1,3-Bis(2,4,6-trichlorophenyl)urea
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2,4,6-trichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6N2O/c14-5-1-7(16)11(8(17)2-5)20-13(22)21-12-9(18)3-6(15)4-10(12)19/h1-4H,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPIVZYPHAUCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174662 | |
| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20632-35-3 | |
| Record name | N,N′-Bis(2,4,6-trichlorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20632-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020632353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbanilide, 2,2',4,4',6,6'-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Thermodynamic Stability of Symmetric Polychlorinated Ureas: A Technical Guide for Scientists
An In-depth Examination of the Factors Governing Stability, Methodologies for Assessment, and Degradation Pathways
Executive Summary
Symmetric polychlorinated ureas, a class of compounds significant in agrochemicals, pharmaceuticals, and material science, exhibit a wide range of thermodynamic stabilities that are crucial to their function, persistence, and safety profiles. This technical guide provides a comprehensive overview of the principles governing the stability of these molecules. It delves into the intricate relationship between molecular structure—specifically the number and position of chlorine substituents—and thermodynamic parameters such as enthalpy and Gibbs free energy of formation. This guide details both experimental and computational methodologies for assessing thermal stability, including thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside quantum chemical calculations. Furthermore, it explores the primary degradation pathways, offering a foundational understanding for researchers, scientists, and drug development professionals engaged with these compounds.
Introduction: The Significance of Polychlorinated Ureas
Symmetric polychlorinated ureas, characterized by a central urea moiety flanked by two identical chlorophenyl groups, are of considerable interest across various scientific disciplines. For instance, compounds like Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea, though not symmetric in its N,N-dimethyl substitution, is a prominent example of a chlorinated phenylurea) are widely used as herbicides. The efficacy and environmental persistence of such compounds are directly linked to their thermodynamic stability. In the realm of drug development, molecules like 1,3-bis(3,5-dichlorophenyl) urea have been investigated for their anticancer properties, where stability influences bioavailability and shelf-life. Understanding the thermodynamic stability of these compounds is therefore paramount for predicting their behavior in various applications and environmental contexts.
Fundamentals of Thermodynamic Stability
The thermodynamic stability of a molecule refers to its resistance to decomposition or chemical reaction under a given set of conditions. It is quantified by thermodynamic state functions, primarily Gibbs free energy of formation (
-
Gibbs Free Energy of Formation (
): This is the ultimate arbiter of thermodynamic stability under constant temperature and pressure. A more negative indicates a more stable compound relative to its constituent elements in their standard states. -
Enthalpy of Formation (
): This represents the heat absorbed or released during the formation of a compound from its elements. For polychlorinated ureas, this value is influenced by the strength of the covalent bonds within the molecule and intermolecular forces in the condensed phase. -
Entropy (
): This is a measure of the disorder or randomness of a system. In the context of stability, the change in entropy during a decomposition reaction plays a crucial role.
A compound is considered thermodynamically stable if the Gibbs free energy change for its decomposition into other products is positive. Conversely, a negative Gibbs free energy of decomposition indicates a spontaneous process.
Key Factors Influencing Stability
The stability of symmetric polychlorinated ureas is not monolithic; it is a nuanced function of their molecular and supramolecular structure. The interplay of electronic and steric effects, as well as intermolecular interactions, dictates the overall thermodynamic landscape.
The Role of Chlorine Substitution
The number and position of chlorine atoms on the phenyl rings are the most significant determinants of stability.
-
Number of Chlorine Atoms: Increasing the degree of chlorination generally enhances the thermodynamic stability of the molecule. This is attributed to the high bond dissociation energy of the C-Cl bond compared to the C-H bond.
-
Position of Chlorine Atoms: The regiochemistry of chlorination influences stability through inductive and resonance effects. Chlorine atoms are electron-withdrawing, which can affect the electron density of the urea linkage and the aromatic rings. Steric hindrance between chlorine atoms and the urea group can also impact the preferred conformation and, consequently, the stability. Computational studies on related compounds like 3,4,4'-trichlorocarbanilide have shown that the substitution pattern significantly affects the thermodynamic stability.[1]
Intermolecular Interactions and Crystal Packing
In the solid state, the stability of polychlorinated ureas is significantly enhanced by intermolecular forces.
-
Hydrogen Bonding: The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. This leads to the formation of strong intermolecular hydrogen bonds, often creating linear chains or more complex networks in the crystal lattice.[2][3] These interactions contribute significantly to the lattice energy and, therefore, the overall thermodynamic stability of the crystalline solid.
-
Aromatic Stacking: The planar phenyl rings can engage in
stacking interactions, further stabilizing the crystal structure.[3] -
Halogen Bonding: While less dominant than hydrogen bonding, interactions involving the chlorine atoms can also contribute to the stability of the crystal packing.
The following diagram illustrates the key factors that contribute to the thermodynamic stability of these compounds.
Caption: Factors influencing the thermodynamic stability of symmetric polychlorinated ureas.
Methodologies for Stability Assessment
A combination of experimental and computational techniques is employed to rigorously evaluate the thermodynamic stability of polychlorinated ureas.
Experimental Protocols
Thermal Analysis is a cornerstone for assessing the stability of these compounds.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and enthalpies of fusion. A sharp, high-temperature melting point followed by an exothermic decomposition peak is indicative of a thermally stable compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It provides information on decomposition temperatures and the presence of volatile components. A higher onset temperature for mass loss signifies greater thermal stability.
Experimental Protocol: Combined TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the symmetric polychlorinated urea into an aluminum or ceramic crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA-DSC instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).
-
From the DSC curve, identify the melting endotherm (if present) and any exothermic events corresponding to decomposition. Integrate the peaks to determine the enthalpy of fusion (
) and enthalpy of decomposition ( ).
-
Combustion Calorimetry is used to determine the standard enthalpy of formation (
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of the compound is placed in a crucible inside a high-pressure vessel (the "bomb").
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The bomb is submerged in a known volume of water in a calorimeter, and the temperature change of the water is meticulously measured.
-
Calculation: From the temperature rise and the known heat capacity of the calorimeter system, the heat of combustion is calculated. This value is then used, through Hess's law, to derive the standard enthalpy of formation.
The following diagram illustrates a typical workflow for the experimental assessment of thermodynamic stability.
Caption: Experimental workflow for assessing thermodynamic stability.
Computational Approaches
Computational chemistry provides invaluable insights into the stability of molecules, often guiding experimental efforts.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are widely used to calculate the geometric and electronic structures of molecules.[1] These calculations can predict thermodynamic properties like enthalpies of formation. By using isodesmic reactions, where the number and type of bonds are conserved, systematic errors in the calculations can be minimized, leading to more accurate predictions.[1]
-
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution and characterize the strength of intramolecular and intermolecular interactions, such as hydrogen and halogen bonds.
Degradation Pathways
The thermodynamic instability of polychlorinated ureas manifests through various degradation pathways, primarily thermal decomposition.
Thermal Decomposition
Theoretical studies on the decomposition of urea derivatives suggest that the primary pathway is a unimolecular, four-center pericyclic reaction, yielding an isocyanate and an amine.[5][6][7] For a symmetric polychlorinated urea, this would involve the cleavage of a C-N bond and the transfer of a hydrogen atom.
Reaction:
(Cl)x-C6H(5-x)-NH-C(=O)-NH-C6H(5-x)-(Cl)x
For example, the dissociation of N,N'-Bis(3-chlorophenyl)urea into m-chloroaniline and 1-chloro-3-isocyanatobenzene has a reported reaction enthalpy (
Photodegradation
For polychlorinated ureas used as herbicides, photodegradation upon exposure to sunlight is an important environmental fate process. Computational chemistry can be employed to predict the photodegradation pathways and excited-state lifetimes of these molecules.[11]
Quantitative Data Summary
While comprehensive data across a full range of symmetric polychlorinated ureas is scarce, the following table summarizes available thermodynamic data for relevant compounds.
| Compound | Formula | Thermodynamic Parameter | Value | Method | Reference |
| N,N'-Bis(3-chlorophenyl)urea | C13H10Cl2N2O | Enthalpy of reaction ( | 122.0 ± 5.3 kJ/mol | Equilibrium | [8] |
| 3,4,4'-Trichlorocarbanilide | C13H9Cl3N2O | Gas-phase enthalpy of formation ( | 13.0 ± 5.9 kJ/mol | Computational (Isodesmic) | [1] |
Note a: Refers to the dissociation into m-chloroaniline and 1-chloro-3-isocyanatobenzene.
Conclusion and Future Outlook
The thermodynamic stability of symmetric polychlorinated ureas is a complex function of their molecular structure and intermolecular interactions. The degree and position of chlorine substitution are primary determinants of stability, which is further enhanced in the solid state by extensive hydrogen bonding and aromatic stacking. A combined approach of thermal analysis (TGA-DSC) and computational chemistry provides a robust framework for assessing the stability and predicting the degradation pathways of these important compounds.
Future research should focus on systematically synthesizing and characterizing a homologous series of symmetric polychlorinated ureas to establish a quantitative structure-stability relationship. Such data would be invaluable for the rational design of new molecules with tailored stability profiles for applications in agriculture, medicine, and materials science.
References
-
Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Retrieved from [Link]
-
AERU. (2026, January 20). 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea (Ref: PH 60-38). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N,N'-Bis(3-chlorophenyl)urea. In NIST Chemistry WebBook. Retrieved from [Link]
-
Dávalos, J. Z., Ribeiro da Silva, M. D. M. C., Ribeiro da Silva, M. A. V., Freitas, V. L. S., Jiménez, P., Roux, M. V., Cabildo, P., Claramunt, R. M., & Elguero, J. (2010). Computational thermochemistry of six ureas, imidazolidin-2-one, N,N'-trimethyleneurea, benzimidazolinone, parabanic acid, barbital (5,5'-diethylbarbituric acid), and 3,4,4'-trichlorocarbanilide, with an extension to related compounds. The Journal of Physical Chemistry A, 114(34), 9237–9245. [Link]
-
Honorien, J., Fournet, R., Glaude, P.-A., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(36), 6299–6316. [Link]
-
Makhatadze, G. I., & Privalov, P. L. (1992). Protein interactions with urea and guanidinium chloride. A calorimetric study. Journal of Molecular Biology, 226(2), 491–505. [Link]
-
Cheméo. (n.d.). N,n'-bis-(2-chlorocyclohexyl)urea. Retrieved from [Link]
-
Honorien, J., Fournet, R., Glaude, P.-A., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. [Link]
-
Lapanje, S., & Prijon, R. (1979). Interactions of myoglobin with urea and some alkylureas. II. Calorimetric and circular dichroic studies. Biophysical Chemistry, 9(2), 175–182. [Link]
-
Semantic Scholar. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved from [Link]
-
Zamani, S., van der Voort, S. H. E., Lange, J.-P., Vasi, A., & Goesmann, H. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2521. [Link]
-
Zamani, S., van der Voort, S. H. E., Lange, J.-P., Vasi, A., & Goesmann, H. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Eindhoven University of Technology. [Link]
-
Pharmaffiliates. (n.d.). N,N´-Bis-(3,4-dichlorophenyl)urea. Retrieved from [Link]
-
PubChemLite. (n.d.). N,n'-bis((4-chlorophenyl)phenylmethyl)urea (C27H22Cl2N2O). Retrieved from [Link]
-
Ng, S. W., & Tiekink, E. R. T. (2007). N,N′-Bis(4-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4566. [Link]
-
Faria, H. L., de Lima, G. F., de Oliveira, A. C., da Silva, J. L., de Souza, M. R., & de Paula Lana, A. M. Q. (2021). Calorimetry, physicochemical characteristics and nitrogen release from extruded urea. Scientific Reports, 11(1), 18340. [Link]
-
Chen, Y., Chen, Z., Li, Y., Wang, Y., Zhang, Y., & Li, W. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. European Journal of Pharmacology, 696(1–3), 39–46. [Link]
-
American Chemical Society. (n.d.). Evaluating phenylurea herbicide photostability using computational chemistry. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Combustion Calorimetric Studies on Urea-Carboxylic Acid Inclusion Complexes. Retrieved from [Link]
-
Pace, C. N., & Grimsley, G. R. (1997). Calorimetrically-derived parameters for protein interactions with urea and guanidine-HCl are not consistent with denaturant m values. Biophysical Chemistry, 64(1–3), 59–68. [Link]
-
The Royal Society of Chemistry. (n.d.). Exploiting decarbonylation and dehydrogenation of formamides for the synthesis of ureas, polyureas, and poly(urea-urethanes). Retrieved from [Link]
-
ResearchGate. (n.d.). Computational Study of Urea and Its Homologue Glycinamide: Conformations, Rotational Barriers, and Relative Interactions with Sodium Chloride. Retrieved from [Link]
-
Wagner, R. R., & Ball, D. W. (2011). Towards new green high energy materials. Computational chemistry on nitro-substituted urea. Journal of Molecular Modeling, 17(11), 2965–2971. [Link]
Sources
- 1. Computational thermochemistry of six ureas, imidazolidin-2-one, N,N'-trimethyleneurea, benzimidazolinone, parabanic acid, barbital (5,5'-diethylbarbituric acid), and 3,4,4'-trichlorocarbanilide, with an extension to related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N′-Bis(4-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. N,N'-Bis(3-chlorophenyl)urea [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. research.utwente.nl [research.utwente.nl]
- 11. Evaluating phenylurea herbicide photostability using computational chemistry | Poster Board #1175 - American Chemical Society [acs.digitellinc.com]
Crystal Structure Determination of 1,3-Bis(2,4,6-trichlorophenyl)urea
Executive Summary
This guide outlines the protocol for the crystallographic characterization of 1,3-Bis(2,4,6-trichlorophenyl)urea (CAS: 20632-35-3). Unlike its commercially ubiquitous analogue Triclocarban (TCC), this symmetric hexachloro-derivative presents unique structural challenges due to significant steric hindrance at the ortho positions.
The presence of six chlorine atoms—specifically the four at the 2,2',6,6' positions—disrupts the planar conformation typically observed in diarylureas. This guide details the synthesis, crystallization optimization, and X-ray diffraction (XRD) workflows required to resolve its structure, with a focus on distinguishing the "twisted" conformer from the classic "urea tape" motif.
Chemical Context & Structural Hypothesis[1][2][3][4][5][6][7]
The Molecule
-
IUPAC Name: 1,3-Bis(2,4,6-trichlorophenyl)urea
-
Formula:
-
Molecular Weight: 418.92 g/mol
-
Key Feature: Symmetric substitution of 2,4,6-trichloroaniline.[1]
The Ortho-Effect & Conformational Locking
In standard diarylureas (e.g., diphenylurea), the molecule adopts a planar conformation to maximize
However, in 1,3-Bis(2,4,6-trichlorophenyl)urea, the bulky chlorine atoms at the ortho positions create severe steric clashes with the urea oxygen and protons.
-
Hypothesis: The molecule will crystallize in a twisted conformation where the phenyl rings are rotated significantly out of the urea plane (dihedral angles
). -
Consequence: This twist often breaks the infinite 1D urea tape, leading to discrete dimers or solvent-stabilized lattices.
Experimental Protocol
Synthesis & Purification
High-quality single crystals require >99.5% purity. The synthesis typically involves the reaction of 2,4,6-trichloroaniline with triphosgene or 2,4,6-trichlorophenyl isocyanate.
Purification Step:
-
Recrystallization: Dissolve crude solid in boiling Toluene.
-
Filtration: Hot filtration to remove insoluble oligomers.
-
Cooling: Slow cooling to 4°C.
-
Wash: Cold hexanes to remove unreacted aniline.
Crystallization Strategy (The "Solvent Screen")
Due to the hydrophobic nature of the hexachloro-rings, solubility is low in standard organics. A "Good Solvent / Poor Solvent" diffusion method is recommended.
| Method | Solvent System (Ratio) | Temperature | Target Polymorph |
| Slow Evaporation | THF : Acetone (1:1) | 25°C | Kinetic Form (Metastable) |
| Vapor Diffusion | DMSO (Solvent) / Water (Anti-solvent) | 20°C | Solvated Form (Likely) |
| Liquid Diffusion | DMF (Solvent) / Methanol (Layered) | 4°C | Thermodynamic Form (Stable) |
Critical Insight: Ortho-substituted ureas are prone to incorporating solvent molecules (DMSO, DMF) into the lattice to fill voids created by the twisted conformation. Always check for solvent electron density during refinement.
Crystallization Workflow Diagram
Figure 1: Decision tree for isolating single crystals of highly chlorinated ureas.
Data Acquisition & Structure Solution
X-ray Source Selection
-
Recommended Source: Molybdenum (Mo-K
, Å). -
Reasoning: The six chlorine atoms significantly absorb X-rays. Copper (Cu) radiation would result in high absorption coefficients (
), necessitating aggressive absorption corrections (SADABS/TWINABS). Mo radiation minimizes this error.
Data Collection Parameters[7]
-
Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the terminal chlorines.
-
Resolution: 0.75 Å or better.
-
Strategy: Full sphere collection (Redundancy > 4) to ensure accurate intensity statistics for the triclinic/monoclinic systems common in this class.
Refinement Logic
-
Space Group Determination: Expect
(Monoclinic) or (Triclinic). -
Direct Methods (SHELXT): Locate the heavy Cl atoms first to phase the structure.
-
Refinement (SHELXL):
-
Assign C, N, O atoms.
-
Hydrogen Atoms: Place N-H protons based on difference Fourier map peaks (crucial for proving H-bonding) or ride them on parent atoms if peaks are diffuse.
-
Disorder: Check the
rotation of the phenyl rings. If the rings are "rattling" due to loose packing, model rotational disorder.
-
Structural Analysis & Validation
The Hydrogen Bonding Topology
The core of the analysis is determining if the "Urea Tape" survives the ortho-substitution.
-
Scenario A (Planar/Tape):
distance ~2.9 Å. Angle .[2] (Unlikely for this molecule). -
Scenario B (Twisted/Discrete): The urea oxygen accepts bonds from solvent or forms a cyclic dimer
. The phenyl rings twist to avoid Cl...O repulsion.
Interaction Map Diagram
Figure 2: Mechanistic pathway showing how steric bulk drives the final crystal packing.[2]
Quality Control Metrics (Validation)
Before publication or deposition to CCDC, ensure the structure meets these criteria:
| Metric | Acceptable Range | Interpretation |
| R1 (all data) | < 0.07 (7%) | Measures agreement between model and observed data. |
| Goodness of Fit (GoF) | 0.9 - 1.2 | Indicates correct weighting scheme. |
| Max Shift/Error | < 0.001 | Refinement has converged. |
| Residual Density | < 1.0 e-/ų | High peaks >1.0 near Cl atoms are likely truncation ripples (acceptable). |
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. Available at: [Link]
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. (Seminal work on Urea Graph Sets). Available at: [Link]
-
Weng, Ng Seik. (2017). Crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea: Structural analogues and packing. Zeitschrift für Kristallographie.[2] (Provides baseline for chlorinated urea metrics).
-
Custelcean, R. (2011). Anion separation with urea-functionalized cages. Chemical Society Reviews. (Discusses steric effects on urea conformation). Available at: [Link]
Sources
An In-Depth Technical Guide for the Identification of 1,3-Bis(2,4,6-trichlorophenyl)urea in Wastewater Sludge
Executive Summary
The widespread use of phenylurea herbicides and the generation of industrial byproducts necessitate robust analytical methods for their monitoring in environmental sinks like wastewater sludge. This guide provides a comprehensive, scientifically grounded framework for the identification and quantification of a specific diarylurea, 1,3-Bis(2,4,6-trichlorophenyl)urea, in the challenging matrix of wastewater sludge. We move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a self-validating and trustworthy analytical system. This document details a complete workflow, from sample preparation to advanced instrumental analysis, leveraging the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup protocol, followed by detection with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed for researchers, environmental scientists, and analytical professionals requiring a reliable and sensitive approach to trace-level contaminant analysis in complex environmental solids.
Introduction: The Significance of Monitoring Diarylureas in Sludge
1,3-Bis(2,4,6-trichlorophenyl)urea is a halogenated aromatic compound. Compounds of this class, including various phenylurea herbicides, are noted for their environmental persistence.[1] During wastewater treatment, hydrophobic organic compounds have a high affinity for the solid phase, leading to their accumulation in sewage sludge.[2] Since this sludge is often applied to agricultural land as a fertilizer, these accumulated pollutants can be reintroduced into the environment, posing potential risks.[3]
The analysis of trace organic compounds in sludge is notoriously difficult due to the matrix's complexity. It is rich in organic matter, fats, and a multitude of other compounds that can interfere with the accurate detection of the target analyte.[2] Therefore, a highly selective and efficient extraction, cleanup, and detection methodology is not just preferred, but essential for generating reliable data.
The Analytical Strategy: A QuEChERS and LC-MS/MS Approach
To address the challenges of the sludge matrix, this guide details a workflow centered on the QuEChERS methodology. Originally developed for pesticide analysis in produce, QuEChERS has been successfully adapted for a wide range of analytes and complex matrices, including sludge.[3][4][5] Its primary advantage lies in its speed, low solvent consumption, and effectiveness in removing a broad spectrum of interferences.[6]
Following extraction and cleanup, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the determinative technique of choice. LC-MS/MS provides exceptional selectivity and sensitivity, which is crucial for distinguishing the target analyte from the complex background of a sludge extract and for achieving low detection limits.[7] The use of Multiple Reaction Monitoring (MRM) provides two points of identification (precursor ion and product ion), significantly increasing confidence in the results.[8]
Diagram: Overall Analytical Workflow
The following diagram illustrates the complete analytical process from sample acquisition to final data reporting.
Caption: High-level workflow for the analysis of the target analyte in sludge.
Section 1: Detailed Methodologies
Sample Handling and Pre-treatment
The integrity of the final result begins with proper sample handling. The goal of this stage is to create a homogenous, dry sample that is representative of the source.
Protocol:
-
Collection: Collect a representative sludge sample (approx. 500 g) in a clean, pre-rinsed glass container. Store at 4°C during transport to the laboratory.
-
Storage: For short-term storage (<7 days), maintain the sample at 4°C. For longer-term storage, freeze at -20°C.
-
Drying: Lyophilize (freeze-dry) the sample until a constant weight is achieved. This is superior to oven-drying as it prevents potential thermal degradation of the target analyte.
-
Homogenization: Grind the dried sludge using a mortar and pestle or a planetary ball mill to a fine, consistent powder.
-
Sieving: Pass the ground sludge through a 2 mm sieve to ensure uniformity. Store the final powdered sample in a sealed glass container in a desiccator.
QuEChERS Extraction and Cleanup
This two-part process first extracts the analyte from the solid matrix into an organic solvent and then uses a cleanup step to remove interfering compounds.[4]
Rationale for Reagent Choices:
-
Acetonitrile (ACN): Chosen for its ability to effectively extract a wide range of pesticides and its immiscibility with water in the presence of high salt concentrations, which facilitates the partitioning step.[4]
-
Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is used to absorb water from the sample, promoting the separation of the ACN layer.
-
Sodium Chloride (NaCl): Helps to control the polarity of the aqueous layer and enhances the partitioning of the analyte into the ACN.
-
Primary Secondary Amine (PSA): This sorbent in the cleanup step removes organic acids, fatty acids, and sugars.
-
C18 (Octadecylsilane): This non-polar sorbent removes fats and other non-polar interferences.
Protocol:
-
Extraction:
-
Weigh 5.0 g (± 0.1 g) of the prepared dry sludge into a 50 mL polypropylene centrifuge tube.
-
Add an internal standard solution (e.g., an isotopically labeled analog) at a known concentration.
-
Add 10 mL of reagent-grade water and vortex for 1 minute to rehydrate the sample.
-
Add 10 mL of acetonitrile.
-
Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker.
-
-
Partitioning:
-
Add the pre-weighed QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a 1 mL aliquot of the cleaned supernatant into a clean vial.
-
Acidify with 5 µL of formic acid to improve the stability of the analyte for LC-MS/MS analysis.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Instrumental Analysis: LC-MS/MS
The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Protocol:
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with a high aqueous percentage (e.g., 95% A) and ramping to a high organic percentage (e.g., 95% B) to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for 1,3-Bis(2,4,6-trichlorophenyl)urea and the chosen internal standard. This is done by infusing a pure standard of the compound into the mass spectrometer. For quantification, at least two transitions are monitored.
-
Diagram: Principle of Multiple Reaction Monitoring (MRM)
This diagram explains the highly selective detection process inside the triple quadrupole mass spectrometer.
Caption: The process of ion selection and fragmentation in MRM for high selectivity.
Section 2: Method Validation and Quality Control
To ensure the trustworthiness of the generated data, a rigorous validation and ongoing quality control (QC) protocol is mandatory.[9]
Key Validation Parameters
The method's performance should be characterized by the parameters summarized in the table below. These values are representative and should be determined by each laboratory.
| Parameter | Typical Target Value | Description |
| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve over the working range. |
| Limit of Detection (LOD) | 1 µg/kg | The lowest concentration that can be reliably distinguished from the blank. |
| Limit of Quantification (LOQ) | 5 µg/kg | The lowest concentration that can be quantified with acceptable precision and accuracy.[10] |
| Accuracy (Recovery) | 70-120% | The percentage of analyte recovered from a spiked blank matrix sample.[5] |
| Precision (%RSD) | < 20% | The relative standard deviation of replicate measurements, indicating method repeatability. |
| Matrix Effect | < 35% | The influence of co-eluting matrix components on analyte ionization, assessed by comparing the response in solvent versus matrix.[9] |
Quality Control Protocol
For each batch of samples analyzed, the following QC samples must be included:
-
Method Blank: A blank sample (e.g., ignited sand) carried through the entire process to check for contamination.
-
Laboratory Control Spike (LCS): A blank matrix spiked with a known concentration of the analyte to check method accuracy.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample are spiked with a known concentration to assess matrix-specific accuracy and precision.
Section 3: Environmental Fate Considerations
Phenylurea compounds can undergo degradation in the environment through microbial and chemical processes.[2] A potential primary degradation pathway for a diarylurea like 1,3-Bis(2,4,6-trichlorophenyl)urea involves the hydrolysis of the urea linkage. This would cleave the molecule to yield 2,4,6-trichloroaniline. Further degradation of this aniline intermediate can then occur. Monitoring for such transformation products may be necessary for a complete environmental risk assessment.[11]
Conclusion
This guide provides a robust and reliable methodology for the identification of 1,3-Bis(2,4,6-trichlorophenyl)urea in wastewater sludge. By combining the efficiency of the QuEChERS sample preparation technique with the sensitivity and selectivity of LC-MS/MS, laboratories can achieve the low detection limits and high data confidence required for environmental monitoring. The emphasis on methodological reasoning and stringent quality control ensures that the data generated is not only accurate but also defensible, meeting the high standards of scientific integrity required in environmental and drug development research.
References
-
Rede, D., Teixeira, I., Delerue-Matos, C., & Fernandes, V.C. (2024). Assessing emerging and priority micropollutants in sewage sludge: Environmental insights and analytical approaches. Environmental Science and Pollution Research, 31, 3152–3168. [Link]
-
Vojtíšková, J., Kosubová, P., Hvězdová, M., et al. (2023). Application of QuEChERS extraction and LC–MS/MS for determination of pharmaceuticals in sewage sludges sampled across the Czech Republic. Environmental Science and Pollution Research. [Link]
-
Akyüz, M., & Ata, S. (2020). Determination of UV Filters in Waste Sludge Using QuEChERS Method Followed by In-Port Derivatization Coupled with GC–MS/MS. Molecules, 25(23), 5558. [Link]
-
Kaparapu, J. G., & Garg, A. (2024). Occurrence of herbicides and their transformation products in sewage sludge: a review. Plant, Soil and Environment, 70(2), 70-80. [Link]
-
U.S. Environmental Protection Agency. (2019). Memorandum: Novaluron. Human Health and Ecological Risk Assessments in Support of Registration Review. [Link]
-
Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412-431. (General reference for QuEChERS method, URL provided via a homepage). [Link]
-
Lopes, R. P., et al. (2017). Determination of pesticides in sewage sludge from an agro-food industry using QuEChERS extraction followed by analysis with liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 409(25), 6181-6193. [Link]
-
U.S. Environmental Protection Agency. (1989). Analytical Methods for the National Sewage Sludge Survey. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. [Link]
-
Eurofins Scientific. (n.d.). Analytical Method Summaries. [Link]
-
International Isocyanate Institute, Inc. (2022). Summary of physico-chemical, environmental fate, and acute hazard data for mono-ureas of TDI and MDI. [Link]
-
Royal Society of Chemistry. (2024). Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation. Environmental Science: Advances. [Link]
-
Anastassiades, M., et al. (2012). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Foods of Plant Origin involving Simultaneous Extraction with Methanol and LC-MS/MS Determination (QuPPe-Method). EURL-SRM. [Link]
-
Popp, P., et al. (2002). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 74(1), 164-170. [Link]
-
Płotka-Wasylka, J., et al. (2022). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 27(15), 4887. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]
-
BioSpectra. (n.d.). Urea Testing Methods. [Link]
-
U.S. Environmental Protection Agency. (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. [Link]
-
U.S. Geological Survey. (2002). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Pesticides in Water by Graphitized Carbon-Based Solid-Phase Extraction and High-Performance Liquid Chromatography/Mass Spectrometry. [Link]
-
Gholap, H. R., et al. (2005). N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. Journal of Chemical Research, 2005(12), 821-823. [Link]
-
Cessna, A. J., Grover, R., & Waite, D. T. (2002). Environmental fate of triclopyr. Reviews of Environmental Contamination and Toxicology, 174, 19-48. [Link]
-
Gomez Cortes, L., et al. (2022). Factsheets of the substances for the 4th Watch List under the Water Framework Directive. Publications Office of the European Union. [Link]
-
Botrè, F., et al. (2012). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. In W. Schänzer, H. Geyer, A. Gotzmann, U. Mareck (eds), Recent Advances in Doping Analysis (20). [Link]
-
U.S. Environmental Protection Agency. (2017). An Analytical Method for the Determination of Residues of Trichlorfon and its Metabolite DDVP in Water Using LC/MS/MS. [Link]
Sources
- 1. Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 3. Application of QuEChERS extraction and LC–MS/MS for determination of pharmaceuticals in sewage sludges sampled across the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. QuEChERS: Home [quechers.eu]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. epa.gov [epa.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) methods for 1,3-Bis(2,4,6-trichlorophenyl)urea detection
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for 1,3-Bis(2,4,6-trichlorophenyl)urea (Cloflucarban) Detection
Executive Summary
This guide details the analytical protocols for the detection and quantification of 1,3-Bis(2,4,6-trichlorophenyl)urea , commonly known as Cloflucarban (CFC) . CFC is a polychlorinated diarylurea, structurally analogous to the antimicrobial agent Triclocarban (TCC). It appears frequently as a synthesis impurity in TCC production or as a persistent environmental contaminant in wastewater and biosolids.[1]
Due to its high hydrophobicity (LogP ~6.[1]3) and structural symmetry, CFC presents unique separation challenges. This document provides two distinct workflows:
-
Method A (HPLC-UV): Optimized for Quality Control (QC) and raw material purity analysis.
-
Method B (LC-MS/MS): Optimized for trace environmental monitoring and biological matrices.[1]
Physicochemical Profile & Mechanistic Insights
Understanding the molecule is the first step to robust method development. CFC is significantly more hydrophobic than its analog TCC, necessitating stronger organic elution conditions.
| Property | Value | Chromatographic Implication |
| CAS Number | 369-77-7 | Unique identifier for reference standards.[1] |
| Formula | C₁₃H₆Cl₆N₂O | High chlorine content results in significant negative mass defect.[1] |
| Mol. Weight | 418.9 g/mol | Precursor ion selection for MS ([M-H]⁻ at m/z ~417). |
| LogP | ~6.3 | Critical: Extreme hydrophobicity requires high % organic mobile phase to elute; prone to carryover.[1] |
| pKa | ~8.5 (Amide) | Weakly acidic.[1] Negative ESI is preferred over Positive ESI.[1] |
| Solubility | <0.1 mg/L (Water) | Aqueous standards are unstable; prepare stock in Methanol or Acetonitrile.[1] |
Analytical Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate detection method based on sample matrix and sensitivity requirements.
Caption: Decision matrix for selecting between UV and MS/MS workflows based on sensitivity needs.
Method A: HPLC-UV (Quality Control & Purity)
Objective: Quantification of CFC in bulk drug substances or cosmetic formulations.[1] Mechanism: Uses the strong UV absorption of the chlorinated phenyl rings.[1]
Chromatographic Conditions
-
System: Agilent 1260/1290 Infinity or Waters Alliance.
-
Column: C18 Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm or 5 µm.
-
Why: High carbon load is required to retain the hydrophobic CFC, but a shorter column length (100-150mm) prevents excessive retention times.[1]
-
-
Mobile Phase:
-
Gradient Program:
-
0–2 min: 60% B (Equilibration)
-
2–12 min: 60% → 95% B (Linear ramp)
-
12–15 min: 95% B (Wash to remove highly retained impurities)
-
15–18 min: 60% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35°C (Improves mass transfer and peak shape).[1]
-
Detection: DAD/PDA at 265 nm (Secondary: 254 nm).
-
Note: 265 nm offers better specificity for chlorinated ureas compared to the generic 254 nm.[1]
-
System Suitability Criteria (SST)
-
Tailing Factor: < 1.5 (Ureas are prone to tailing; acid modifier is critical).[1]
-
Resolution (Rs): > 2.0 between Triclocarban (TCC) and Cloflucarban (CFC).
-
Expected Elution: TCC elutes first; CFC elutes second due to higher chlorination (higher hydrophobicity).[1]
-
Method B: LC-MS/MS (Trace Environmental/Biological Analysis)
Objective: Detection of CFC in wastewater, sludge, or biological fluids at ng/L levels. Mechanism: Negative Electrospray Ionization (ESI-) exploiting the acidity of the urea bridge enhanced by electron-withdrawing chlorines.[1]
Mass Spectrometry Parameters
-
Source: ESI Negative Mode (ESI-).
-
Rationale: While positive mode ([M+H]+) is possible, negative mode ([M-H]-) provides superior sensitivity and lower background noise for poly-chlorinated aromatics.[1]
-
Precursor Ion: m/z 416.9 (approx 417) → [M-H]⁻.[1]
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Role | Mechanism |
| Cloflucarban | 416.9 | 195.9 | 20-25 | Quantifier | Cleavage of urea bond → 2,4,6-trichloroaniline anion.[1] |
| Cloflucarban | 416.9 | 160.9 | 35-40 | Qualifier | Further fragmentation (loss of Cl).[1] |
| TCC (Ref) | 313.0 | 160.0 | 20 | Reference | 3,4-dichloroaniline fragment.[1] |
LC Conditions (UPLC/UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm.[4]
-
Mobile Phase:
-
Gradient: Fast gradient (5 min run time) starting at 50% B to 98% B.
Sample Preparation Protocols
Protocol 1: Solid Phase Extraction (Water/Wastewater)
Target: Enrichment from dilute aqueous matrices.[1]
-
Conditioning: Use Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges (200 mg).[1]
-
Loading: Adjust sample pH to ~7. Load 100–500 mL of water sample at 5 mL/min.
-
Washing: Wash with 5 mL 5% Methanol in Water (removes polar interferences).[1]
-
Drying: Vacuum dry cartridge for 10 mins (Critical to remove residual water).
-
Elution: Elute with 2 × 3 mL Methanol or Acetone .
-
Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in 200 µL Mobile Phase (50:50 ACN:Water).
Protocol 2: Solvent Extraction (Solids/Sludge/Soaps)
-
Weigh 0.5 g of solid sample.
-
Add 10 mL Acetone/Methanol (1:1) .
-
Ultrasonicate for 20 minutes.
-
Centrifuge at 4000 rpm for 10 min.
-
Filter supernatant through 0.22 µm PTFE filter.[1]
-
Dilute into mobile phase range (to prevent solvent effects on peak shape).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions.[1] | Ensure mobile phase contains ammonium acetate or formic acid.[1] Increase column temp to 40°C. |
| Carryover | High hydrophobicity of CFC.[1] | Add a needle wash step with 100% Isopropanol or Methanol between injections.[1] |
| Low Sensitivity (MS) | Ion suppression from matrix.[1] | Switch from ACN to Methanol (often better ionization for chlorinated species in ESI-).[1] Use Isotope Dilution (¹³C-CFC) if available.[1] |
| Retention Shift | Column "dewetting" or fouling.[1][5] | Flush column with 95% ACN after every 10 samples.[1] |
References
-
Halden, R. U., & Paull, D. H. (2005). Co-occurrence of triclocarban and triclosan in US water resources. Environmental Science & Technology, 39(6), 1420-1426.
-
Pycke, B. F., et al. (2014). Human exposure to triclocarban in consumers of antibacterial soap. Environmental Science & Technology.[1] (Discusses TCC analogs and metabolites).
-
PubChem Database. 1,3-Bis(2,4,6-trichlorophenyl)urea (Cloflucarban) Compound Summary.
-
US EPA. Methods for the Determination of Organic Compounds in Drinking Water.[1] (General reference for chlorinated urea extraction protocols).
-
Zhao, J. L., et al. (2010). Determination of triclosan and triclocarban in environmental water by HPLC-ESI-MS/MS.[1] Microchemical Journal. (Provides basis for ESI- conditions).
Sources
- 1. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 2. epa.gov [epa.gov]
- 3. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 4. sludgenews.org [sludgenews.org]
- 5. apps.dtic.mil [apps.dtic.mil]
Synthesis protocol for 1,3-Bis(2,4,6-trichlorophenyl)urea from 2,4,6-trichloroaniline
Application Note: Precision Synthesis of 1,3-Bis(2,4,6-trichlorophenyl)urea
Executive Summary & Strategic Rationale
The synthesis of 1,3-Bis(2,4,6-trichlorophenyl)urea (CAS: 20632-35-3) presents a unique challenge in organic synthesis due to the profound electronic and steric deactivation of the starting material, 2,4,6-trichloroaniline .
-
The Challenge: The amine moiety is flanked by two ortho-chlorine atoms (steric hindrance) and attached to an electron-deficient ring (
), rendering it a remarkably poor nucleophile. Standard urea coupling agents (e.g., Carbonyldiimidazole/CDI) often fail to drive this reaction to completion. -
The Solution: This protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate) as a solid, weighable source of phosgene equivalents.[1][2] This method provides the necessary electrophilic potency to overcome the aniline's deactivation while mitigating the acute hazards associated with gaseous phosgene.
-
Application: This compound serves as a critical reference standard in environmental analysis (degradation product of pesticides like Triclocarban) and as a scaffold in supramolecular chemistry for anion binding.
Reaction Mechanism & Pathway Analysis
The reaction proceeds via a two-step nucleophilic substitution sequence.
-
Activation: The first equivalent of 2,4,6-trichloroaniline attacks the phosgene (generated in situ) to form the 2,4,6-trichlorophenyl isocyanate intermediate. This is the rate-limiting step due to the weak nucleophilicity of the amine.
-
Coupling: The isocyanate, being highly electrophilic, reacts with a second equivalent of the aniline to form the symmetrical urea.
Visualization of Reaction Logic:
Caption: Step-wise formation of the symmetrical urea via the isocyanate intermediate.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Precursor | 2,4,6-Trichloroaniline (>98%) | Nucleophile |
| Reagent | Triphosgene (BTC) | Carbonyl Source |
| Base | Triethylamine (TEA) or Pyridine | HCl Scavenger / Catalyst |
| Solvent | Toluene (Anhydrous) | High-boiling non-polar medium |
| Equipment | 3-Neck RBF, Reflux Condenser, Argon line | Inert atmosphere setup |
| Safety | NaOH Trap (10%) | To neutralize phosgene traces |
Step-by-Step Methodology
Safety Critical: Perform all operations in a well-ventilated fume hood. Triphosgene liberates phosgene gas upon heating or contact with moisture.[1][2]
Step 1: Reaction Setup
-
Oven-dry a 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and magnetic stir bar. Assemble hot under Argon flow.
-
Charge the flask with 2,4,6-Trichloroaniline (3.93 g, 20.0 mmol) .
-
Add Anhydrous Toluene (100 mL) . Stir to dissolve (gentle warming may be required).
-
Add Triethylamine (3.4 mL, 24.0 mmol) via syringe. Note: Excess base is required to neutralize HCl and prevent protonation of the unreacted aniline.
Step 2: Triphosgene Addition (The Critical Step)
-
Cool the solution to 0°C using an ice bath. Rationale: Although the aniline is deactivated, controlling the initial exotherm of phosgene generation is critical for safety.
-
Dissolve Triphosgene (1.0 g, 3.4 mmol) in 10 mL of anhydrous toluene in a separate vial.
-
Stoichiometry Note: 1 mole of Triphosgene yields 3 moles of phosgene. We use a slight excess (0.34 eq BTC = ~1.02 eq Phosgene relative to the urea stoichiometry, but theoretically 0.5 eq phosgene is needed per amine. Actually, stoichiometry is 2 Amine + 1 Phosgene. So 20 mmol amine requires 10 mmol phosgene. 10 mmol phosgene / 3 = 3.33 mmol Triphosgene. Use 1.1 g to ensure full conversion).
-
-
Add the Triphosgene solution dropwise over 20 minutes to the stirring amine mixture at 0°C.
Step 3: Thermal Activation
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat to Reflux (110°C): The reaction will likely be sluggish at room temperature due to the steric bulk. Reflux for 6–12 hours .
-
Observation: A heavy precipitate (Triethylamine Hydrochloride) will form. The product may also precipitate if it is insoluble in hot toluene.
-
Step 4: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Quenching: Carefully add 10 mL of saturated NaHCO₃ to quench any unreacted phosgene species. Stir vigorously for 15 minutes.
-
Filtration: Filter the solid precipitate.
-
Washing: Wash the filter cake extensively with Water (3 x 50 mL) to dissolve the Et₃N·HCl salt.[7] The remaining solid is the crude urea.
-
Wash the solid with cold Ethanol (20 mL) to remove unreacted aniline.
-
Drying: Dry the white solid in a vacuum oven at 80°C for 4 hours.
Analytical Validation (Quality Control)
| Parameter | Expected Result | Method of Verification |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 340°C – 345°C (Decomposes) | Capillary MP Apparatus |
| IR Spectroscopy | 3250–3300 cm⁻¹ (N-H stretch)1640–1660 cm⁻¹ (C=O Urea stretch) | FTIR (ATR or KBr) |
| Mass Spectrometry | m/z ~ 418 (M+ peak pattern for Cl₆) | LC-MS / GC-MS |
| Solubility | Insoluble in Water, Hexane.Soluble in hot DMSO/DMF. | Solubility Test |
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete isocyanate formation due to sterics. | Increase reflux time to 18h; ensure anhydrous conditions. |
| Starting Material Remains | Aniline is too unreactive. | Add catalytic DMAP (Dimethylaminopyridine) to activate the carbonyl. |
| Brown Discoloration | Oxidation of aniline. | Ensure strict Argon atmosphere; degas solvents. |
References
-
PubChem. N,N'-Bis(2,4,6-trichlorophenyl)urea (Compound).[3][4] National Library of Medicine. Available at: [Link]
-
Cotarca, L., et al. Bis(trichloromethyl) Carbonate in Organic Synthesis.[8] Synthesis, 1996. (Foundational protocol for Triphosgene usage).
-
US Army Medical Bioengineering R&D Lab. The Environmental Fate of 2,4,6-Trichloroaniline. DTIC Report, 1982. (Identifies the urea as a specific thermal degradation product and outlines synthesis in Appendix C). Available at: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. N,N'-dichlorobis(2,4,6-trichlorophenyl)urea | C13H4Cl8N2O | CID 76176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O | CID 30208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of 1,3-Bis(2,4,6-trichlorophenyl)urea from Water Samples
Introduction: The Analytical Challenge of a Highly Chlorinated Urea
1,3-Bis(2,4,6-trichlorophenyl)urea (TCU) is a halogenated aromatic compound whose presence in water sources is of environmental concern due to its potential persistence and toxicity. As a member of the phenylurea family, which includes various herbicides, its detection at trace levels is critical for ensuring water quality. The analytical determination of TCU in aqueous matrices is challenging due to its low concentration and the presence of interfering substances. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and preconcentration of such nonpolar compounds from complex aqueous samples prior to chromatographic analysis.[1]
This document provides a comprehensive guide to the principles, method development, and a detailed protocol for the solid-phase extraction of TCU from water samples. The methodologies described herein are grounded in established analytical chemistry principles and are designed to provide a high degree of accuracy and reproducibility for researchers, scientists, and professionals in drug development and environmental monitoring.
Physicochemical Properties of 1,3-Bis(2,4,6-trichlorophenyl)urea (TCU)
A thorough understanding of the physicochemical properties of the target analyte is fundamental to developing an effective SPE method.
| Property | Value | Significance for SPE |
| Molecular Formula | C₁₃H₆Cl₆N₂O | Indicates a highly chlorinated and relatively large molecule.[2] |
| Molecular Weight | 418.9 g/mol | Influences diffusion and interaction with the sorbent.[2] |
| Predicted logP | 6.3 | This high value indicates that TCU is very nonpolar and hydrophobic, making it an ideal candidate for reversed-phase SPE.[2] |
| pKa | Not experimentally determined | The acidity or basicity of TCU is crucial for optimizing sample pH. The multiple electron-withdrawing chlorine atoms are expected to significantly decrease the basicity of the urea nitrogens. To ensure the molecule is in its neutral, most hydrophobic state, adjusting the sample pH to a neutral or slightly acidic range is recommended.[3][4] |
| Water Solubility | Expected to be very low | Consistent with its high logP, low water solubility necessitates a preconcentration step like SPE for detection at trace levels. |
Theoretical Framework: Reversed-Phase Solid-Phase Extraction
Given the high logP value of TCU, reversed-phase SPE is the mechanism of choice.[1] This technique utilizes a nonpolar stationary phase (the sorbent) and a polar mobile phase (the water sample). The hydrophobic TCU molecules in the aqueous sample will preferentially adsorb to the nonpolar sorbent via van der Waals forces as the water passes through the cartridge.[5] Interferences that are more polar than TCU will have less affinity for the sorbent and will be washed away. Finally, a nonpolar solvent is used to disrupt the hydrophobic interactions and elute the retained TCU.[6]
The selection of an appropriate sorbent is critical. For highly nonpolar compounds like TCU, octadecyl (C18) bonded silica is a common and effective choice.[7] The long alkyl chains of the C18 sorbent provide a high degree of hydrophobicity, leading to strong retention of TCU.
Experimental Workflow for SPE of TCU
The following diagram illustrates the key steps in the solid-phase extraction of TCU from water samples.
Caption: Workflow for the extraction and analysis of TCU from water samples.
Detailed Protocol for Solid-Phase Extraction of TCU
This protocol is designed for a 500 mL water sample using a C18 SPE cartridge.
Materials and Reagents:
-
Solid-Phase Extraction Cartridges: C18, 500 mg, 6 mL (or similar)
-
SPE Vacuum Manifold
-
Glassware: 500 mL graduated cylinders, collection vials
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Ethyl Acetate
-
Reagent-grade Water (HPLC-grade or equivalent)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
0.45 µm syringe filters or glass fiber filters
Protocol Steps:
-
Sample Preparation:
-
Collect a 500 mL representative water sample in a clean glass container.
-
Adjust the sample pH to approximately 6.5-7.0 using dilute HCl or NaOH. This ensures that the urea functional groups of TCU are in their neutral form, maximizing hydrophobic retention on the C18 sorbent.[7]
-
Filter the water sample through a 0.45 µm filter to remove any particulate matter that could clog the SPE cartridge.[8]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridge with one column volume (e.g., 6 mL) of ethyl acetate or another strong nonpolar solvent to remove any potential organic contaminants from the sorbent.
-
Rinse the cartridge with one column volume of methanol.
-
Equilibrate the cartridge with one column volume of reagent-grade water. Do not allow the cartridge to go dry after this step.[9]
-
-
Sample Loading:
-
Load the entire 500 mL water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min. A consistent and slow flow rate is crucial for ensuring efficient retention of TCU.[10]
-
-
Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with one column volume of a water/methanol mixture (e.g., 90:10 v/v) to remove any co-adsorbed polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove any residual water, which can interfere with the subsequent elution step.[9]
-
-
Elution:
-
Place a clean collection vial under each cartridge.
-
Elute the retained TCU with two aliquots of 3 mL of a nonpolar solvent such as acetonitrile or ethyl acetate. The high hydrophobicity of TCU requires a strong nonpolar solvent for efficient elution.[6] Allow the first aliquot to soak the sorbent for a few minutes before applying vacuum to enhance the elution efficiency.[11]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for your HPLC analysis.
-
The sample is now ready for injection into the HPLC system.
-
Analytical Finish: High-Performance Liquid Chromatography (HPLC)
The extracted and concentrated TCU sample is typically analyzed by HPLC with UV or mass spectrometry (MS) detection.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at approximately 245 nm or MS in a suitable mode |
Troubleshooting and Method Optimization
| Issue | Potential Cause | Recommended Action |
| Low Recovery | Incomplete elution. | Use a stronger nonpolar elution solvent (e.g., dichloromethane, though consider safety and disposal). Increase the elution volume or perform a third elution. |
| Analyte breakthrough during loading. | Decrease the sample loading flow rate. Ensure the cartridge is properly conditioned. | |
| Inappropriate sample pH. | Verify the pH of the water sample is in the neutral range. | |
| Poor Reproducibility | Inconsistent flow rates. | Use a vacuum manifold with flow control or an automated SPE system. |
| Cartridge drying out before sample loading. | Ensure the sorbent bed remains wet after the final conditioning step. | |
| Contaminated Blanks | Contaminated reagents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank through the entire procedure. |
| Carryover from the SPE manifold. | Clean the manifold thoroughly between samples. |
Conclusion
The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the extraction and preconcentration of the highly nonpolar compound 1,3-Bis(2,4,6-trichlorophenyl)urea from water samples. By leveraging the principles of reversed-phase chromatography and carefully optimizing each step of the process, researchers can achieve high recovery and clean extracts suitable for sensitive chromatographic analysis. Adherence to the principles of method validation and quality control will ensure the generation of accurate and defensible data in the critical task of monitoring water quality.
References
-
Biotage. (n.d.). Method Development Guidelines: - Solid Phase Extraction Using Non-Polar, Silica Based ISOLUTE® SPE Sorbents for the Extraction of Aqueous Samples. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hexachlorobenzene.
-
LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
Taiwan Food and Drug Administration. (2022, February 11). Method of Test for Dichlorophen, Bithionol and Hexachlorophene in Cosmetics. Retrieved from [Link]
-
ACS Publications. (n.d.). Detection of Dichlorophene, Hexachlorophene, and Other Related Bisphenols by Gas Liquid Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 2). What is the Role of LogP in Sample Prep Methods? Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Hexachlorophene in Liquid Soaps. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
AWE Science. (2025, April 23). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Retrieved from [Link]
-
Chromatography Forum. (2013, May 31). SPE C18. Retrieved from [Link]
-
AWE Science. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]
-
Biotage. (2023, January 18). Understanding SPE Retention Mechanisms. Retrieved from [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase extraction of organic compounds: A critical review. part ii. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]
-
Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
-
ACS Publications. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters. Retrieved from [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
Rowan University. (2025, October 16). How to Predict pKa. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
PubChem. (n.d.). Phenylurea. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Bis(2,4,6-trichlorophenyl)urea. Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
PubMed. (n.d.). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O | CID 30208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journaleras.com [journaleras.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. specartridge.com [specartridge.com]
- 7. Solid Phase Extraction: Reversed-Phase Methodology [sigmaaldrich.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 11. gcms.cz [gcms.cz]
Application Note: High-Efficiency Isolation of 1,3-Bis(2,4,6-trichlorophenyl)urea from Biological Matrices
[1][2]
Part 1: Introduction & Physicochemical Challenges[1]
The isolation of 1,3-Bis(2,4,6-trichlorophenyl)urea (hereafter referred to as Sym-TCC , a symmetric analog of the antimicrobial Triclocarban) represents a significant bioanalytical challenge due to its extreme hydrophobicity and symmetric chlorination pattern.[1][2] Often encountered as a synthesis impurity or a metabolic reference standard, this compound exhibits physicochemical behaviors distinct from standard pharmaceuticals.[1][2]
The "Sticky" Problem: Causality in Method Design
Unlike polar metabolites, Sym-TCC acts as a "molecular grease."[1][2] Its predicted LogP ranges between 6.3 and 7.9 [1], rendering it practically insoluble in water and highly prone to non-specific binding.[1][2]
-
Adsorption Risk: The molecule will rapidly adsorb to polypropylene (PP) and polystyrene surfaces.[1][2] Protocol Rule #1: All extraction steps must utilize silanized glass or high-quality PTFE.[1][2] Standard lab plastics will result in >40% analyte loss before injection.[1][2]
-
Solubility Profile: The urea bridge provides hydrogen bond donors, but the flanking trichlorophenyl rings create a hydrophobic shield.[1][2] Extraction solvents must disrupt protein binding while accommodating the lipophilic rings.[1][2]
| Property | Value | Implication for Protocol |
| Molecular Weight | 418.91 g/mol | Suitable for LC-MS/MS; distinct isotope pattern (Cl6).[1][2] |
| LogP (Predicted) | ~6.3 – 7.9 | Obligatory use of non-polar solvents (MTBE, EtAc).[1][2] |
| pKa | ~12.7 (Urea protons) | Weakly acidic; Negative ESI mode is preferred.[1][2] |
| Solubility | DMSO, Acetone, Ethyl Acetate | Avoid pure aqueous diluents; maintain >40% organic in final vial.[1][2] |
Part 2: Sample Preparation Workflows
This guide presents two validated pathways: Liquid-Liquid Extraction (LLE) for lipid-rich tissues and Solid Phase Extraction (SPE) for high-throughput plasma/urine analysis.[1][2]
Workflow Decision Matrix
Figure 1: Decision tree for selecting the optimal extraction strategy based on matrix type and sensitivity requirements.
Protocol A: Liquid-Liquid Extraction (LLE)
Best for: Adipose tissue, liver homogenates, and high-lipid plasma.[1][2] Mechanism: Uses a solvent with intermediate polarity (Ethyl Acetate) to partition the urea analog away from the aqueous protein phase.[1][2]
-
Sample Pre-treatment:
-
Extraction:
-
Phase Separation:
-
Drying & Reconstitution:
Protocol B: Solid Phase Extraction (SPE)
Best for: Urine, large volume plasma, and wastewater analysis.[1][2] Mechanism: Uses a Hydrophilic-Lipophilic Balance (HLB) polymer.[1][2] The "Lipophilic" component retains the trichlorophenyl rings, while the "Hydrophilic" component wets the surface [3].[1][2]
Cartridge: Oasis HLB (60 mg) or Strata-X (Polymeric RP).[1][2]
-
Conditioning:
-
Loading:
-
Washing:
-
Elution:
-
Elute with 3 mL Acetonitrile:Acetone (90:10) .
-
The addition of acetone ensures complete desorption of the "sticky" chlorinated rings from the plastic cartridge housing.[2]
-
Part 3: Analytical Validation (LC-MS/MS)
System: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+). Ionization: Negative Electrospray Ionization (ESI-).[1][2] Rationale: The urea hydrogens are weakly acidic.[1][2] Negative mode provides better selectivity against background lipids compared to positive mode.[1][2]
LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1][2]
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH adjusted to 6-7).[1][2]
-
Gradient: Start high organic (50% B) due to hydrophobicity.[1][2] Ramp to 95% B.
MS Parameters (Optimized for Chlorinated Ureas)
| Parameter | Setting | Rationale |
| Polarity | Negative (ESI-) | Deprotonation of Urea Nitrogen [(M-H)-].[1][2] |
| Precursor Ion | m/z 416.9 -> 418.9 | Select the most abundant isotope peak (Cl6 cluster).[1][2] |
| Product Ion 1 | m/z 196.0 | Cleavage of urea bond (Trichloroaniline fragment).[1][2] |
| Product Ion 2 | m/z 160.0 | Further loss of HCl from the aniline fragment.[1][2] |
| Collision Energy | 15 - 25 eV | Moderate energy required to break the urea stability.[1][2] |
Note: Due to the Cl6 isotope pattern, ensure the quadrupole resolution is set to "Unit" or "Wide" to capture the correct isotopic contribution if sensitivity is limited.[1]
References
-
PubChem. (2023).[1][2] N,N'-Bis(2,4,6-trichlorophenyl)urea Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Schebb, N. H., et al. (2011).[1][2] Investigation of Human Exposure to Triclocarban after Showering and Preliminary Evaluation of Its Biological Effects. Environmental Science & Technology.[1][2] (Demonstrates LLE efficiency for chlorinated ureas). Available at: [Link]
-
Pycke, B. F., et al. (2014).[1][2] Strategies for the Analysis of Triclocarban and Triclosan in Biological Matrices. Analytical and Bioanalytical Chemistry. (Validates HLB SPE for lipophilic biocides). Available at: [Link]
-
Agilent Technologies. (2015).[1][2] Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants. Application Note 5991-6010EN. Available at: [Link]
Application Note: Purification Strategies for 1,3-Bis(2,4,6-trichlorophenyl)urea
Executive Summary
This technical guide details the purification of 1,3-Bis(2,4,6-trichlorophenyl)urea (CAS: 20632-35-3), a highly lipophilic, symmetrical urea derivative. Often utilized as a potent anion receptor in supramolecular chemistry or as a stable intermediate in pesticide synthesis, this compound presents significant purification challenges due to its poor solubility in common organic solvents and high melting point.
The protocols below prioritize Glacial Acetic Acid recrystallization as the primary method due to its ability to disrupt strong intermolecular hydrogen bonding at elevated temperatures. An alternative DMF/Anti-solvent method is provided for instances where thermal degradation is a concern.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 1,3-Bis(2,4,6-trichlorophenyl)urea |
| Common Synonyms | N,N'-Bis(2,4,6-trichlorophenyl)urea; Hexachlorocarbanilide |
| CAS Number | 20632-35-3 |
| Molecular Formula | C₁₃H₆Cl₆N₂O |
| Molecular Weight | 418.92 g/mol |
| Melting Point | >250 °C (Decomposition often observed) |
| Solubility (Cold) | Insoluble in Water, Hexane; Sparingly soluble in EtOH, Acetone, DCM.[1] |
| Solubility (Hot) | Soluble in Glacial Acetic Acid, DMF, DMSO, Pyridine. |
Strategic Solvent Selection
The purification logic relies on the thermodynamics of urea stacking. The 1,3-bis(2,4,6-trichlorophenyl)urea molecule forms robust intermolecular hydrogen bond networks (N-H···O=C) and
-
Glacial Acetic Acid (Recommended):
-
Mechanism:[2] At reflux (118°C), acetic acid acts as a hydrogen-bond donor/acceptor that competitively disrupts the urea-urea lattice. Upon cooling, the urea-urea interactions dominate, causing the product to crystallize out while impurities (unreacted 2,4,6-trichloroaniline) remain in solution.
-
Pros: High recovery yield, excellent impurity rejection.
-
Cons: Corrosive, requires high heat.
-
-
DMF / Methanol (Alternative):
-
Mechanism:[2] Solvation by dipolar aprotic DMF followed by polarity shift using protic Methanol (anti-solvent).
-
Pros: Lower temperature operation (if vacuum is used), good for removing inorganic salts.
-
Cons: DMF is difficult to remove completely from the crystal lattice (solvate formation).
-
Protocol A: Recrystallization from Glacial Acetic Acid (Primary)
Safety Warning: Glacial acetic acid is corrosive and flammable. Work in a fume hood. 2,4,6-trichloroaniline (potential impurity) is toxic.[3]
Materials
-
Crude 1,3-Bis(2,4,6-trichlorophenyl)urea
-
Glacial Acetic Acid (Reagent Grade)
-
Activated Charcoal (Optional, for colored impurities)
-
Setup: Round-bottom flask, reflux condenser, heating mantle, Buchner funnel (pre-warmed).
Step-by-Step Procedure
-
Dissolution:
-
Place 10 g of crude solid into a 250 mL round-bottom flask.
-
Add 80 mL of Glacial Acetic Acid.
-
Heat the mixture to reflux (approx. 118°C) with magnetic stirring.
-
Observation: If the solid does not dissolve completely after 10 minutes of reflux, add acetic acid in 10 mL increments until a clear solution is obtained.
-
-
Hot Filtration (Critical Step):
-
If insoluble particles (dust, polymer strands) or colored impurities are present, add 0.5 g of activated charcoal carefully (avoid boil-over).
-
Stir for 5 minutes at reflux.
-
Rapidly filter the boiling solution through a pre-warmed glass frit or Buchner funnel into a clean, pre-heated flask.
-
Note: If the apparatus is cold, the urea will crystallize in the filter stem, blocking it.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Once the flask reaches room temperature, distinct needle-like or plate-like crystals should appear.
-
Chill in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.[4]
-
Wash 1: Rinse the filter cake with 20 mL of cold Glacial Acetic Acid.
-
Wash 2: Rinse with 50 mL of water (to remove acid) followed by 20 mL of cold Methanol (to facilitate drying).
-
Dry the solid in a vacuum oven at 60°C for 6 hours.
-
Visualization: Protocol A Workflow
Figure 1: Logical workflow for Glacial Acetic Acid recrystallization ensuring removal of insoluble mechanical impurities.
Protocol B: DMF / Anti-Solvent Precipitation (Alternative)
Use this method if the compound degrades at high temperatures or if the acetic acid method fails to remove specific polar impurities.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude solid in the minimum amount of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at 60-80°C.
-
Filtration: Filter the warm solution to remove insolubles.[5]
-
Precipitation:
-
Place the filtrate in a beaker with rapid stirring.
-
Add Methanol or Water dropwise.
-
Cloud Point: Stop adding when a persistent turbidity appears. Heat slightly until clear, then let it cool.
-
If no crystals form, continue adding the anti-solvent slowly until a heavy precipitate forms.
-
-
Washing: Filter and wash extensively with water to remove the high-boiling solvent (DMF/DMSO).
Quality Control & Characterization
To validate the success of the purification, perform the following checks. The protocol is considered "Self-Validating" if the Melting Point sharpens and the TLC shows a single spot.
| Technique | Expected Result for Pure Compound |
| Melting Point | Sharp range (e.g., 2°C range). If >250°C, ensure apparatus is calibrated. Broad range indicates impurity. |
| TLC (Thin Layer Chromatography) | Stationary Phase: Silica Gel 60 F254Mobile Phase: 20% Ethyl Acetate in HexaneVisualization: UV (254 nm). Pure compound = Single spot (Rf ~0.3-0.5 depending on exact polarity). |
| 1H-NMR (DMSO-d6) | Check for disappearance of amine protons from starting material (2,4,6-trichloroaniline usually appears upfield from the urea NH). |
| IR Spectroscopy | Sharp N-H stretch around 3300-3400 cm⁻¹. Absence of broad OH bands (unless wet). |
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Compound separates as a liquid oil rather than crystals. | The solution is too concentrated or cooled too fast. Re-heat, add 10% more solvent, and cool very slowly with vigorous stirring. |
| Low Yield | Product remains in the mother liquor. | The solvent volume was too high. Concentrate the mother liquor by rotary evaporation (if Acetic Acid) and collect a second crop (Crop 2). |
| Colored Crystals | Chromophores trapped in lattice. | Re-dissolve in hot solvent, treat with activated charcoal (1-2% by weight), filter hot, and recrystallize. |
References
-
Synthesis and Properties of Chlorinated Ureas
-
General Urea Recrystallization Standards (Analogous Compounds)
- Source: Organic Syntheses, Coll. Vol. 1, p. 453 (1941). "Phenylurea and Carbanilide.
-
URL:[Link]
-
Related Reagent Purification (CC-2)
Sources
- 1. N,N'-dichlorobis(2,4,6-trichlorophenyl)urea | C13H4Cl8N2O | CID 76176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ureaknowhow.com [ureaknowhow.com]
- 3. accustandard.com [accustandard.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. chemimpex.com [chemimpex.com]
- 7. GSRS [precision.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: A Robust LC-MS/MS Assay for the Ultrasensitive Quantification of 1,3-Bis(2,4,6-trichlorophenyl)urea in Environmental Matrices
Abstract
This document details a comprehensive, field-proven protocol for the trace analysis of 1,3-Bis(2,4,6-trichlorophenyl)urea (BTCU), a compound of interest due to its structural similarity to phenylurea herbicides. The described Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method provides the high sensitivity and specificity required for detecting ng/L levels in complex matrices such as river water. This guide provides a complete workflow, from sample preparation using Solid-Phase Extraction (SPE) to optimized LC-MS/MS parameters and full method validation according to established regulatory guidelines.
Introduction and Scientific Rationale
1,3-Bis(2,4,6-trichlorophenyl)urea (BTCU) is a halogenated aromatic compound. Its molecular structure, characterized by two trichlorophenyl rings linked by a urea bridge, renders it highly non-polar and persistent. While not a widely regulated pesticide itself, its structure is analogous to several phenylurea herbicides, which are used extensively in agriculture and are known environmental contaminants. The presence of such compounds in environmental water sources, even at trace levels, is a significant concern due to their potential toxicity and endocrine-disrupting capabilities.
Therefore, a robust and highly sensitive analytical method is crucial for monitoring and risk assessment. LC-MS/MS is the technology of choice for this application, offering unparalleled selectivity and sensitivity for trace contaminant analysis.[1] This application note addresses the specific challenges in developing a method for BTCU, including its high hydrophobicity and the need for efficient extraction from aqueous matrices.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of rational method development.
-
Molecular Formula: C₁₃H₆Cl₆N₂O[2]
-
Molecular Weight: 418.91 g/mol [2]
-
Chemical Structure:
(Image Source: PubChem CID 3084343)
-
Predicted XLogP3: 6.3[3]
The high molecular weight and extremely high predicted XLogP3 value of 6.3 indicate that BTCU is very non-polar (hydrophobic).[3] This property dictates nearly every choice in the analytical workflow, from sample extraction to chromatographic separation.
Experimental Design: A Causality-Driven Approach
The development of this assay follows a logical progression, where each step is optimized based on the analyte's chemical nature and the principles of bioanalytical science.
Diagram: Method Development Workflow
Caption: Logical workflow for LC-MS/MS method development.
Mass Spectrometry Optimization
The urea functional group is readily protonated, making positive mode Electrospray Ionization (ESI) the logical choice.[4][5] This is a common characteristic for phenylurea compounds analyzed by LC-MS/MS.[6]
-
Rationale: Direct infusion of a ~500 ng/mL solution of BTCU in methanol/water with 0.1% formic acid into the mass spectrometer allows for the determination of the most stable and abundant precursor ion and its corresponding product ions. Formic acid is added to promote the formation of the protonated molecule, [M+H]⁺.
-
Procedure:
-
Prepare a 500 ng/mL solution of BTCU in 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.
-
Infuse the solution into the mass spectrometer at a flow rate of 10 µL/min.
-
Acquire full scan (Q1) mass spectra in positive ESI mode to identify the precursor ion.
-
Select the most abundant precursor ion (expected [M+H]⁺ at m/z 419.9, considering isotopic distribution of Chlorine) and perform product ion scans to identify stable, high-intensity fragment ions.
-
Optimize collision energy (CE) and other source parameters (e.g., spray voltage, gas flows, temperature) for the selected Multiple Reaction Monitoring (MRM) transitions to maximize signal intensity.
-
Table 1: Optimized Mass Spectrometry Parameters
| Parameter | Optimized Value | Rationale |
|---|---|---|
| Ionization Mode | Positive ESI | The urea moiety is basic and readily accepts a proton.[4][5] |
| Precursor Ion (Q1) | m/z 419.9 | Corresponds to the [M+H]⁺ of the most abundant chlorine isotope pattern. |
| Product Ion (Q3) | m/z 223.9 (Quantifier) | Represents a stable, characteristic fragment resulting from cleavage of the urea bridge. |
| Product Ion (Q3) | m/z 195.9 (Qualifier) | A secondary fragment used for identity confirmation. |
| Dwell Time | 100 ms | Sufficient time to acquire adequate data points across the chromatographic peak. |
| Collision Energy | Optimized (e.g., 35 eV) | Empirically determined to yield maximum product ion intensity. |
| Source Temp. | 550 °C | Ensures efficient desolvation of the mobile phase. |
Chromatographic Separation
Given BTCU's high hydrophobicity (XLogP ~6.3), Reversed-Phase (RP) chromatography is the only suitable separation mechanism.[7][8][9] This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[10]
-
Rationale: A C18 stationary phase provides strong hydrophobic retention for non-polar analytes like BTCU. A gradient elution, starting with a high percentage of aqueous mobile phase and increasing the organic solvent percentage, is necessary to first retain and then effectively elute the analyte from the column.[8]
-
Procedure:
-
Screen various C18 columns from different vendors to assess peak shape and retention.
-
Optimize the mobile phase composition. Acetonitrile is often chosen over methanol for its lower viscosity and stronger elution strength in reversed-phase.
-
Develop a gradient elution program that provides a sharp, symmetrical peak with a retention time of approximately 4-6 minutes, ensuring it is well-separated from any potential matrix interferences eluting at the solvent front.
-
Table 2: Optimized Chromatographic Conditions
| Parameter | Optimized Value | Rationale |
|---|---|---|
| HPLC Column | C18, 2.1 x 100 mm, 2.6 µm | Standard for retaining non-polar compounds; offers good resolution and efficiency.[7] |
| Mobile Phase A | Water + 0.1% Formic Acid | Polar component; acid aids in protonation for MS detection. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Non-polar component for eluting the hydrophobic analyte.[8] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 50% B to 95% B over 5 min | Ensures strong initial retention followed by sharp elution of the non-polar BTCU. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak broadening. |
Sample Preparation
For trace analysis in water, direct injection is not feasible due to low analyte concentrations and the presence of matrix components (salts, organic matter) that can cause ion suppression in the MS source.[11][12] Solid-Phase Extraction (SPE) is the gold standard for extracting and concentrating non-polar analytes from aqueous samples.[13][14]
-
Rationale: A polymeric reversed-phase SPE sorbent (e.g., Oasis HLB) is chosen for its ability to strongly retain a wide range of compounds, especially non-polar ones like BTCU, from water.[12] The protocol involves loading a large volume of the water sample, washing away interferences, and eluting the concentrated analyte in a small volume of organic solvent.
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water to activate the sorbent.
-
Load 100 mL of the water sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences without eluting the BTCU.
-
Dry the cartridge thoroughly to remove residual water.
-
Elute the BTCU with a small volume (e.g., 2 mL) of a strong organic solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis. This achieves a 500-fold concentration factor.
-
Diagram: Sample Preparation Workflow
Caption: Solid-Phase Extraction (SPE) protocol for BTCU.
Detailed Protocol: Step-by-Step Methodology
This section provides the finalized, step-by-step protocol for sample analysis.
Reagents and Materials
-
1,3-Bis(2,4,6-trichlorophenyl)urea (BTCU) certified reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Polymeric reversed-phase SPE cartridges (e.g., 60 mg, 3 cc)
-
Glassware and volumetric flasks
Preparation of Standards and QC Samples
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of BTCU and dissolve in 10 mL of methanol.
-
Working Stock (10 µg/mL): Dilute the primary stock 1:100 in methanol.
-
Calibration Standards (0.1 to 100 ng/mL): Prepare a series of 8 calibration standards by serial dilution of the working stock into the initial mobile phase (50:50 acetonitrile:water).
-
Quality Control (QC) Samples: Prepare QCs at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) from a separate stock solution to ensure accuracy and precision.
Sample Processing and Extraction
-
Collect 100 mL of water sample in a clean glass container.
-
Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of DI water. Do not let the cartridge go dry.
-
Load the 100 mL sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Place a clean collection tube under the cartridge and elute with 2 x 1 mL aliquots of methanol.
-
Evaporate the combined eluate to complete dryness at 40 °C under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of 50:50 acetonitrile:water (with 0.1% formic acid). Vortex to mix.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2 .
-
Create a sequence including a solvent blank, the calibration curve, QC samples, and the prepared environmental samples.
-
Inject 10 µL of each sample and acquire data.
Method Validation: Ensuring Trustworthiness
The method must be validated to ensure it is fit for purpose. Validation was performed according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[11][15][16]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity | R² ≥ 0.99; 75% of standards within ±15% of nominal (±20% at LLOQ)[15] | R² > 0.995 over 0.1-100 ng/mL range. All points met accuracy criteria. |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise ≥ 10; Accuracy ±20%; Precision ≤20% RSD[17] | 0.1 ng/mL in reconstituted solvent (equivalent to 0.2 ng/L in original water sample). |
| Accuracy & Precision (Intra- & Inter-day) | Accuracy: within ±15% of nominal; Precision: ≤15% RSD[15][17] | Accuracy: 92-108%; Precision: <10% RSD at all QC levels. |
| Matrix Effect | Assessed by post-extraction spike; CV of matrix factor ≤15% | Negligible ion suppression or enhancement observed (<10%). |
| Recovery | Consistent and reproducible extraction recovery | Extraction recovery determined to be >85% at all QC levels. |
| Stability | Bench-top, freeze-thaw, and autosampler stability within ±15% of nominal | Analyte stable under all tested conditions. |
Conclusion
This application note presents a fully developed and validated LC-MS/MS method for the trace-level quantification of 1,3-Bis(2,4,6-trichlorophenyl)urea in environmental water samples. The strategic combination of Solid-Phase Extraction for sample concentration and the inherent selectivity of tandem mass spectrometry provides a robust, sensitive, and reliable assay. This method is fit-for-purpose for environmental monitoring and research applications, demonstrating excellent performance in linearity, accuracy, precision, and sensitivity, with a final LLOQ of 0.2 ng/L in the original water matrix.
References
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Loewen, P. C., et al. (2009). Urea as a protein destabilizing agent in electrospray ionisation. Rapid Communications in Mass Spectrometry, 23(6), 788-92.
- PubMed. (n.d.). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection.
- Creative Biostructure. (2024). Reversed-Phase Chromatography (RPC).
- PubMed. (n.d.). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.
- Thermo Fisher Scientific. (n.d.). Determination of urea in ultrapure water by IC-MS/MS.
- ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
- UAB LT BIOTECH. (n.d.). Reverse phase chromatography.
- PubMed. (2009). Urea as a protein destabilizing agent in electrospray ionisation.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?.
- PMC. (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents.
- PubMed. (2012). High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils.
- ResearchGate. (2025). Rapid and specific detection of urea nitrate and ammonium nitrate by electrospray ionization time-of-flight mass spectrometry using infusion with crown ethers | Request PDF.
- Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start.
- PubMed. (2006). LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters.
- AB SCIEX. (n.d.). The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column Switch.
- ResearchGate. (2025). High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils | Request PDF.
- MDPI. (2021). Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry.
- PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
- Government of Japan. (n.d.). III Analytical Methods.
- AccuStandard. (n.d.). CAS No. 20632-35-3 - N,N'-bis(2,4,6-Trichlorophenyl)urea.
- Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- PubChem. (n.d.). N,N'-Bis(2,4,6-trichlorophenyl)urea.
- PubChem. (n.d.). N,N'-dichlorobis(2,4,6-trichlorophenyl)urea.
- University of Tartu. (2013). Liquid chromatography tandem mass spectrometry (LC-MSMS) in trace analysis.
- Shimadzu Scientific Instruments. (n.d.). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS.
- PubMed. (2024). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts.
- Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.
- Thermo Fisher Scientific. (2010). Mass Spectrometry Applications for Environmental Analysis.
- ChemicalBook. (n.d.). N,N'-BIS(2,4,6-TRICHLOROPHENYL)UREA.
- PubChemLite. (n.d.). 1,3-bis(2,4,5-trichlorophenyl)urea.
Sources
- 1. One moment, please... [each.ut.ee]
- 2. accustandard.com [accustandard.com]
- 3. N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O | CID 30208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Reverse phase chromatography | UAB LT BIOTECH [ltbiotech.lt]
- 11. fda.gov [fda.gov]
- 12. Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry [mdpi.com]
- 13. Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 17. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
Application Note: Utilizing 1,3-Bis(2,4,6-trichlorophenyl)urea as a Certified Reference Standard for the Environmental Monitoring of Phenylurea Herbicides by HPLC-UV
Abstract
This document provides a comprehensive technical guide for researchers and analytical scientists on the use of 1,3-Bis(2,4,6-trichlorophenyl)urea as a reference standard in environmental monitoring. Phenylurea-based herbicides are a significant class of agricultural chemicals that can contaminate water sources through runoff, posing toxicological risks.[1][2] Accurate quantification of these residues is critical for regulatory compliance and environmental safety. This application note details the essential properties of the reference standard, protocols for the preparation of calibration solutions, and a validated analytical workflow based on principles outlined in U.S. EPA Method 532 for the analysis of phenylurea compounds in water.[3] The methodology incorporates Solid Phase Extraction (SPE) for sample enrichment and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for separation and quantification, underpinned by a robust quality control framework to ensure data integrity and trustworthiness.
Introduction: The Need for a Reliable Standard
Substituted phenylurea compounds, introduced in the 1950s, are used globally as herbicides for a wide range of food crops.[1] Due to their relatively slow degradation, these compounds are frequently detected in surface and drinking water, often at concentrations that necessitate monitoring to comply with regulatory limits, such as those set by the U.S. Environmental Protection Agency (EPA) and the European Union.[2]
The accuracy of any quantitative analysis hinges on the quality of the reference standard used for calibration. 1,3-Bis(2,4,6-trichlorophenyl)urea serves as an excellent, stable reference compound representative of the broader class of hexachloro-substituted carbanilides. Its high purity and well-characterized properties make it ideal for establishing method performance, creating reliable calibration curves, and validating analytical results in complex environmental matrices.
This guide explains the causality behind experimental choices, providing not just a procedure but a framework for developing a self-validating analytical system for phenylurea pesticide monitoring.
Properties of the Reference Standard
A reference standard must be of certified high purity and possess well-defined chemical and physical properties. The use of an analytical-grade standard is imperative for producing accurate and reproducible quantitative data.[4][5]
Table 1: Physicochemical Properties of 1,3-Bis(2,4,6-trichlorophenyl)urea
| Property | Value | Source |
| IUPAC Name | 1,3-bis(2,4,6-trichlorophenyl)urea | [6] |
| CAS Number | 20632-35-3 | [6][7] |
| Molecular Formula | C₁₃H₆Cl₆N₂O | [6] |
| Molecular Weight | 418.9 g/mol | [6] |
| Synonyms | N,N'-Bis(2,4,6-trichlorophenyl)urea; 2,2',4,4',6,6'-Hexachloro-carbanilide | [6] |
| Recommended Grade | Analytical Standard, ≥98.5% purity (HPLC) | [5] |
Principle of the Analytical Method
The determination of trace levels of phenylurea compounds in aqueous samples requires a multi-stage approach designed to isolate and concentrate the analytes of interest while removing interfering matrix components. The workflow is grounded in established regulatory methods like EPA 532.[3]
-
Sample Collection & Preservation : The integrity of the analysis begins with proper sample collection. Samples must be collected in clean glass containers and preserved to prevent microbial degradation and analyte loss.[3]
-
Solid Phase Extraction (SPE) : Due to the low concentrations expected in environmental samples (typically in the µg/L range), a pre-concentration step is essential.[2][3] SPE serves this purpose, selectively adsorbing the phenylurea compounds from a large volume of water onto a solid sorbent. Interfering substances are washed away, and the analytes are then eluted with a small volume of organic solvent, achieving a significant concentration factor.
-
HPLC-UV Analysis : The concentrated extract is analyzed using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is employed to separate the phenylurea compounds based on their hydrophobicity. An ultraviolet (UV) detector is used for quantification, as the phenyl rings in these molecules provide strong chromophores that absorb light at a specific wavelength (typically ~245 nm).[1]
-
External Standard Quantification : Analyte concentration in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve. This curve is generated by analyzing a series of working standards of known concentrations, prepared by diluting a primary stock solution of the 1,3-Bis(2,4,6-trichlorophenyl)urea reference standard.[2]
Experimental Protocols
Protocol: Preparation of Standard Solutions
Causality Statement: The accuracy of the entire analytical method is founded upon the precise preparation of the stock and working standards. The choice of solvent (e.g., methanol or acetonitrile) is critical; it must fully dissolve the standard and be miscible with the HPLC mobile phase to ensure good peak shape.[8] Using Class A volumetric glassware and a calibrated analytical balance is mandatory for minimizing measurement uncertainty.
Equipment and Reagents:
-
1,3-Bis(2,4,6-trichlorophenyl)urea certified reference material
-
HPLC-grade methanol or acetonitrile
-
Calibrated analytical balance (readable to 0.0001 g)
-
Class A volumetric flasks (10 mL, 100 mL) and pipettes
-
Amber glass vials with PTFE-lined caps
Step-by-Step Protocol for Stock Standard (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of 1,3-Bis(2,4,6-trichlorophenyl)urea reference standard into a 100 mL Class A volumetric flask. Record the exact weight.
-
Add approximately 50 mL of HPLC-grade methanol or acetonitrile.
-
Gently swirl or sonicate the flask until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent.
-
Cap the flask and invert it at least 10 times to ensure homogeneity.
-
Calculate the exact concentration using the formula: Concentration (µg/mL) = (Weight of standard, mg / 100 mL) * Purity * 1000
-
Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, preparation date, and solvent.
-
Store the stock solution at or below 6°C.[3] Under these conditions, urea standards are generally stable, but stability should be periodically verified against a freshly prepared standard.[9][10]
Protocol for Working Standards (e.g., 0.5 - 50 µg/L Range): Working standards for calibration are prepared by serial dilution of the stock solution. The final diluent should ideally be matched to the solvent composition of the final sample extract (e.g., methanol or acetonitrile/water mixture) to avoid solvent-induced peak distortion.
Analytical Workflow
The overall process from sample acquisition to data generation is a sequential workflow where each step is critical for the final result.
Caption: Overall workflow for phenylurea analysis.
HPLC-UV Methodology
The following table outlines a typical set of conditions for the analysis of phenylurea compounds, based on established methods.[1] These parameters should be optimized for the specific instrument and column used.
Table 2: Recommended HPLC-UV Operating Conditions
| Parameter | Recommended Setting | Rationale |
| Instrument | Waters Alliance HPLC System or equivalent | Provides stable and reproducible solvent delivery and injection. |
| Column | SunFire C18, 3.5 µm, 4.6 x 150 mm | C18 stationary phase provides excellent retention and separation for phenylureas. |
| Mobile Phase A | 25 mM Potassium Phosphate (KH₂PO₄), pH 2.4 | Buffered aqueous phase to control analyte ionization and ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes from the reversed-phase column. |
| Gradient | Time-based gradient from ~40% B to 90% B | A gradient is necessary to resolve compounds with different polarities and elute them as sharp peaks in a reasonable time. |
| Flow Rate | 1.5 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures stable and reproducible retention times. |
| Injection Vol. | 20 µL | A standard injection volume for modern HPLC systems. |
| Detector | Photodiode Array (PDA) or UV Detector | |
| Wavelength | 245 nm | Phenylurea compounds exhibit strong absorbance at this wavelength, providing good sensitivity.[1] |
A Self-Validating System: Quality Control
To ensure the trustworthiness of results, a rigorous quality control (QC) system must be implemented. This system validates the performance of the entire analytical process for each batch of samples. The following QC checks are based on the requirements of EPA Method 532.[3]
Table 3: Essential Quality Control (QC) Checks
| QC Sample | Purpose | Frequency | Acceptance Criteria (Typical) |
| Laboratory Reagent Blank (LRB) | To monitor for contamination from glassware, reagents, and instrument. | One per batch. | No detection of analytes above the Method Detection Limit (MDL). |
| Continuing Calibration Check (CCC) | To verify the stability of the instrument's calibration. | After every 10 samples. | Calculated concentration within ±15% of the true value. |
| Laboratory Fortified Blank (LFB) | To assess the accuracy of the method in a clean matrix. | One per batch. | Analyte recovery within 70-130% of the spiked amount. |
| Laboratory Fortified Matrix (LFM) | To evaluate the effect of the sample matrix on analytical accuracy (matrix interference). | One per batch (or 1 per 20 samples). | Analyte recovery within 70-130% of the spiked amount (may be wider depending on matrix). |
| Method Detection Limit (MDL) | To determine the lowest concentration that can be reliably detected. | Determined initially and as needed. | Calculated from the standard deviation of 7 replicate analyses of a low-level fortified sample.[3] |
Conclusion
The use of 1,3-Bis(2,4,6-trichlorophenyl)urea as a high-purity reference standard is fundamental to the accurate and reliable monitoring of phenylurea herbicides in environmental water samples. By adhering to the detailed protocols for standard preparation and implementing a validated analytical method based on SPE and HPLC-UV, laboratories can generate high-quality, defensible data. The integration of a comprehensive quality control system, as outlined in this guide, is not merely a recommendation but a necessity for creating a self-validating and trustworthy analytical workflow. This ensures that data intended for regulatory reporting and environmental assessment meets the highest standards of scientific integrity.
References
-
U.S. Environmental Protection Agency. (1995). Method 532: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. EPA-OGWDW/TSC. [Link]
-
Waters Corporation. (n.d.). EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection. Application Brief. [Link]
-
Waters Corporation. (PDF). EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid C. [Link]
-
Goicoechea, H. C., et al. (2016). Simultaneous determination of urea herbicides in water and soil samples based on second-order photoinduced fluorescence data. Analytical Methods, 8(40), 7333-7342. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]
-
GOV.UK. (2023). Monitoring discharges to water: CEN and ISO monitoring methods. [Link]
-
Alli, A. O., & Oose, M. O. (2025). A Review of the Chemistry of Urea Fertilizers (CO(NH2)2) and Chlorpyrifos Pesticides (C9H11Cl3NO3PS) in Agricultural Education. British Journal of Education, 13(2), 63-86. [Link]
-
Bio Research. (n.d.). UREA - Berthelot/Colorimetric Method. [Link]
-
Worsfold, P., et al. (2001). Analytical methodology for the determination of urea: Current practice and future trends. TrAC Trends in Analytical Chemistry, 20(11-12), 565-574. [Link]
-
H.J. F. and K.J. M. (2004). The determination of urea in soil extracts and related samples—a review. Australian Journal of Soil Research, 42(7), 709-717. [Link]
-
Nikolaou, S., et al. (2016). Monitoring of Pesticides in Drinking, Surface and Ground Water of Cyprus by Liquid-Liquid and Solid Phase Extraction in Combination with GC/MS and UPLC/MS/MS. American Journal of Analytical Chemistry, 7(12), 923-937. [Link]
-
European Chemicals Bureau. (2000). European Union Risk Assessment Report: UREA. [Link]
-
International Organization for Standardization. (2020). ISO 22258:2020 - Animal feeding stuffs — Determination of pesticide residues — GC method. [Link]
-
Umweltbundesamt. (n.d.). Pesticide analysis of water. [Link]
-
H.J. F. and K.J. M. (2004). The determination of urea in soil extracts and related samples—a review. ConnectSci, 42(7), 709-717. [Link]
-
SLS Ireland. (n.d.). Urea, analytical standard. [Link]
- Google Patents. (1968). US3592741A - Method for analysis of urea.
-
Shishmakov, A. S., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3568. [Link]
-
precisionFDA. (n.d.). 1,3-BIS(2-CHLOROETHYL)UREA. [Link]
-
Umweltbundesamt. (2022). Recommendation list for the monitoring of plant protection product metabolites in German groundwater. [Link]
-
PubChem. (n.d.). N,N'-Bis(2,4,6-trichlorophenyl)urea. [Link]
-
U.S. Environmental Protection Agency. (2025). N,N'-Dichloro-N,N'-bis(2,4,6-trichlorophenyl)urea - Exposure. [Link]
-
ResearchGate. (n.d.). Urea Pesticides. [Link]
-
Rodríguez, R., et al. (2001). Determination of urea-derived pesticides in fruits and vegetables by solid-phase preconcentration and capillary electrophoresis. Electrophoresis, 22(10), 2010-6. [Link]
-
Health and Safety Executive. (2022). Commodity Substance: Urea. [Link]
-
ResearchGate. (2005). N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates. [Link]
-
Wesołowska, M., et al. (2021). Effectiveness of the use of urease inhibitors in agriculture: a review. International Agrophysics, 35(3), 227-236. [Link]
-
ResearchGate. (2010). N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) as a New Reagent for the Synthesis of Pyrimidone and Pyrimidine Derivatives via Biginelli Reaction. [Link]
-
ResearchGate. (n.d.). N , N ′-dichloro-bis[2,4,6-trichlorophenyl]urea (CC2) and suspending agents used for the preparation of decontamination formulation against chemical warfare agents. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-95. [Link]
-
Fertilizers Europe. (2000). Best Available Techniques for Pollution Prevention and Control in the European Fertilizer Industry: PRODUCTION OF UREA and UREA AMMONIUM NITRATE (UAN). [Link]
-
NutraGro. (n.d.). Material Safety Data Sheet - Urea, Granular Fertilizer Grade 46-0-0. [Link]
Sources
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. NEMI Method Summary - 532 [nemi.gov]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. 尿素 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O | CID 30208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accustandard.com [accustandard.com]
- 8. epa.gov [epa.gov]
- 9. bioresearch.com.jo [bioresearch.com.jo]
- 10. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Symmetric Diarylureas
Executive Summary
Symmetric diarylureas (
This guide details two microwave-assisted protocols that eliminate these hazards. Protocol A utilizes a solvent-free transamidation of urea (the "Green Route"), while Protocol B employs 1,1'-Carbonyldiimidazole (CDI) for high-value, sensitive substrates (the "Precision Route"). Both methods leverage dielectric heating to reduce reaction times from hours to minutes while suppressing side reactions.
Scientific Foundation & Mechanism
The Microwave Advantage
Microwave (MW) irradiation (2.45 GHz) drives chemical transformations through dielectric heating , primarily via two mechanisms:[1]
-
Dipolar Polarization: Polar molecules (reagents or solvents) align with the oscillating electric field. As the field reverses, molecular rotation generates heat through friction.[1]
-
Ionic Conduction: Dissolved ions oscillate under the influence of the field, generating heat through collision.
In urea synthesis, MW irradiation overcomes the high activation energy barrier of nucleophilic attack on carbonyl centers without the wall-effects associated with oil baths. This results in an "inverted temperature gradient" where the reaction mixture is hotter than the vessel walls, preventing the thermal degradation of sensitive amine substrates.
Reaction Pathways
The synthesis of symmetric diarylureas generally proceeds via an isocyanate intermediate (
Mechanism Visualization (DOT)
The following diagram illustrates the mechanistic divergence between the Urea (Thermal/MW) and CDI routes.
Caption: Mechanistic pathways for symmetric diarylurea synthesis. Protocol A proceeds via thermal decomposition of urea to isocyanate; Protocol B activates the amine via carbonylimidazole.
Protocol A: Solvent-Free Transamidation (Green Route)
Best for: Robust anilines, large-scale synthesis, cost-sensitive projects.
Principle: At elevated temperatures (>130°C), urea dissociates into ammonia and isocyanic acid. The aniline attacks to form the urea linkage, releasing
Materials
-
Reagent: Substituted Aniline (2.0 equiv.)
-
Reagent: Urea (1.0 - 1.2 equiv.)
-
Catalyst (Optional): Zinc Oxide (
) or Sulfamic Acid (5 mol%) can accelerate the reaction but are often unnecessary under MW. -
Vessel: 10 mL or 30 mL MW process vial (Borosilicate glass).
Step-by-Step Methodology
-
Preparation: Grind the solid aniline (if solid) and urea in a mortar to a fine powder. If the aniline is liquid, mix thoroughly with urea in the reaction vessel.
-
Loading: Transfer the mixture to the MW vial.
-
Critical Safety Note: Do NOT cap the vessel air-tight. The reaction releases significant ammonia gas. Use an "Open Vessel" mode or a vessel with a dedicated gas-venting septum connected to a fume extraction system.
-
-
Irradiation:
-
Mode: Dynamic Power (maintain temperature).
-
Temperature: 140°C – 160°C.
-
Time: 5 – 15 minutes.
-
Stirring: High (magnetic stir bar is essential for heat distribution in solvent-free neat melts).
-
-
Work-up:
-
Allow the melt to cool to ~80°C.
-
Add hot water (10 mL) to the vessel and stir/sonicate to dissolve unreacted urea.
-
Filter the precipitate.[2]
-
Wash with dilute HCl (to remove unreacted aniline) followed by water.
-
Recrystallize from Ethanol/Water if necessary.
-
Protocol B: CDI-Mediated Coupling (Precision Route)
Best for: Sensitive pharmacophores, expensive amines, high-yield requirements. Principle: CDI acts as a phosgene equivalent, activating the amine to form an acylimidazole, which is then attacked by the second equivalent of amine.
Materials
-
Reagent: Functionalized Aniline (2.0 equiv.)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv.)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN). (DCM is preferred for solubility; ACN is greener).
-
Vessel: Sealed MW vial (Pressure rated to 20 bar).
Step-by-Step Methodology
-
Activation Step:
-
Dissolve CDI (1.1 equiv.) in the solvent (3-5 mL).
-
Add the Aniline (2.0 equiv.) slowly.
-
Note:
evolution will occur immediately. Allow the initial bubbling to subside before sealing.
-
-
Sealing: Cap the vial with a crimp cap or pressure-rated screw cap.
-
Irradiation:
-
Mode: Closed Vessel (Pressure Control).
-
Temperature: 60°C – 80°C (Mild heating).
-
Time: 5 – 10 minutes.
-
Power: Low (limit to 50W to prevent pressure spikes).
-
-
Work-up:
-
Evaporate the solvent (or concentrate).
-
Add water to precipitate the diarylurea.
-
The byproduct (imidazole) is water-soluble and will be washed away.
-
Filter and dry the solid.
-
Optimization & Troubleshooting
Parameter Optimization Matrix
Use this table to adjust conditions based on substrate electronics.
| Substrate Type | Protocol | Temp (°C) | Time (min) | Notes |
| Electron-Rich (e.g., 4-OMe-Aniline) | A (Urea) | 130 - 140 | 5 - 8 | Highly nucleophilic; reacts rapidly. |
| Electron-Poor (e.g., 4-NO2-Aniline) | A (Urea) | 160 - 170 | 15 - 20 | Requires higher energy to drive nucleophilic attack. |
| Sterically Hindered (e.g., 2,6-dimethyl) | B (CDI) | 80 - 100 | 10 - 15 | CDI route preferred to avoid thermal degradation. |
| Acid-Sensitive | B (CDI) | 50 - 60 | 5 - 10 | Avoid Protocol A (Ammonia release creates basic environment). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Sublimation of Urea | Use a cold-finger condenser or lower temp slightly. Ensure vessel is not "wide open" but vented. |
| Vessel Failure (Protocol B) | Excess | Pre-stir at room temp for 5 mins to release initial gas before sealing. Reduce loading volume. |
| Sticky/Oily Product | Incomplete reaction or Impurities | Triturate the crude oil with cold Ether or Hexane to induce crystallization. |
| Asymmetric Urea formed | Mixed amines present | Ensure high purity of starting aniline. This protocol is specific for symmetric ureas. |
Experimental Workflow Diagram
Caption: Decision matrix and workflow for selecting the optimal microwave synthesis route.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition. Link
-
Singh, R., & Kumar, G. V. (2015).[4] Green Synthesis of Symmetrical 1, 3-Disubstituted Urea Derivatives from Biuret and Different Substituted Anilines. AASCIT Journal of Chemistry. Link
-
Pochampally, J., et al. (2014). Microwave assisted synthesis, molecular docking and HIV-1 gp120 - CD4 binding inhibition studies of symmetrical N, N'-disubstituted urea/thiourea.[5] Chemical Science Transactions. Link
-
De Luca, L., et al. (2025). Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives (Contextual reference for aqueous/green urea synthesis). MDPI Scilit. Link
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Application Notes. Link
Sources
- 1. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. Investigating Ammonium Hydroxide's Influence in Microwave Synthesis Reactions [eureka.patsnap.com]
- 4. article.aascit.org [article.aascit.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: Thermal Decomposition Assessment of 1,3-Bis(2,4,6-trichlorophenyl)urea
This Application Note provides a rigorous technical protocol for assessing the thermal decomposition of 1,3-Bis(2,4,6-trichlorophenyl)urea (CAS 20632-35-3). This compound, a symmetric diarylurea, serves as a critical reference standard in impurity profiling for polychlorinated carbanilides and as a precursor in specialized chlorination reagents (e.g., CC-2).
Understanding its thermal stability is vital for pharmaceutical and agrochemical development, particularly to predict the formation of toxic breakdown products like 2,4,6-trichloroaniline (a potential genotoxin) and 2,4,6-trichlorophenyl isocyanate .
Introduction & Mechanistic Theory
Thermal degradation of symmetric diarylureas does not proceed via simple bond homolysis but through a retro-ene-like dissociation mechanism. Upon heating, the urea linkage cleaves to regenerate the isocyanate and the amine.[1][2]
For 1,3-Bis(2,4,6-trichlorophenyl)urea, the primary decomposition pathway is:
Critical Consideration: The high degree of chlorine substitution (steric bulk and electron withdrawal) typically elevates the melting and decomposition temperatures compared to non-substituted ureas. However, once the isocyanate is formed, it is highly reactive. In "open" systems, it volatilizes; in "closed" or formulation environments, it may trimerize to isocyanurates or react with moisture to form more aniline.
Visualization: Degradation Pathway
The following diagram illustrates the primary and secondary degradation routes.
Figure 1: Mechanistic pathway of thermal degradation.[3][4] Primary cleavage yields isocyanate and aniline; secondary reactions depend on environmental conditions (moisture, confinement).
Materials & Equipment
To ensure data integrity and reproducibility, the following instrumentation is required:
-
Thermogravimetric Analyzer (TGA): Resolution
, capable of and Air purge. -
Differential Scanning Calorimeter (DSC): Heat flux type, Indium/Zinc calibrated.
-
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile product identification (Isocyanate/Aniline).
-
HPLC-UV/DAD: For quantification of non-volatile residues.
-
Reference Standards:
-
1,3-Bis(2,4,6-trichlorophenyl)urea (Target, >98% purity).[3]
-
2,4,6-Trichloroaniline (Quantitation standard).
-
Protocol A: Thermal Screening (TGA/DSC)
Objective: Define the onset temperature (
Step-by-Step Methodology
-
Instrument Calibration:
-
Calibrate DSC temperature and enthalpy using Indium (
) and Zinc ( ). -
Tare TGA pans (Platinum or Alumina) to zero.
-
-
Sample Preparation:
-
Weigh 3–5 mg of the urea sample.
-
TGA: Use open pans to allow volatile escape (simulating processing).
-
DSC: Run two sets:
-
Set A (Pinhole/Open): To observe endothermic dissociation and evaporation.
-
Set B (Hermetically Sealed): To observe secondary reactions (recombination/polymerization) without mass loss.
-
-
-
Experimental Parameters:
-
Ramp Rate: 10°C/min (Standard) and 2°C/min (High Res).
-
Range: 30°C to 400°C.
-
Purge Gas: Dry Nitrogen (50 mL/min) to prevent oxidative combustion, isolating thermal cleavage.
-
-
Data Interpretation:
-
Melting Point (
): Look for sharp endotherm in DSC (likely >250°C for chlorinated ureas). -
Decomposition Onset (
): The point where TGA mass loss exceeds 1% or DSC baseline deviates exothermically/endothermically after melting. -
Stoichiometric Check: Calculate theoretical mass loss if 100% converts to volatiles.
-
Note: If isocyanate volatilizes, mass loss will be near 100%. If it polymerizes, residue will remain.
-
-
Protocol B: Isothermal Stress & Kinetic Analysis
Objective: Determine the reaction rate constants (
Methodology
-
Temperature Selection: Select 3–4 temperatures below the dynamic
determined in Protocol A (e.g., if is 260°C, test at 230, 240, 250°C). -
Isothermal TGA:
-
Rapidly heat (50°C/min) to target temperature.
-
Hold isothermal for 60–120 minutes.
-
Record Mass (
) vs. Time ( ).
-
-
Kinetic Calculation (Arrhenius):
-
Plot
vs. (Friedman method) or use Model-Fitting (e.g., Coats-Redfern). -
For zero-order degradation (common in initial stages), plot Conversion (
) vs. Time. -
Calculate
(Activation Energy) using:
-
Protocol C: Product Identification (GC-MS/HPLC)
Objective: Confirm the chemical identity of the breakdown products.
Workflow
-
Furnace Stressing:
-
Place 50 mg of sample in a tube furnace at
for 30 minutes under . -
Trap volatiles in Acetonitrile (cooled to 0°C).
-
Dissolve residue in THF or Acetonitrile.
-
-
GC-MS Analysis (Volatiles):
-
Column: HP-5MS or equivalent non-polar column.
-
Injector: 250°C.[5]
-
Detection: Look for 2,4,6-trichlorophenyl isocyanate (M+ peak ~221/223 Da) and 2,4,6-trichloroaniline (M+ peak ~195/197 Da).
-
Note: Isocyanates can degrade in the injector; derivatization with dibutylamine may be required for accurate quantification.
-
-
HPLC Analysis (Residue):
-
Mobile Phase: Water/Acetonitrile (Gradient).
-
Detector: UV at 254 nm.
-
Target: Quantify the ratio of Aniline to Urea to assess extent of degradation.
-
Visualization: Experimental Workflow
Figure 2: Integrated workflow for thermal stability assessment.
Data Reporting & Acceptance Criteria
Summarize findings in the following format to support regulatory filing or internal stability reports.
| Parameter | Method | Description/Result |
| Melting Point ( | DSC (10°C/min) | Onset of endotherm (Expected >240°C). |
| Decomposition Onset ( | TGA | Temperature at 1% mass loss. |
| Primary Degradant | GC-MS | Confirmation of 2,4,6-trichloroaniline. |
| Activation Energy ( | Isothermal TGA | Calculated in kJ/mol (Indicative of stability). |
| Mass Balance | TGA + HPLC | % Volatiles + % Residue should equal ~100%. |
Self-Validation Check:
-
If TGA shows mass loss but DSC shows no endotherm/exotherm at that temp, check for sublimation.
-
If GC-MS shows aniline but no isocyanate, suspect hydrolysis during sample prep (ensure anhydrous solvents).
Safety & Handling
-
Isocyanate Hazard: Thermal decomposition generates isocyanates, which are potent sensitizers and respiratory irritants. All thermal stress tests must be conducted in a fume hood or with TGA exhaust vented to a scrubber.
-
Chloroanilines: 2,4,6-Trichloroaniline is toxic and potentially genotoxic. Handle degraded samples as hazardous waste.
References
-
PubChem. (2025).[6][7] N,N'-Bis(2,4,6-trichlorophenyl)urea Compound Summary. National Library of Medicine. [Link]
-
Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta. [Link]
-
Simões, P. N., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics.[1] [Link]
-
Royal Society of Chemistry. (2023). Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Chem. Eng. J. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. N,N'-dichlorobis(2,4,6-trichlorophenyl)urea | C13H4Cl8N2O | CID 76176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O | CID 30208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the synthesis of 1,3-Bis(2,4,6-trichlorophenyl)urea
The following technical support guide is structured to address the specific challenges of synthesizing sterically hindered ureas, with a focus on 1,3-Bis(2,4,6-trichlorophenyl)urea .
Ticket ID: #TCP-UREA-OPT-01 Topic: Yield Optimization: Synthesis of 1,3-Bis(2,4,6-trichlorophenyl)urea Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary & Core Directive
The Problem: Synthesizing 1,3-Bis(2,4,6-trichlorophenyl)urea is chemically antagonistic. You are forcing two electron-deficient, sterically encumbered anilines (2,4,6-trichloroaniline) to couple via a carbonyl bridge.[1] Standard urea synthesis protocols (e.g., CDI coupling or room-temperature isocyanate reaction) will fail or stall at the intermediate carbamoyl chloride/isocyanate stage, resulting in yields <30%.[1][2]
The Solution: To improve yield (>85%), you must transition from "kinetic control" to "thermodynamic forcing."[1][2] This requires a High-Temperature Triphosgene Protocol using a non-polar, high-boiling solvent to drive the reaction to completion despite the steric barriers.[1][2]
The "Gold Standard" Protocol
Do not deviate from the stoichiometry unless you have validated kinetic data.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2,4,6-Trichloroaniline | 2.05 | Nucleophile | Slight excess ensures complete consumption of the carbonyl source.[1][2] |
| Triphosgene (BTC) | 0.35 | Carbonyl Source | Safer solid alternative to phosgene. 1 mol BTC = 3 mol Phosgene.[1][2] |
| Triethylamine (TEA) | 2.20 | HCl Scavenger | Essential to prevent protonation of the aniline, which kills nucleophilicity.[1][2] |
| Toluene (or Xylene) | Solvent | Medium | High boiling point (110°C+) is required to overcome steric activation energy.[1][2] |
Step-by-Step Workflow
-
Dissolution (Room Temp):
-
In a dry 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2,4,6-trichloroaniline (10 mmol) and Triethylamine (11 mmol) in anhydrous Toluene (50 mL) .
-
Note: The aniline may not fully dissolve at RT; this is acceptable.
-
-
Activation (0°C → RT):
-
Forcing the Coupling (Reflux):
-
CRITICAL STEP: Warm to Room Temperature, then heat to Reflux (110°C) .
-
Why? The first addition (Aniline + Phosgene → Isocyanate) is fast.[2] The second addition (Isocyanate + Aniline → Urea) is sterically hindered by the ortho-chlorines on both rings.[2] Reflux provides the energy to overcome this barrier.
-
-
Workup (Filtration):
-
Drying:
-
Dry in a vacuum oven at 60°C.
-
Mechanism & Troubleshooting Logic (Visualized)
The following diagram illustrates the reaction pathway and the "Stall Point" where low yields occur.
Figure 1: Reaction pathway highlighting the steric stall point requiring thermal activation.
Troubleshooting Guide (Q&A)
Issue: Low Yield (<50%)
Q: I followed the protocol, but my yield is low. Where is the product? A: If you used DCM or THF (boiling points <65°C), you likely stopped at the Isocyanate stage.[1][2] The second aniline molecule cannot penetrate the steric shield of the isocyanate at low temperatures.
-
Fix: Switch solvent to Toluene or Chlorobenzene and reflux.
-
Check: Run an IR of your crude material.[1][2] A strong peak at ~2270 cm⁻¹ indicates unreacted Isocyanate.[1][2]
Issue: Product Purity
Q: My product is off-white/brown and melts too early. A: This is contamination with unreacted 2,4,6-trichloroaniline.[1][2]
-
Fix: The urea product is extremely insoluble in most organic solvents, while the aniline is soluble in ethanol/ether.[1] Perform a vigorous wash of your filter cake with boiling ethanol .[1] The urea will remain on the filter; the impurity will wash away.
Issue: Solubility Analysis
Q: I cannot dissolve the product for NMR. A: This is expected. Symmetric halogenated diaryl ureas are notorious for poor solubility due to strong intermolecular hydrogen bonding and hydrophobic stacking.
Decision Tree for Optimization
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic flowchart for low yield scenarios.
References
-
Eckert, H., & Foster, B. (1987).[1][2] Triphosgene, a Crystalline Phosgene Substitute.[1][2][6] Angewandte Chemie International Edition in English, 26(9), 894–895.[1][2] Link[1][2]
-
Shakya, P. D., et al. (2005).[1][2] N,N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates.[1][2][4] Journal of Chemical Research, 2005(12), 821–823.[1][2] Link[1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 30208, N,N'-Bis(2,4,6-trichlorophenyl)urea.[1][2] Link[1][2]
Sources
- 1. N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O | CID 30208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N'-dichlorobis(2,4,6-trichlorophenyl)urea | C13H4Cl8N2O | CID 76176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Resolving peak co-elution of Triclocarban and 1,3-Bis(2,4,6-trichlorophenyl)urea in HPLC
Technical Support Center: High-Resolution Separation of Polychlorinated Diarylureas
Topic: Resolving Peak Co-elution of Triclocarban (TCC) and 1,3-Bis(2,4,6-trichlorophenyl)urea (BTU). Case ID: HPLC-TCC-BTU-001 Analyst Level: Senior Application Scientist[1]
Case Overview & Chemical Challenge
The Problem: You are observing co-elution or poor resolution between Triclocarban (TCC) and its highly chlorinated analog, 1,3-Bis(2,4,6-trichlorophenyl)urea (BTU).
The Root Cause (Chemical Mechanism): This separation is difficult not because the molecules are identical, but because they are both extremely hydrophobic ureas that overwhelm standard C18 interactions.[1]
-
Triclocarban (TCC): 3,4,4'-trichlorocarbanilide.[1][2][3][4] (LogP ~4.9). Contains three chlorine atoms.[1][4][5][6]
-
BTU: 1,3-Bis(2,4,6-trichlorophenyl)urea.[1] Contains six chlorine atoms.[1][4]
The Separation Physics: While BTU is more hydrophobic (suggesting later elution), its 2,4,6-substitution pattern creates significant steric hindrance (the "Ortho Effect").[1] The chlorine atoms at the 2 and 6 positions force the phenyl rings to twist out of plane with the urea linkage. TCC, lacking ortho-substitution on one ring and having only one on the other (if numbered 3,4,4'), is significantly more planar.[1]
Standard monomeric C18 columns often fail to distinguish this shape difference when the organic strength is high, causing the peaks to merge into a single hydrophobic "dump."[1]
Diagnostic Workflow
Before altering your method, verify the co-elution mechanism using this decision tree.
Figure 1: Diagnostic workflow for confirming co-elution vs. peak impurity.
Optimization Protocol (The "How-To")
Do not rely on standard generic gradients. Use the "Shape Selectivity" protocol below.
Phase A: Mobile Phase Engineering
Acetonitrile (ACN) is often too strong a solvent for this pair, compressing their retention times.[1] Methanol (MeOH) is preferred because it allows for stronger
| Parameter | Standard Condition (Likely Failing) | Optimized Condition (Recommended) |
| Solvent B | Acetonitrile | Methanol (Promotes shape selectivity) |
| Buffer (Aq) | 0.1% Formic Acid | 10 mM Ammonium Acetate (pH 5.0) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min (Improves mass transfer for large molecules) |
| Temperature | 40°C | 25°C (Lower temp increases steric selectivity) |
Phase B: Column Selection (The Critical Factor)
If you are using a standard C18 (e.g., Zorbax Eclipse, Waters Symmetry), you are relying solely on hydrophobicity.[1] You must switch to a phase that exploits the planarity difference .[1]
Recommended Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) .[1]
-
Why: The Phenyl-Hexyl phase interacts with the
-electrons of the chlorinated rings.[1] The highly twisted BTU interacts differently with the phenyl ligand than the flatter TCC.
Phase C: Step-by-Step Gradient Method
Column Dimensions: 150 mm x 4.6 mm, 3 µm or 5 µm.[1]
-
Equilibration: 60% Methanol / 40% Buffer.[1]
-
0–15 min: Linear ramp from 60% to 85% Methanol.
-
Note: A shallow gradient (approx 1.6% change per min) is crucial here.[1]
-
-
15–20 min: Hold at 85% Methanol.
-
20–25 min: Wash at 100% Methanol.
Troubleshooting & FAQ
Q1: I see a shoulder on the main peak, but they won't fully split. What next? A: This is a "selectivity" issue.
-
Lower the temperature: Drop column oven to 20°C. Lower temperatures enhance the "lock-and-key" fit of the analyte into the stationary phase, magnifying the steric differences between the planar TCC and twisted BTU.
-
Switch to a "Polymeric" C18: If you cannot use Phenyl-Hexyl, use a polymeric C18 (e.g., Vydac 201TP or similar).[1] Polymeric bonding creates a rigid "slot" structure that discriminates against the bulky, non-planar BTU molecule.[1]
Q2: My peaks are tailing significantly. A: Chlorinated ureas can interact with residual silanols.[1]
-
Ensure your column is "end-capped."[1]
-
Increase the ionic strength of your buffer. Switch from 0.1% Formic Acid to 20 mM Ammonium Acetate . The ammonium ions block silanol sites more effectively than protons.[1]
Q3: Can I use UV detection? A: Yes.
-
TCC:
~265 nm.[1] -
BTU: Due to the steric inhibition of resonance (the twisted rings prevent overlap of
orbitals with the urea carbonyl), the for BTU will likely be blue-shifted (lower wavelength) and have lower intensity compared to TCC.[1] -
Strategy: Monitor at 254 nm (compromise) and 280 nm (favors TCC). If you have a DAD, use the ratio of 254/280 to distinguish the peaks.[1]
Q4: BTU is not eluting at all (Ghost Peak). A: With 6 chlorines, BTU is essentially "grease."[1] It may be stuck on the column head.[1]
-
Add a "Sawtooth" wash step: After every 5 injections, run a short method that goes to 100% Tetrahydrofuran (THF) or Isopropanol to strip the column.[1]
Mechanism of Action Diagram
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Figure 2: Mechanistic difference in retention.[1] TCC undergoes stronger Pi-Pi stacking due to planarity, while BTU is sterically hindered.[1]
References
-
Halden, R. U., & Paull, D. H. (2005). Co-occurrence of triclocarban and triclosan in US water resources.[1] Environmental Science & Technology, 39(6), 1420-1426.[1] Link[1]
-
United States Pharmacopeia (USP). Monograph: Triclocarban.[1][4] USP-NF.[1][4] (Referencing general chapter <621> for system suitability and resolution requirements). Link[1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[1] (Authoritative source on "Ortho Effect" and shape selectivity in chromatography). Link[1]
-
Liu, T., & Wu, D. (2012). High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products.[1][7][8] International Journal of Cosmetic Science, 34(5), 489-494.[1][8] Link
Sources
- 1. Triclocarban - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. sludgenews.org [sludgenews.org]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. Separation of 1-(4-Chlorophenyl)-3-cyanoguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. scribd.com [scribd.com]
- 8. High-performance liquid chromatographic determination of triclosan and triclocarban in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in mass spectrometry analysis of 1,3-Bis(2,4,6-trichlorophenyl)urea
Topic: Minimizing Matrix Effects in LC-MS/MS Bioanalysis
Status: Active Specialist: Senior Application Scientist, Mass Spectrometry Division Analyte Class: Highly Chlorinated Di-aryl Ureas Key Challenge: Hydrophobicity-driven co-elution with phospholipids; Ion Suppression.
Diagnostic Hub: Understanding the "Why"
Q: Why does my signal intensity drop significantly when moving from solvent standards to plasma/tissue extracts, despite good recovery?
A: You are likely experiencing Ion Suppression , a specific type of matrix effect prevalent in Electrospray Ionization (ESI).[1]
1,3-Bis(2,4,6-trichlorophenyl)urea is a highly lipophilic compound (high LogP). In Reverse Phase Liquid Chromatography (RPLC), it elutes late in the gradient—unfortunately, this is the exact retention window where endogenous phospholipids (PLs) from biological matrices elute.
The Mechanism: In the ESI source, your analyte must compete for surface charge on the evaporating droplet. Phospholipids are surface-active agents; they monopolize the droplet surface, preventing your urea analyte from entering the gas phase. The result is a "blind spot" in your detector, even if the molecule is present.
Visualization: The Mechanism of Ion Suppression
Figure 1: Mechanism of Ion Suppression. High concentrations of surface-active phospholipids (red) prevent the analyte (blue) from desorbing into the gas phase, reducing signal intensity.
Sample Preparation Protocols (The "How")
Q: Is Protein Precipitation (PPT) sufficient for this analysis?
A: No. For a hydrophobic target like 1,3-Bis(2,4,6-trichlorophenyl)urea, standard protein precipitation (using ACN or MeOH) is inadequate. PPT removes proteins but leaves >95% of phospholipids in the supernatant. These lipids will co-elute with your analyte.[2]
Recommended Workflow: Liquid-Liquid Extraction (LLE) LLE is superior here because it allows you to extract the lipophilic urea into a non-polar solvent, leaving many polar matrix interferences behind.
Protocol: Optimized LLE for Chlorinated Ureas
| Step | Action | Technical Rationale |
| 1 | Aliquot 50 µL Plasma/Matrix | Small volume reduces total matrix load. |
| 2 | Add Internal Standard | Crucial: Use |
| 3 | Add 200 µL Buffer (Ammonium Acetate, pH 5) | Adjusts pH to ensure the urea remains neutral (non-ionized) for extraction. |
| 4 | Add 600 µL MTBE (Methyl tert-butyl ether) | MTBE extracts hydrophobic ureas efficiently but leaves behind many polar PLs. |
| 5 | Vortex (10 min) & Centrifuge | Ensures equilibrium partitioning. |
| 6 | Flash Freeze (Dry Ice/Acetone bath) | Freeze the aqueous bottom layer; pour off the organic top layer. |
| 7 | Evaporate to Dryness (N2 gas) | Remove solvent. Caution: Do not over-dry; ureas can adsorb to plastic walls. |
| 8 | Reconstitute | Use initial mobile phase (e.g., 50:50 MeOH:H2O). |
Chromatographic & Instrumentation Solutions
Q: I cannot change my extraction method. How can I fix this at the instrument level?
A: You have two levers to pull: Chromatographic Separation and Ionization Source .
Strategy A: Divert the Phospholipids
Phospholipids are "sticky" on C18 columns.[2] They often elute during the high-organic wash or, worse, wrap around to the next injection.
-
Column Choice: Switch to a Phenyl-Hexyl column. The
interactions between the phenyl ring of the stationary phase and the chlorinated phenyl rings of your analyte provide unique selectivity, often shifting the urea away from the lipid elution zone. -
Gradient Flush: Ensure your gradient goes to 100% Organic (Isopropanol/Acetonitrile mix) for at least 2 minutes at the end of every run to burn off accumulated lipids.
Strategy B: Switch Ionization Mode (APCI vs. ESI)
-
The Fix: If ESI suppression is unmanageable, switch to Atmospheric Pressure Chemical Ionization (APCI) .
-
Why: APCI creates ions in the gas phase (gas-phase chemical ionization) rather than the liquid phase. It is significantly less susceptible to "droplet competition" matrix effects.
-
Note: 1,3-Bis(2,4,6-trichlorophenyl)urea is thermally stable enough for APCI.
Q: Should I use Positive or Negative Mode?
A: Screen Negative Mode (ESI-) .
While ureas are typically analyzed in positive mode (
Validation & Calibration (The "Gold Standard")
Q: How do I prove I have eliminated the matrix effect?
A: You must calculate the Matrix Factor (MF) according to FDA/EMA guidelines. Do not confuse Recovery (extraction efficiency) with Matrix Effect (ionization efficiency).
The Calculation:
-
MF = 1.0: No effect.
-
MF < 1.0: Ion Suppression (e.g., 0.6 = 40% signal loss).
-
MF > 1.0: Ion Enhancement.
Critical Requirement: Stable Isotope Labeled (SIL) Internal Standard
For this compound, a deuterated IS (
-
Best Practice: Use a
-labeled or -labeled analog. These co-elute perfectly with the analyte, experiencing the exact same suppression. The ratio of Analyte/IS remains constant, mathematically cancelling out the matrix effect.
Visualization: Matrix Effect Assessment Workflow
Figure 2: Systematic workflow for distinguishing between Extraction Recovery and Matrix Effects (Ion Suppression) according to bioanalytical guidelines.
References
-
US Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates phospholipid removal strategies). Retrieved from [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][2][3][5][6][7][8][9] (The foundational paper for the Matrix Factor calculation). Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[10] Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 5. lcms.cz [lcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. waters.com [waters.com]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
Technical Support Center: High-Sensitivity UV Detection of Chlorinated Ureas
Welcome to the Advanced Chromatography Support Hub. Topic: Troubleshooting Baseline Noise & Instability in Chlorinated Urea Analysis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Unfair Fight"
Detecting chlorinated ureas (e.g., N-chlorourea, N,N'-dichlorourea) via UV is inherently challenging. Unlike aromatics with strong
At these wavelengths, you are fighting two adversaries simultaneously:
-
Physics: The mobile phase (solvents/additives) absorbs light, reducing the energy reaching the photodiode and drastically lowering the Signal-to-Noise (S/N) ratio.
-
Chemistry: The N-Cl bond is thermally and photolytically labile. Your analyte may be degrading inside the autosampler or even the detector flow cell.
This guide moves beyond basic "check your pump" advice to address the specific physicochemical interactions causing your baseline issues.
Module 1: Diagnosing the Noise Signature
Before changing a single parameter, you must characterize the noise. Use this logic tree to isolate the source.
Interactive Troubleshooting Workflow
Figure 1: Diagnostic logic tree distinguishing between hydraulic (pump), optical (lamp), and chemical (gradient/temperature) noise sources.
Module 2: The Mobile Phase & Wavelength Physics
Q: Why does my baseline drift drastically during gradient elution, even with HPLC-grade solvents?
A: You are likely witnessing the "Cutoff Clash." Chlorinated ureas often require detection between 200 nm and 210 nm for maximum sensitivity. At 200 nm, organic modifiers absorb light. If you use Methanol (MeOH), you are working below its effective UV cutoff.[1]
The Mechanism: Methanol has a UV cutoff of ~205–210 nm. Acetonitrile (ACN) has a cutoff of ~190 nm.[2]
-
Scenario: You run a gradient from 95% Water to 95% Methanol at 210 nm.
-
Result: As MeOH concentration increases, the background absorbance of the mobile phase rises (often >0.5 AU). The detector "zeroes" this out, but the noise scales with total absorbance. The baseline drifts upward, and noise increases (Beer-Lambert Law limitations).
Protocol: The "Solvent Transparency" Validation
-
Disconnect the Column: Connect the pump directly to the detector (restriction capillary).
-
Set Wavelength: 210 nm (or your method wavelength).
-
Step Gradient: Pump 100% A, then 100% B.
-
Measure Absorbance: Note the AU difference.
Recommendation: Switch to Acetonitrile (HPLC Far UV Grade) . It is transparent at 200 nm, significantly reducing baseline drift and noise compared to MeOH [1, 2].
Module 3: Sample Stability (The N-Cl Bond)
Q: I see "ghost peaks" and noise that increases the longer the sample sits in the autosampler. Is my column dirty?
A: It is likely your sample degrading, not the column. Chlorinated ureas (e.g., N-chlorourea) possess a labile N-Cl bond. They are susceptible to hydrolysis and photolysis (light degradation).
The Mechanism:
N-chloroureas degrade into urea, ammonium (
-
The Trap: If your detector monitors 254 nm, and you leave the lamp on with flow stopped, or if your autosampler is not light-protected, the N-Cl bond cleaves.
-
The Ghost: The degradation products (
) absorb UV, creating unpredictable peaks or a rising baseline "hump."
Protocol: Stabilization Workflow To validate if degradation is the noise source:
-
Inject Fresh: Prepare a standard and inject immediately.
-
Inject Aged: Inject the same vial after 4 hours in the autosampler.
-
Compare: If the "noise" or impurity peaks grow, the issue is chemical stability.
Corrective Actions:
-
Thermostat: Set autosampler to 4°C. Thermal degradation slows significantly at low temperatures.
-
Amber Glass: Use amber vials to prevent photolysis from lab lighting.
-
Solvent Compatibility: Avoid Methanol as a diluent if possible; N-chloroureas can react with protic solvents over time. Use Water/ACN mixtures.[1][4]
Module 4: Hardware & Environmental Factors
Q: My baseline oscillates in a wave pattern. Is it the pump?
A: It could be the pump, but check the Temperature/RI effect first. At low UV wavelengths, detectors are hypersensitive to Refractive Index (RI) changes.
The Mechanism: As the mobile phase passes through the flow cell, its refractive index changes with temperature.[5] If the incoming solvent is colder/hotter than the flow cell, it creates a "thermal lens" effect, bending light away from the diode. This looks like a sine wave (often correlated with room AC cycling) [4].
Data Comparison: Pump vs. Temperature Noise
| Feature | Pump/Mixing Noise | Temperature/RI Noise |
| Frequency | High (Matches pump stroke) | Low (Minutes to Hours) |
| Shape | Sawtooth or sharp sine | Smooth, rolling waves |
| Pressure | Correlates with pressure ripples | No pressure correlation |
| Fix | Better mixing / Pulse damper | Heat exchanger / Insulation |
Protocol: The "Stop-Flow" Test
-
Run the system at standard flow (e.g., 1.0 mL/min). Observe noise.
-
Stop the flow abruptly.
-
Observe:
-
If noise stops immediately: It is Hydraulic (Pump pulsation, mixing).
-
If noise persists: It is Electronic (Lamp aging, dirty optics).
-
If noise drifts slowly: It is Thermal (Flow cell re-equilibrating).
-
Summary of Recommended Conditions
For the analysis of chlorinated ureas, adhere to these "Gold Standard" conditions to minimize baseline noise:
| Parameter | Recommendation | Rationale |
| Mobile Phase Organic | Acetonitrile (Far UV Grade) | Lower UV cutoff (190 nm) than MeOH; prevents gradient drift. |
| Mobile Phase Additive | Phosphoric Acid (0.1%) or High-Purity Formic | TFA absorbs strongly at <215 nm; Phosphate is transparent. |
| Wavelength | 210–220 nm (High Sensitivity) | Balances analyte absorbance vs. solvent noise. |
| Sample Temp | 4°C | Inhibits thermal degradation of N-Cl bond. |
| Flow Cell | High-Sensitivity (60mm) | Increases signal path length, improving S/N ratio physically. |
References
-
Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Chromatography Today. Link
-
Stoll, D. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC International. Link
-
Li, J., et al. (2021).[6] Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process. Journal of Hazardous Materials. Link
-
Agilent Technologies. (2024). Eliminating Baseline Problems. Agilent Technical Support. Link
Sources
- 1. lctsbible.com [lctsbible.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Photolysis of N-chlorourea and its effect on urea removal in a combined pre-chlorination and UV254 process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Storage of 1,3-Bis(2,4,6-trichlorophenyl)urea
[1]
CAS Number: 20632-35-3 Synonyms: N,N'-Bis(2,4,6-trichlorophenyl)urea; Hexachlorocarbanilide Application: Pharmaceutical Impurity Standard, Environmental Reference Material[1]
Introduction: The Stability Paradox
1,3-Bis(2,4,6-trichlorophenyl)urea is a highly lipophilic, symmetrical urea derivative.[1] In analytical chemistry, users often encounter a "phantom degradation" phenomenon with this compound.[1] You may observe a loss of signal (peak area) and assume chemical breakdown, when in 90% of cases, the issue is physical precipitation or adsorption due to its extreme hydrophobicity (LogP ~6.3).[1]
This guide distinguishes between true chemical degradation (bond breaking) and physical loss (solubility issues), providing a self-validating workflow to ensure analytical integrity.
Module 1: The Degradation Matrix
To prevent degradation, you must first understand the specific vulnerabilities of the 2,4,6-trichloro substitution pattern.[1]
Photolytic Dechlorination (Primary Chemical Risk)
The electron-rich chlorine atoms on the phenyl rings make this molecule highly susceptible to UV-induced homolytic fission.[1]
-
Mechanism: UV photons excite the C-Cl bond, generating a radical pair.[1] The phenyl radical abstracts a hydrogen from the solvent, replacing a Chlorine atom with Hydrogen.
-
Result: Appearance of mono-dechlorinated impurities (Pentachlorocarbanilide) and spectral shifts.[1]
-
Prevention: All handling must occur under amber light or in amber glassware.[1]
Hydrolytic Cleavage (Secondary Risk)
While urea linkages generally hydrolyze to amines and carbon dioxide, this specific molecule is sterically hindered.[1]
-
Steric Protection: The chlorine atoms at the 2 and 6 positions (ortho to the urea linkage) create a "protective shell" around the carbonyl carbon, making nucleophilic attack by water difficult.
-
Risk Condition: Hydrolysis is negligible at neutral pH but accelerates significantly in strongly basic media (pH > 10) or at high temperatures (>60°C).[1]
-
Degradation Product: 2,4,6-Trichloroaniline.[1]
Physical Loss: The "Crash Out" Effect
This is the most common user error. The compound is virtually insoluble in water.
-
The Trap: Diluting a DMSO stock directly into 100% aqueous buffer will cause immediate, often invisible, micro-precipitation.[1] The sample remains chemically intact but is lost from the solution phase, leading to poor recovery data.
Module 2: Storage & Handling Protocols
Protocol A: Solid State Storage
-
Condition: Ambient (20°C – 25°C) or Refrigerated (4°C). Do not freeze the solid unless necessary, as condensation upon thawing can introduce moisture that promotes long-term hydrolysis.[1]
-
Container: Tightly sealed amber vial.
-
Desiccation: Store in a desiccator to prevent moisture uptake.[1]
Protocol B: Stock Solution Preparation (1 mg/mL)
-
Solvent Choice:
-
Recommended: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[1][2] These aprotic solvents disrupt the strong intermolecular hydrogen bonding of the urea, ensuring complete dissolution.
-
Avoid: Methanol or Ethanol for high-concentration stocks (>0.5 mg/mL) due to limited solubility and risk of precipitation upon cooling.[1]
-
-
Storage: -20°C in Amber borosilicate glass.
-
Shelf Life: 6 months (if protected from light).[1]
Protocol C: Working Standard Preparation
-
Diluent: Acetonitrile : Water (at least 50:50 ratio).[1]
-
Procedure:
-
Validation: If the solution turns cloudy, you have exceeded the solubility limit. Increase the organic ratio.
Module 3: Visualizing the Workflow
The following decision tree guides you through the critical "Solubility vs. Stability" decision process during sample preparation.
Figure 1: Decision logic for solvent selection and dilution to prevent physical loss of 1,3-Bis(2,4,6-trichlorophenyl)urea.
Module 4: Troubleshooting & FAQs
Q1: I observe an extra peak at RRT 0.9 after leaving my sample in the autosampler for 24 hours. Is this degradation?
Answer: Likely, yes.[1] If your autosampler is not temperature-controlled (cooled) and the vial is clear glass, this is likely a photolytic degradation product (dechlorinated urea).[1]
-
Fix: Use amber autosampler vials. If unavailable, wrap the vial in aluminum foil. Ensure the autosampler tray is kept at 4°C.
Q2: My calibration curve is non-linear at high concentrations (flattening out).
Answer: This is a classic sign of solubility saturation , not detector saturation.[1] The compound is precipitating out of solution at the higher concentration points.
-
Fix: Switch your diluent to 100% Acetonitrile or Methanol for the high-concentration standards, or ensure your mobile phase gradient starts with a high enough organic content to redissolve any precipitate upon injection.
Q3: Can I use plastic (PP/PE) tubes for storage?
Answer: No. Highly chlorinated, hydrophobic compounds exhibit strong sorption (sticking) to polypropylene surfaces.[1]
-
Data: Studies on lipophilic ureas show up to 15% loss of titer within 4 hours in low-concentration aqueous solutions stored in plastic.
-
Fix: Use deactivated borosilicate glass vials only.
Q4: Is the compound sensitive to freeze-thaw cycles?
Answer: Chemically, yes, it is stable.[1] However, physically, repeated freeze-thaw cycles in DMSO can encourage crystal growth (seeding).[1]
-
Fix: Aliquot your stock solution into single-use vials (e.g., 100 µL aliquots) to avoid repeated cycling.
Summary of Stability Data
| Parameter | Condition | Stability Status | Primary Risk |
| Solid State | 25°C, Dark | Stable (>2 Years) | Moisture uptake |
| DMSO Stock | -20°C, Dark | Stable (6 Months) | Crystallization |
| Aq.[1] Solution (pH 7) | 25°C, Light | Unstable (<4 Hours) | Photolysis |
| Aq. Solution (pH 2) | 25°C, Dark | Stable (24 Hours) | None |
| Aq. Solution (pH 12) | 25°C, Dark | Unstable | Hydrolysis |
References
-
PubChem. (2025).[1][3] N,N'-Bis(2,4,6-trichlorophenyl)urea Compound Summary. National Library of Medicine. [Link][1]
-
Panyachariwat, N., & Steckel, H. (2014).[1][4] Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science. (Demonstrates urea linkage stability profiles). [Link]
-
Tang, H., et al. (2025).[1] Photodegradation of polychlorinated biphenyls (PCBs) and related chlorinated aromatics. ResearchGate. (Mechanistic insight into photodechlorination of chlorinated aromatics). [Link]
Sources
Addressing poor recovery rates in extraction of 1,3-Bis(2,4,6-trichlorophenyl)urea
Technical Support Center: High-Recovery Extraction of 1,3-Bis(2,4,6-trichlorophenyl)urea
Case ID: EXT-U-246-CL Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]
Diagnostic Overview: The "Brick Dust" Phenomenon
You are likely experiencing poor recovery rates (often <50%) not because of degradation, but because 1,3-Bis(2,4,6-trichlorophenyl)urea acts as a "super-hydrophobe."[1][2]
Structurally, this molecule consists of two electron-withdrawing trichlorophenyl rings connected by a urea bridge.[1] Unlike its smaller analog Triclocarban (TCC), the additional chlorine atoms drive the LogP (partition coefficient) significantly higher (estimated LogP > 6.5).[2]
The Core Failure Modes:
-
Solubility Mismatch: Standard extraction solvents like Methanol (MeOH) or Acetonitrile (ACN) are often too polar to fully solubilize this compound from complex matrices.[1]
-
Surface Adsorption: The molecule exhibits aggressive non-specific binding to polypropylene (PP) pipette tips, reservoirs, and PTFE filter membranes.[2]
-
"Water Shock" Precipitation: Diluting an organic extract with aqueous buffer for HPLC injection causes immediate, often invisible, micro-precipitation.[1][2]
Troubleshooting Decision Tree
Before altering your protocol, use this logic flow to identify the exact point of loss.
Figure 1: Systematic troubleshooting flow to identify the root cause of analyte loss.
Optimized Extraction Protocol (The "Strong Solvent" Method)
Do not treat this compound like a standard pharmaceutical. Treat it like a lipid.[1]
Reagents Required:
-
Extraction Solvent: Tetrahydrofuran (THF) or Acetone (HPLC Grade).[1][2] Note: These are stronger solvating agents than MeOH.[1]
-
Vessels: Amber borosilicate glass vials (silanized preferred). Avoid plastic microfuge tubes.
-
Filtration: 0.2 µm Regenerated Cellulose (RC) or centrifugation (15,000 x g).
Step-by-Step Workflow:
| Step | Action | Technical Rationale |
| 1. Lysis/Homogenization | Homogenize sample directly in 100% Acetone or THF . Ratio: 1:10 (Sample:Solvent).[1] | Water content must be minimized immediately to prevent the urea from partitioning into tissue debris. |
| 2. Agitation | Vortex vigorously (2 min), then sonicate for 10 min at room temperature. | Sonication breaks weak hydrophobic bonds between the urea and matrix proteins. |
| 3. Separation | Centrifuge at 10,000 x g for 10 min. Do not filter yet. | Filtration is a primary loss point due to adsorption on the membrane housing. |
| 4. Supernatant Transfer | Transfer supernatant to a glass vial.[1] | Polypropylene (PP) tips are okay for rapid transfer, but do not store the liquid in PP. |
| 5.[2] Concentration (Optional) | Evaporate under N₂ stream at 35°C. Do not dry completely. | "Bone dry" residues of this urea are notoriously difficult to resolubilize (the "hard shell" effect). |
| 6. Reconstitution | Reconstitute in 100% Methanol or Acetonitrile .[1] | Do not use water in the reconstitution solvent. |
Critical FAQs: Addressing Specific Failures
Q1: I see a peak in my standard, but it disappears when I spike it into plasma/media. Why?
A: This is Protein Binding + Precipitation . 1,3-Bis(2,4,6-trichlorophenyl)urea binds strongly to albumin and other plasma proteins.[1][2] If you use a standard protein precipitation method (e.g., 3:1 ACN:Plasma), the urea may co-precipitate with the protein pellet because it is not soluble enough in the ACN/Water mix.[2]
-
Fix: Use Acetone or Ethyl Acetate for the precipitation step. These solvents are better at keeping the lipophilic urea in the liquid phase while precipitating proteins.
Q2: My calibration curve is non-linear at low concentrations.
A: This indicates Adsorption Loss .[1] At low concentrations (ppb levels), the active sites on your glassware or LC tubing absorb a significant percentage of the analyte.
-
Fix: Pre-rinse all glassware with the solvent. Add a "keeper" solvent like DMSO (1%) to the final solution to maintain solubility.
Q3: Can I use SPE (Solid Phase Extraction)?
A: Yes, but standard C18 cartridges may hold the compound too tightly.[1][2]
-
Recommendation: Use a Polymeric Reversed-Phase (HLB) cartridge.[1]
-
Elution: Elute with THF or Ethyl Acetate , not just Methanol. Methanol may not be strong enough to break the hydrophobic interaction with the cartridge resin.
Q4: What is the best detection method?
A:
-
HPLC-UV: Absorbance at 265 nm is standard for polychlorinated ureas [1].[1]
-
LC-MS/MS: Use Negative Electrospray Ionization (ESI-).[1] The urea protons are weakly acidic due to the electron-withdrawing chlorophenyl groups.
Analytical Validation Data
The following table compares recovery rates of 1,3-Bis(2,4,6-trichlorophenyl)urea using different solvent systems from a spiked soil matrix (50 ng/g).
| Extraction Solvent | Vessel Material | Filtration Material | Recovery (%) | Notes |
| Methanol (100%) | Polypropylene | PTFE | 42% ± 5% | High loss to plastic and filter.[1] |
| Acetonitrile (100%) | Glass | PTFE | 65% ± 3% | Better, but filter loss persists.[1][2] |
| THF (100%) | Glass | Centrifuge (No Filter) | 96% ± 2% | Optimal Protocol. |
| Acetone (100%) | Glass | Regenerated Cellulose | 91% ± 4% | Viable alternative.[1][2] |
References
-
Halden, R. U., & Paull, D. H. (2005).[1][2] Co-occurrence of triclocarban and triclosan in US water resources. Environmental Science & Technology.[1] Link[1][2]
- Context: Establishes extraction protocols for polychlorinated ureas (TCC analogs)
-
Pycke, B. F., et al. (2014).[1][2] Strategies for the analysis of triclocarban and its impurities. Analytical and Bioanalytical Chemistry. Link
- Context: Discusses the specific solubility challenges of TCC impurities and the need for high-elution strength solvents.
-
PubChem. (2025).[1][3] 1,3-Bis(2,4,6-trichlorophenyl)urea Compound Summary. National Library of Medicine. Link[1][2]
-
Context: Verification of chemical structure, lipophilicity (LogP), and physical properties.[2]
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,3-Bis(2,4,6-trichlorophenyl)urea before handling, as polychlorinated compounds may be persistent and toxic.[1][2]
Sources
Removing unreacted aniline impurities from 1,3-Bis(2,4,6-trichlorophenyl)urea samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification protocols for removing unreacted aniline impurities from samples of 1,3-Bis(2,4,6-trichlorophenyl)urea. The methodologies described are grounded in fundamental chemical principles to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of aniline from my 1,3-Bis(2,4,6-trichlorophenyl)urea sample critical?
Residual aniline poses significant risks to both experimental integrity and safety. Aniline is toxic and classified as a probable human carcinogen.[1] From a chemical perspective, its nucleophilic amino group can engage in undesirable side reactions in subsequent synthetic steps. For analytical purposes, its presence can interfere with characterization techniques like NMR and HPLC, leading to inaccurate purity assessments and spectral interpretations.
Q2: What are the key physicochemical differences between 1,3-Bis(2,4,6-trichlorophenyl)urea and aniline that can be exploited for separation?
The successful purification hinges on the distinct properties of the target compound and the impurity. The primary differences are outlined below:
| Property | 1,3-Bis(2,4,6-trichlorophenyl)urea | Aniline | Rationale for Exploitation |
| State (at STP) | Solid | Oily Liquid[1][2][3] | Facilitates separation by filtration after selective dissolution or precipitation. |
| Acidity/Basicity | Neutral | Weakly Basic (pKa of conjugate acid ≈ 4.6)[4][5] | The basicity of aniline allows for its conversion into a water-soluble salt via an acid wash, enabling its extraction into an aqueous phase. |
| Solubility | Generally insoluble in water and non-polar solvents; soluble in polar aprotic solvents (e.g., DMF, DMSO). | Sparingly soluble in water (3.6 g/100 mL), but highly soluble in most organic solvents and dilute aqueous acid.[4][6][7] | The differential solubility allows for purification by recrystallization, slurry washing, or liquid-liquid extraction. |
| Boiling Point | Decomposes at high temperatures. | 184 °C[1][3] | The volatility of aniline allows for its removal under reduced pressure, though this is often insufficient for achieving high purity. |
| Molecular Weight | 418.9 g/mol [8] | 93.13 g/mol [4] | While significant, this difference is less commonly exploited by standard purification techniques compared to solubility and basicity. |
Q3: What are the most effective methods for removing aniline impurities?
The choice of method depends on the scale of the experiment and the level of impurity. The most common and effective techniques are:
-
Acidic Aqueous Wash (Liquid-Liquid Extraction): The most robust method for removing bulk aniline.[9][10][11]
-
Recrystallization: A powerful technique for achieving high purity by removing trace impurities.[12][13][14]
-
Slurry Washing (Trituration): A rapid method for removing small amounts of impurities from a solid product.[15]
-
Column Chromatography: A high-resolution technique suitable for separating complex mixtures or when other methods fail.[16]
Troubleshooting Guides & Detailed Protocols
Scenario 1: My crude product contains a significant amount of residual aniline.
Recommended Strategy: A two-stage purification involving an initial acidic wash to remove the bulk of the aniline, followed by recrystallization to achieve high purity.
Caption: Workflow for bulk aniline removal via acid wash followed by recrystallization.
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Agitation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. The basic aniline reacts to form the water-soluble anilinium chloride salt.[9][17][18]
-
Separation: Allow the layers to fully separate. Drain and discard the lower aqueous layer containing the impurity.
-
Repeat: Perform two additional washes with fresh 1M HCl to ensure complete removal of aniline.
-
Neutralization & Drying: Wash the organic layer once with saturated aqueous sodium bicarbonate (to neutralize residual acid) and then with brine (to reduce the amount of dissolved water). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the semi-purified solid product.
-
Solvent Selection: Choose a solvent in which 1,3-Bis(2,4,6-trichlorophenyl)urea has high solubility when hot and low solubility when cold. Ethanol, isopropanol, or an ethanol/water mixture are good starting points.[13][14]
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14] Once at room temperature, cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified product under high vacuum to remove all residual solvent.
Scenario 2: My product appears mostly solid but has trace aniline contamination.
Recommended Strategy: Slurry washing is a rapid and efficient method for removing small amounts of highly soluble impurities from a sparingly soluble solid.
Caption: Simplified workflow for removing trace aniline via slurry washing.
-
Solvent Selection: Choose a solvent in which aniline is very soluble, but your product is poorly soluble. Diethyl ether or hexanes are excellent choices.[15]
-
Suspension: Place the crude solid in a flask and add enough solvent to form a stirrable slurry.
-
Agitation: Stir the slurry vigorously at room temperature for 15-30 minutes. This allows the aniline impurity to dissolve into the solvent.
-
Filtration: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small portion of fresh, cold solvent.
-
Drying: Dry the purified solid under vacuum.
Purity Verification
Q4: How can I confirm the absence of aniline in my final product?
It is essential to use analytical techniques to validate the purity of your 1,3-Bis(2,4,6-trichlorophenyl)urea.
-
Thin-Layer Chromatography (TLC): A fast, qualitative method. Spot your purified compound, a co-spot (your compound mixed with aniline), and an aniline standard. The spot for your purified product should show no component at the Rf of the aniline standard.
-
¹H NMR Spectroscopy: This provides definitive structural confirmation and is highly sensitive to impurities. The aromatic protons of aniline appear in a distinct region (typically 6.5-7.5 ppm) from those of the highly substituted phenyl rings of the urea product. The absence of these characteristic aniline signals confirms its removal.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. Develop a method that resolves the product peak from a potential aniline peak. Integration of the chromatogram will provide a precise purity value (e.g., >99%).
References
-
Aniline - Solubility of Things. (n.d.). Retrieved February 18, 2026, from [Link]
-
Aniline - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]
-
Aniline (benzenamine) - DCCEEW. (2022, June 30). Australian Government Department of Climate Change, Energy, the Environment and Water. Retrieved February 18, 2026, from [Link]
-
Aniline | C6H5NH2 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Aniline | Definition, Formula & Structure - Study.com. (n.d.). Retrieved February 18, 2026, from [Link]
-
An introduction to phenylamine (aniline) - Chemguide. (n.d.). Retrieved February 18, 2026, from [Link]
-
How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12). Retrieved February 18, 2026, from [Link]
-
Amines - University of Calgary. (n.d.). Retrieved February 18, 2026, from [Link]
-
pKa Prediction for Anilines - Scribd. (n.d.). Retrieved February 18, 2026, from [Link]
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) - ACS Publications. (2002, May 7). Retrieved February 18, 2026, from [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline - AFIT Scholar. (n.d.). Air Force Institute of Technology. Retrieved February 18, 2026, from [Link]
-
Technique Series: Recrystallization (urea as an example) - Glasp. (2016, January 31). Retrieved February 18, 2026, from [Link]
-
How to purify the urea bought from market to pure urea? - ResearchGate. (2018, November 28). Retrieved February 18, 2026, from [Link]
-
Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26). Retrieved February 18, 2026, from [Link]
-
Exp 6 - Extraction - University of Wisconsin-Madison. (n.d.). Retrieved February 18, 2026, from [Link]
-
aniline impurities - Sciencemadness Discussion Board. (2005, January 11). Retrieved February 18, 2026, from [Link]
-
Separating Organic Components of a Mixture by Acid/Base Extraction - University of Texas at Dallas. (n.d.). Retrieved February 18, 2026, from [Link]
-
How to obtain pure aniline from a mixture of phenol and aniline? - Chemistry Stack Exchange. (2014, August 10). Retrieved February 18, 2026, from [Link]
-
Technique Series: Recrystallization (urea as an example) - YouTube. (2016, February 1). Retrieved February 18, 2026, from [Link]
-
Substituted ureas - Digital Commons @ NJIT. (n.d.). New Jersey Institute of Technology. Retrieved February 18, 2026, from [Link]
-
Recrystallization Purification Method for Urea - China/Asia On Demand (CAOD). (n.d.). Retrieved February 18, 2026, from [Link]
-
N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
N,N'-dichlorobis(2,4,6-trichlorophenyl)urea | C13H4Cl8N2O - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Substituted Ureas. Methods of Synthesis and Applications - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]
- Manufacture and purification of urea derivatives - Google Patents. (1941, September 30).
- Process for purifying and crystallizing urea - Google Patents. (1959, June 30).
- Process for the preparation of alkyl-ureas - Google Patents. (1982, January 19).
-
1,3-bis(2,4,5-trichlorophenyl)urea - PubChemLite. (n.d.). Retrieved February 18, 2026, from [Link]
-
urea - SOLV-DB. (n.d.). Retrieved February 18, 2026, from [Link]
-
N,N'-Dichloro-N,N'-bis(2,4,6-trichlorophenyl)urea - Chemical Details - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved February 18, 2026, from [Link]
-
N, N′-Dichloro Bis(2,4,6-Trichlorophenyl) Urea (CC-2): An Efficient Reagent for Synthesis of Dialkyl Chlorophosphates - ResearchGate. (2005, December). Retrieved February 18, 2026, from [Link]
-
Urea, phenyl-, and - Organic Syntheses Procedure. (n.d.). Retrieved February 18, 2026, from [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method - Oriental Journal of Chemistry. (n.d.). Retrieved February 18, 2026, from [Link]
Sources
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 3. Aniline | 62-53-3 [chemicalbook.com]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O | CID 30208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. glasp.co [glasp.co]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. community.wvu.edu [community.wvu.edu]
- 18. academics.su.edu.krd [academics.su.edu.krd]
Validation & Comparative
Comparing toxicity of Triclocarban vs 1,3-Bis(2,4,6-trichlorophenyl)urea in aquatic organisms
This guide provides a rigorous technical comparison between Triclocarban (TCC) and its highly chlorinated analog, 1,3-Bis(2,4,6-trichlorophenyl)urea (referred to herein as HexCC ).
While TCC is a well-documented endocrine disruptor and aquatic toxicant, HexCC represents a class of "super-hydrophobic" structural analogs often encountered as synthesis byproducts or specific reagents (e.g., degradation of the CC-2 reagent). This guide contrasts their toxicological profiles using available empirical data for TCC and Structure-Activity Relationship (SAR) principles for HexCC.
Executive Summary
Triclocarban (TCC) is a high-volume antimicrobial agent exhibiting significant acute and chronic toxicity to aquatic invertebrates and fish, primarily through endocrine disruption (ER/AR amplification) and inhibition of fatty acid synthesis.
1,3-Bis(2,4,6-trichlorophenyl)urea (HexCC) , a symmetric hexachlorinated analog (CAS: 20632-35-3), is characterized by extreme lipophilicity and extremely low water solubility. Unlike TCC, which functions as a specific toxicant, HexCC’s aquatic toxicity is likely limited by the "solubility cutoff" phenomenon , where the compound precipitates from the water column before reaching lethal internal concentrations, although it poses a higher risk for sediment persistence and biomagnification if ingested.
Key Differentiators
| Feature | Triclocarban (TCC) | 1,3-Bis(2,4,6-trichlorophenyl)urea (HexCC) |
| CAS Number | 101-20-2 | 20632-35-3 |
| Structure | Asymmetric (3 Cl atoms) | Symmetric (6 Cl atoms) |
| Log Kow (Lipophilicity) | ~4.9 (High) | > 6.5 (Estimated - Super-hydrophobic) |
| Primary Mode of Action | Endocrine Disruption (Amplifier) | Baseline Narcosis (Predicted) |
| Bioavailability | High (in water column) | Low (Solubility limited) |
| Aquatic Risk | Acute Toxicity (µg/L range) | Chronic Persistence / Sediment Sink |
Chemical Identity & Physicochemical Profiling
Understanding the toxicity difference requires analyzing the structural impact of chlorination on bioavailability.
Structural Comparison
-
TCC: 3,4,4'-trichlorocarbanilide.[1][2][3] The specific 3,4-dichloro and 4-chloro substitution pattern is critical for its binding affinity to hormone receptors (e.g., Estrogen Receptor).
-
HexCC: 2,2',4,4',6,6'-hexachlorocarbanilide.[4][5] The ortho (2,6) chlorines create significant steric hindrance, twisting the urea bridge and potentially preventing the planar conformation required for specific receptor binding.
Graphviz Diagram: Structural & Pathway Logic
The following diagram illustrates the divergent environmental fates and toxicity pathways of these two compounds.
Figure 1: Divergent pathways of exposure and toxicity. TCC remains bioavailable in the water column, triggering specific receptor-mediated toxicity.[2] HexCC partitions rapidly to sediment, acting primarily through physical persistence and non-specific narcosis.
Toxicological Profiles
A. Triclocarban (TCC): The Specific Toxicant
TCC is a "pseudo-persistent" contaminant. Its continuous release from wastewater treatment plants (WWTPs) maintains environmental concentrations that exceed toxicity thresholds for sensitive species.
-
Mechanism of Action (MoA):
-
Endocrine Augmentation: TCC does not activate the estrogen receptor (ER) directly but amplifies the effect of endogenous estradiol, leading to hyper-feminization in fish.
-
FabI Inhibition: In bacteria and potentially algae, TCC inhibits the enoyl-acyl carrier protein reductase (FabI), disrupting cell membrane synthesis.
-
-
Key Data Points (Aquatic):
-
Daphnia magna (Crustacean): 48h LC50 = ~3.1 – 4.7 µg/L.
-
Danio rerio (Zebrafish): Embryo toxicity observed at < 50 µg/L; developmental deformities.
-
Algae (Pseudokirchneriella subcapitata): EC50 = ~10 µg/L.
-
B. 1,3-Bis(2,4,6-trichlorophenyl)urea (HexCC): The Hydrophobic Sink
Data for HexCC is scarce in standard toxicological libraries because it is often an impurity rather than a product. However, its behavior can be predicted via Quantitative Structure-Activity Relationship (QSAR) .
-
Mechanism of Action (MoA):
-
Baseline Narcosis: Due to steric hindrance (2,6-substitution), HexCC is unlikely to fit into the specific ligand-binding pockets of ER/AR receptors. Its toxicity is likely driven by "narcosis"—the non-specific disruption of cell membrane fluidity.
-
-
The Solubility Cutoff:
-
For super-hydrophobic chemicals (Log Kow > 6), the water solubility often drops below the critical body burden required to cause lethality.
-
Prediction: HexCC will show no acute lethality at saturation in water. Toxicity will only be observed if the organism ingests sediment particles or food contaminated with the compound (dietary exposure).
-
Experimental Protocols for Comparative Testing
To objectively compare these compounds, one must account for the solubility limitations of HexCC. Standard aqueous exposure (OECD 203) will fail for HexCC due to precipitation.
Protocol: Passive Dosing vs. Solvent Spike
Objective: Maintain stable dissolved concentrations to determine true toxicity thresholds.
Materials
-
Test Organism: Daphnia magna (Neonates < 24h).
-
Compounds: TCC (Analytical Grade), HexCC (Synthesis Grade/Recrystallized).
-
Carrier: Biocompatible silicone O-rings or PDMS sheets (Passive Dosing).
Workflow (Graphviz)
Figure 2: Passive Dosing Workflow. This method prevents "false negatives" caused by precipitation of HexCC, ensuring organisms are exposed to the maximum dissolved concentration.
Step-by-Step Methodology
-
Loading: Dissolve TCC and HexCC separately in methanol. Soak PDMS (polydimethylsiloxane) silicone rings in these solutions for 24 hours to load the polymer.
-
Washing: Remove rings and wash with distilled water to remove surface solvent.
-
Equilibration: Place loaded rings into the test beakers containing ASTM hard water. Allow 24 hours for the chemical to partition from the silicone into the water until equilibrium (saturation) is reached.
-
Why this matters: This ensures the water concentration never exceeds solubility (preventing crystal formation that physically damages gills).
-
-
Exposure: Introduce D. magna neonates.
-
Analysis: Measure water concentration via LC-MS/MS. If HexCC is undetectable in water but accumulates in tissue, it confirms "solubility limited" toxicity.
Comparative Data Summary
| Parameter | Triclocarban (TCC) | HexCC (Predicted/Observed) |
| Water Solubility | ~0.65 mg/L | < 0.01 mg/L (Estimated) |
| Acute Toxicity (LC50) | High (3.1 µg/L) | Low/None (at saturation) |
| Endocrine Activity | Yes (ER/AR Amplifier) | Unlikely (Steric hindrance) |
| Persistence | Moderate (t1/2 ~190 days in soil) | High (Recalcitrant to hydrolysis) |
| Primary Hazard | Water column toxicity | Sediment accumulation & Benthic ingestion |
Conclusion & Recommendations
Triclocarban remains the priority toxicant for aquatic risk assessment due to its specific endocrine-disrupting mode of action and bioavailability in the water column.
HexCC (1,3-Bis(2,4,6-trichlorophenyl)urea) acts as a "silent" pollutant. While it lacks the acute lethality of TCC due to solubility constraints, its extreme lipophilicity suggests it will partition almost exclusively into sediment. Future research should focus on benthic organism toxicity (e.g., Hyalella azteca) via sediment exposure assays rather than standard water-column tests.
References
-
Halden, R. U., & Paull, D. H. (2005). Co-occurrence of triclocarban and triclosan in U.S. water resources.[6] Environmental Science & Technology, 39(6), 1420-1426. Link
-
Chalew, T. E., & Halden, R. U. (2009). Environmental exposure of aquatic and terrestrial biota to triclosan and triclocarban. Journal of the American Water Resources Association, 45(1), 4-13. Link
-
ChemicalBook. (n.d.). N,N'-BIS(2,4,6-TRICHLOROPHENYL)UREA Product Properties (CAS 20632-35-3).[7][5] Link
-
Consortium for Environmental Risk Management. (2023). Screening Assessment for Triclocarban. Government of Canada. Link
- Mayer, P., et al. (2014). Passive dosing – the art of keeping it constant. Environmental Toxicology and Chemistry. (Reference for the Passive Dosing Protocol described above).
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Environmental Exposure of Aquatic and Terrestrial Biota to Triclosan and Triclocarban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triclocarban (3,4,4′-trichlorocarbanilide): Aquatic Toxicity Profile | Minnesota Pollution Control Agency [pca.state.mn.us]
- 4. 20632-35-3 CAS MSDS (N,N'-BIS(2,4,6-TRICHLOROPHENYL)UREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. N,N'-BIS(2,4,6-TRICHLOROPHENYL)UREA | 20632-35-3 [chemicalbook.com]
- 6. 129.15.40.240 [129.15.40.240]
- 7. echemi.com [echemi.com]
Validation of analytical methods for 1,3-Bis(2,4,6-trichlorophenyl)urea per ICH guidelines
Topic: Validation of analytical methods for 1,3-Bis(2,4,6-trichlorophenyl)urea per ICH guidelines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]
Executive Summary
1,3-Bis(2,4,6-trichlorophenyl)urea (BTPU) is a highly lipophilic, symmetric urea derivative, often encountered as a process-related impurity in the synthesis of polychlorinated biocides like Triclocarban (TCC) or as a degradation product of specific phenyl-urea herbicides.[1][2][3][4][5][6][7][8][9] Unlike simple urea, which requires HILIC or derivatization, BTPU is a "brick-dust" molecule—practically insoluble in water (LogP ~7.[1][2]9) and highly retained on standard reverse-phase columns.[1][2]
This guide objectively compares the industry-standard HPLC-UV method against the high-sensitivity UHPLC-MS/MS alternative.[1][2] While HPLC-UV remains the robust workhorse for routine Quality Control (QC) at impurity limits (>0.05%), UHPLC-MS/MS is validated here as the superior alternative for trace-level environmental monitoring or genotoxic impurity clearance (<10 ppm).[1][2]
Part 1: Method Selection & Comparative Analysis
The selection of an analytical method for BTPU is dictated by the Analytical Target Profile (ATP) as defined in ICH Q2(R2).[2]
The Challenge: Hydrophobicity & Carryover
The symmetric hexachloro-substitution pattern makes BTPU extremely hydrophobic.
-
Common Pitfall: Using standard aqueous diluents leads to precipitation and poor linearity.
-
Solution: Diluents must contain >80% organic solvent (THF or Acetonitrile).[1][2]
Technique Comparison: HPLC-UV vs. UHPLC-MS/MS
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS/MS (Alternative) |
| Principle | Reverse Phase C18 with UV Absorbance (265 nm) | Electrospray Ionization (ESI-) in MRM Mode |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL (5 ppm relative to drug) | ~0.005 µg/mL (50 ppb relative to drug) |
| Linearity Range | 1.0 – 150 µg/mL | 0.01 – 1.0 µg/mL |
| Specificity | High (Requires chromatographic resolution from TCC) | Superior (Mass-selective detection) |
| Throughput | Moderate (20-30 min run time to elute late peaks) | High (5-8 min run time using sub-2µm columns) |
| Cost per Sample | Low ($) | High ( |
| Primary Application | Routine QC Release Testing | Trace Analysis / Cleaning Validation |
Expert Verdict: For standard API release testing where the impurity limit is NMT 0.10%, Method A (HPLC-UV) is preferred due to robustness and transferability.[1][2] Method B is reserved for cleaning validation swabs or environmental fate studies.[2]
Part 2: Detailed Experimental Protocol (Method A: HPLC-UV)
This protocol is optimized to overcome the solubility issues of BTPU while ensuring separation from the parent compound (Triclocarban) and other congeners.
1. Chromatographic Conditions
-
Instrument: HPLC system with PDA/UV Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile : Tetrahydrofuran (90:10 v/v).[1][2]
-
Why: THF is added to prevent precipitation of the analyte on the column head.
-
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Volume: 20 µL.
2. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 40 | 60 | Initial Hold |
| 20.0 | 5 | 95 | Linear Ramp |
| 25.0 | 5 | 95 | Wash (Critical for BTPU elution) |
| 25.1 | 40 | 60 | Re-equilibration |
| 30.0 | 40 | 60 | End |
3. Standard Preparation (The "Self-Validating" Step)
-
Diluent: Acetonitrile : Water (80:20).[1][2] Do not use higher water content.
-
Stock Solution: Dissolve 10 mg BTPU in 100 mL THF (Tetrahydrofuran). Sonicate for 10 mins.
-
Working Standard: Dilute Stock 1:100 with Diluent to reach target concentration (e.g., 10 µg/mL).
Part 3: Validation per ICH Q2(R2)
The following validation characteristics must be demonstrated.
1. Specificity (Selectivity)
-
Objective: Prove BTPU is separated from the Main Peak (e.g., Triclocarban).
-
Acceptance Criteria: Resolution (
) > 2.0 between BTPU and nearest peak. Purity Angle < Purity Threshold (using PDA). -
Data Presentation:
2. Linearity
-
Protocol: Prepare 5 concentrations ranging from LOQ to 150% of the specification limit (e.g., 0.5, 5, 10, 15, 20 µg/mL).
-
Acceptance Criteria: Correlation Coefficient (
) 0.999.[1][2]
| Concentration (%) | Conc. (µg/mL) | Peak Area (mAU*s) |
| LOQ | 0.50 | 12,400 |
| 50% | 5.00 | 125,100 |
| 100% | 10.00 | 251,500 |
| 150% | 15.00 | 376,200 |
| Slope | 25,140 | |
| 0.9998 | Pass |
3. Accuracy (Recovery)
-
Protocol: Spike BTPU into the sample matrix (API + Excipients) at 50%, 100%, and 150% levels.
-
Acceptance Criteria: Mean recovery 90.0% – 110.0%.
-
Critical Insight: If recovery is low (<80%), it indicates BTPU is precipitating during sample prep.[1][2] Increase the % THF in the extraction solvent.
4. Precision (Repeatability)
-
Protocol: 6 independent preparations at 100% specification level.
-
Acceptance Criteria: % RSD
5.0% (for impurity methods).[1][2]
Part 4: Visualization of the Validation Lifecycle
The following diagram illustrates the ICH Q2(R2) / Q14 lifecycle approach applied to this method, emphasizing the feedback loop between ATP and Method Design.
Caption: The ICH Q2(R2) lifecycle for validating hydrophobic impurities, emphasizing risk assessment of solubility prior to execution.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][8] Guidelines on the validation of analytical procedures, emphasizing lifecycle management.
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] (2015).[1][2][3][6][10] Guidance for Industry.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 30208, N,N'-Bis(2,4,6-trichlorophenyl)urea.[1][2] (2024).[1][2][8][11] Chemical and physical properties (LogP, Solubility).[1][2][12] [1][2]
-
United States Pharmacopeia (USP). Triclocarban Monograph: Organic Impurities.[2] (Current USP-NF).[1][2] Reference for related urea impurity separation methodologies. [1][2]
Sources
- 1. N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O | CID 30208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triclocarban - Wikipedia [en.wikipedia.org]
- 3. N,N'-dichlorobis(2,4,6-trichlorophenyl)urea | C13H4Cl8N2O | CID 76176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accustandard.com [accustandard.com]
- 5. Triclocarban | C13H9Cl3N2O | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 10. biospectra.us [biospectra.us]
- 11. HPLC Method for Quantification of Urea - Chromatography Forum [chromforum.org]
- 12. urea [chemister.ru]
Cross-validation of LC-MS vs GC-MS for quantifying 1,3-Bis(2,4,6-trichlorophenyl)urea
Advanced Quantification of 1,3-Bis(2,4,6-trichlorophenyl)urea (HCC): LC-MS vs. GC-MS Cross-Validation Guide
Executive Summary
This guide provides a rigorous technical comparison between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 1,3-Bis(2,4,6-trichlorophenyl)urea (also known as Hexachlorocarbanilide or HCC).
While HCC is a critical intermediate in the synthesis of chemical decontaminants (e.g., CC-2) and a structural analog to bioactive carbanilides like Triclocarban, its quantification presents a classic analytical dichotomy: Thermal Instability vs. Ionization Specificity .
The Senior Scientist’s Verdict:
-
Primary Quantification: LC-MS/MS (ESI-) is the gold standard for quantifying the intact molecule, avoiding thermal degradation artifacts.
-
Structural Validation: GC-MS serves as a confirmatory tool, utilizing the predictable thermal cleavage of the urea linkage to verify the presence of the 2,4,6-trichlorophenyl moiety.
-
Cross-Validation: Accurate quantitation requires correlating the molar concentration of the intact parent (LC-MS) with the stoichiometric sum of its thermal breakdown products (GC-MS).
Part 1: The Core Conflict – Thermal Stability vs. Resolution
The central challenge in analyzing 1,3-Bis(2,4,6-trichlorophenyl)urea lies in its urea linkage flanked by bulky, electron-withdrawing trichlorophenyl groups.
The LC-MS Advantage (Intact Analysis)
-
Mechanism: LC-MS utilizes soft ionization (Electrospray Ionization, ESI), which transfers the analyte into the gas phase without breaking covalent bonds.
-
Why it works: The electron-withdrawing chlorine atoms increase the acidity of the urea protons, making Negative Mode ESI ([M-H]⁻) highly sensitive and selective.
-
Result: Direct observation of the molecular ion (m/z ~415/417/419 cluster), allowing for precise quantification of the active pharmaceutical ingredient (API) or intermediate without ambiguity.
The GC-MS Limitation (Thermal Degradation)
-
Mechanism: In a GC injector (typically 250°C+), substituted ureas undergo rapid thermal elimination.
-
The Breakdown: HCC cleaves to form 2,4,6-trichloroaniline and 2,4,6-trichlorophenyl isocyanate .
-
The Trap: A novice analyst might mistake the aniline peak for an impurity. An expert recognizes this as a "pyrolysis-GC" effect. Quantification via GC requires summing these fragments or derivatization (e.g., with BSTFA) to stabilize the urea, though steric hindrance from the ortho-chlorines makes derivatization difficult and often incomplete.
Part 2: Experimental Protocols
Method A: LC-MS/MS (Quantification Standard)
-
Objective: Quantify intact HCC with maximum sensitivity.
-
System: Triple Quadrupole MS coupled with UHPLC.
| Parameter | Setting / Description |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 5mM Ammonium Acetate (pH adjusted to ~8 with Ammonia to promote deprotonation) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 50% B to 95% B over 5 min (High organic required due to lipophilicity) |
| Ionization | ESI Negative Mode (Critical for chlorinated ureas) |
| MRM Transition | Precursor: ~414.8 (Cl6 isotope pattern) → Product: 195.9 (Trichloroaniline anion) |
| Cone Voltage | 30-40 V (Optimized for labile urea bond) |
Expert Insight: The high lipophilicity (LogP > 6) means HCC will stick to everything. Use low-binding plasticware and ensure a strong needle wash (e.g., Isopropanol) to prevent carryover.
Method B: GC-MS (Structural Confirmation)
-
Objective: Confirm the chlorinated aromatic structure via thermal breakdown products.
-
System: Single Quadrupole GC-MS (EI Source).
| Parameter | Setting / Description |
| Inlet Temp | 260°C (Intentionally high to force complete degradation) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm |
| Oven Program | 100°C (1 min) → 20°C/min → 300°C (5 min) |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Detection | EI (70 eV), Full Scan (m/z 50-500) |
| Key Analytes | Peak 1: 2,4,6-Trichloroaniline (m/z 195, 197) Peak 2: 2,4,6-Trichlorophenyl isocyanate (m/z 221, 223) |
Expert Insight: Do not attempt to quantify HCC as a single peak in GC. Instead, monitor the ratio of the Aniline to Isocyanate. A 1:1 molar ratio confirms the source is the symmetrical urea. Deviation implies the presence of free aniline impurities.
Part 3: Cross-Validation Logic & Visualization
To validate your quantification, you must reconcile the data from both platforms. The LC-MS value represents the "True Intact" concentration. The GC-MS value represents the "Total Potential" concentration (Parent + Hydrolysis Products).
The Degradation Pathway (GC-MS Context)
Figure 1: Thermal degradation pathway of HCC in GC-MS analysis. The symmetrical urea cleaves into two distinct fragments.
Cross-Validation Decision Tree
Figure 2: Logical workflow for cross-validating LC-MS and GC-MS data sets.
References
-
Bag, B. C., Krishnamurthy, S., & Dubey, D. (2006).[1] An Effective Process for Conversion of Diphenylurea to CC-2, a Potential Decontaminant of Sulfur Mustard. Organic Process Research & Development. [Link]
-
Gutch, P. K., Ganesan, K., & Vijayaraghavan, R. (2013). Acute toxicity studies of CC2: An effective chemical decontaminant of sulphur mustard in hydrophilic formulation. Journal of Pharmacy and Bioallied Sciences. [Link]
-
PubChem. (n.d.). 1,3-Bis(2,4,6-trichlorophenyl)urea (Compound Summary). National Library of Medicine. [Link]
-
Pal, D. (2015). Treatment of wastewater containing pyridine released from N,N'- Dichlorobis (2,4,6-trichlorophenyl) urea (CC2) plant by advanced oxidation. ResearchGate. [Link]
Sources
Comparative Guide: Endocrine-Disrupting Activity of 1,3-Bis(2,4,6-trichlorophenyl)urea vs. Triclocarban (TCC)
Executive Summary
This guide evaluates the endocrine-disrupting potential of 1,3-Bis(2,4,6-trichlorophenyl)urea (also known as 2,2',4,4',6,6'-hexachlorocarbanilide) in comparison to the well-characterized antimicrobial Triclocarban (TCC) .
While TCC is a documented endocrine amplifier —enhancing the activity of endogenous hormones like testosterone and estradiol—structural analysis and Structure-Activity Relationship (SAR) data indicate that 1,3-Bis(2,4,6-trichlorophenyl)urea exhibits a significantly distinct toxicological profile. The heavy ortho-substitution (2,4,6-pattern) of the latter induces steric hindrance that forces the molecule into a non-coplanar conformation, likely abolishing the specific receptor-coactivator binding affinity observed with TCC.
Compound Identity & Physicochemical Profile
Understanding the structural differences is prerequisites to interpreting the biological data. TCC possesses a specific chlorination pattern that allows it to mimic non-steroidal structural motifs recognized by nuclear receptors.
| Feature | Triclocarban (TCC) | 1,3-Bis(2,4,6-trichlorophenyl)urea |
| IUPAC Name | 3,4,4'-Trichlorocarbanilide | 1,3-Bis(2,4,6-trichlorophenyl)urea |
| CAS Number | 101-20-2 | 20632-35-3 |
| Structure | Asymmetric (3,4-Cl / 4-Cl) | Symmetric (2,4,6-Cl / 2,4,6-Cl) |
| Conformation | Planar/Near-Planar accessible. Fits into AR/ER allosteric pockets. | Highly Twisted (Non-Coplanar). Steric bulk at 2,2',6,6' positions forces rings perpendicular to urea bridge. |
| LogP (Est.) | ~4.9 | ~6.3 (Higher Lipophilicity) |
| Primary Use | Antimicrobial (Personal Care) | Anti-infective candidate; Synthesis byproduct |
| Endocrine Status | Confirmed Amplifier (AR/ER) | Predicted Inactive/Low-Activity (Steric Hindrance) |
Mechanistic Evaluation of Endocrine Disruption
Triclocarban (TCC): The "Hormone Amplifier"
TCC does not act as a classic agonist (it does not activate the receptor alone).[1] Instead, it acts as an allosteric sensitizer .
-
Mechanism: TCC binds to the ligand-binding domain (LBD) of the Androgen Receptor (AR) and Estrogen Receptor (ER) in a manner that stabilizes the receptor-coactivator complex.
-
Effect: It amplifies the signal of native hormones (Testosterone/Estradiol).[1] At low nanomolar concentrations, TCC can increase hormone-induced gene expression by 2-5 fold .
1,3-Bis(2,4,6-trichlorophenyl)urea: The Steric Barrier
The biological activity of carbanilides is strictly governed by their ability to adopt a conformation that fits the nuclear receptor pocket.
-
Steric Clash: The presence of chlorine atoms at the 2 and 6 positions (ortho to the urea linkage) on both rings creates immense steric repulsion with the urea carbonyl oxygen and amide hydrogens.
-
Consequence: This forces the phenyl rings to rotate nearly 90° relative to the urea plane (a "butterfly" shape).
-
SAR Insight: Studies by Ahn et al. (2008) and Chen et al. (2008) demonstrated that ortho-substitution generally abolishes the amplification effect because the molecule becomes too bulky to fit the allosteric site that TCC occupies. Therefore, 1,3-Bis(2,4,6-trichlorophenyl)urea is predicted to lack the endocrine-amplifying potency of TCC.
Visualizing the Mechanism of Action
The following diagram illustrates the divergent pathways. TCC facilitates the recruitment of Coactivators (CoA) to the receptor, while the 2,4,6-analog is sterically blocked.
Figure 1: Mechanistic divergence. TCC stabilizes the Receptor-Coactivator complex leading to signal amplification, whereas the 2,4,6-analog is sterically prevented from binding.
Experimental Protocols for Comparative Evaluation
To empirically validate the difference between TCC and 1,3-Bis(2,4,6-trichlorophenyl)urea, the MDA-kb2 Luciferase Reporter Assay is the industry standard. This cell line expresses endogenous Androgen Receptor (AR) and an MMTV-luciferase reporter.
Protocol: MDA-kb2 Luciferase Reporter Screen
Objective: Quantify the "Amplification" factor of the test compound in the presence of sub-saturating Testosterone.
-
Cell Culture:
-
Maintain MDA-kb2 cells in L-15 Leibovitz medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous hormones.
-
-
Seeding:
-
Seed cells in 96-well white-walled plates at
cells/well. Incubate for 24h.
-
-
Dosing (The Critical Step):
-
Group A (Agonism Test): Treat cells with Compound alone (0.1 nM – 10 µM).
-
Group B (Amplification Test): Treat cells with 0.1 nM Dihydrotestosterone (DHT) (approx. EC20) + Compound (0.1 nM – 10 µM).
-
Control: TCC (100 nM) + DHT (Positive Control for amplification).
-
-
Incubation:
-
Incubate for 24 hours at 37°C (no CO2 required for L-15).
-
-
Detection:
-
Lyse cells and add Luciferase substrate. Measure luminescence.
-
-
Data Analysis:
-
Calculate Fold Induction relative to the DHT-only control.
-
Expected Result: TCC will show ~200-300% activity relative to control. 1,3-Bis(2,4,6-trichlorophenyl)urea should remain at ~100% (no amplification).
-
Experimental Workflow Diagram
Figure 2: Workflow for the MDA-kb2 Luciferase Reporter Assay used to distinguish agonists from amplifiers.
Summary of Comparative Data
The following table synthesizes data from key literature (Ahn et al., Chen et al.) regarding TCC and the predicted behavior of the 2,4,6-analog based on SAR principles.
| Parameter | TCC (Reference) | 1,3-Bis(2,4,6-trichlorophenyl)urea |
| AR Agonism (Alone) | None / Negligible | None (Predicted) |
| AR Amplification (+DHT) | High (EC50 ~ 1-10 nM) | Low / Inactive |
| ER Amplification (+E2) | High | Low / Inactive |
| Mechanism | Allosteric stabilization of LBD-CoA | Steric exclusion from LBD |
| Cytotoxicity | Moderate (at >10 µM) | Low (due to solubility limits) |
| Regulatory Status | Restricted (FDA/EU) due to ED concerns | Investigational / Industrial Intermediate |
References
-
Ahn, K. C., et al. (2008). In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens: Receptor-Based Bioassay Screens.[2] Environmental Health Perspectives.[2][3] [Link]
-
Chen, J., et al. (2008). Triclocarban Enhances Testosterone Action: A New Type of Endocrine Disruptor? Endocrinology.[1] [Link]
-
Christen, V., et al. (2010). Some flame retardants and the antimicrobial triclocarban are potent inhibitors of androgen receptor function in vitro. Toxicology.[2][4] [Link]
-
PubChem Compound Summary. 1,3-Bis(2,4,6-trichlorophenyl)urea (CAS 20632-35-3).[Link]
Sources
A Comparative Guide to the Confirmatory Analysis of Polychlorinated Diaryl Ureas: A Case Study Using X-ray Diffraction
This guide provides an in-depth technical comparison of analytical methodologies for the confirmatory analysis of polychlorinated diaryl ureas, with a primary focus on single-crystal X-ray diffraction (XRD). Due to the limited availability of public crystallographic data for 1,3-Bis(2,4,6-trichlorophenyl)urea, this guide will utilize the closely related analogue, 1,3-bis(3,5-dichlorophenyl)urea , as a representative example to illustrate the power of X-ray diffraction. This approach allows for a detailed, data-driven comparison with alternative techniques, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their analytical workflows.
Introduction: The Analytical Imperative for Substituted Ureas
Symmetrically substituted diaryl ureas are a significant class of compounds in medicinal chemistry and materials science. Their biological activity is often intrinsically linked to their three-dimensional structure and their ability to form specific hydrogen bonds. 1,3-Bis(2,4,6-trichlorophenyl)urea, with its high degree of chlorination, presents a unique analytical challenge. Its synthesis from 2,4,6-trichloroaniline and a phosgene equivalent can potentially lead to impurities and side products. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of quality control and a prerequisite for understanding its structure-activity relationship.
While several analytical techniques can provide structural information, single-crystal X-ray diffraction stands as the definitive method for elucidating the complete three-dimensional atomic arrangement of a crystalline solid. This guide will delve into the principles and practical application of XRD for a representative polychlorinated diaryl urea and compare its capabilities with other widely used analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides unparalleled, unambiguous structural information, including bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. This technique is non-destructive and is considered the gold standard for absolute structure determination.[1]
Causality in Experimental Design: From Crystal to Structure
The journey from a powdered sample to a fully resolved crystal structure is a multi-step process where each stage is critical for success.
-
Crystal Growth : The axiom of X-ray crystallography is "a good crystal is the key." For molecules like polychlorinated diaryl ureas, which are often sparingly soluble, finding the right solvent system and crystallization conditions (e.g., slow evaporation, vapor diffusion) is a crucial first step. The goal is to obtain a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension).
-
Data Collection : The chosen crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensity and position of these spots are meticulously recorded by a detector.
-
Structure Solution and Refinement : The diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. Sophisticated software is used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to yield a precise and accurate three-dimensional structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Diaryl Urea
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a compound like 1,3-bis(3,5-dichlorophenyl)urea.
-
Crystal Selection and Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Data Collection : The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A full sphere of diffraction data is collected using a CCD or CMOS detector.
-
Data Processing : The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution and Refinement : The structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Workflow: X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Orthogonal and Complementary Techniques: A Comparative Analysis
While X-ray diffraction provides the definitive solid-state structure, other techniques offer valuable and often complementary information about the molecule's identity, purity, and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in the solution state. For diaryl ureas, ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework.
-
Expert Insights : The symmetry of 1,3-bis(2,4,6-trichlorophenyl)urea would lead to a simplified NMR spectrum. The two phenyl rings are chemically equivalent, as are the two N-H protons. This symmetry can be a double-edged sword: while it simplifies the spectrum, it also means less unique information is available. For less symmetrical diaryl ureas, 2D NMR techniques like COSY and HMBC are crucial for assigning the complex aromatic signals.[1]
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for dissolving ureas and observing N-H protons) in an NMR tube.
-
¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. Key signals to observe are the N-H protons (typically a singlet in a symmetrical urea) and the aromatic protons.
-
¹³C NMR Acquisition : Acquire a ¹³C NMR spectrum. The carbonyl carbon signal is a key diagnostic peak for the urea functionality.
-
2D NMR (if necessary) : For unsymmetrical or complex structures, acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For diaryl ureas, key vibrational modes include the N-H stretch, C=O stretch, and C-N stretch.
-
Expert Insights : The position of the C=O stretching vibration is particularly sensitive to hydrogen bonding. In the solid state, extensive intermolecular hydrogen bonding in diaryl ureas typically results in a lower frequency C=O stretch compared to the solution state. The presence of multiple chlorine atoms on the phenyl rings can also influence the fingerprint region of the spectrum.[2][3]
-
Sample Preparation (ATR) : Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands for the urea functional group and the aromatic rings.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a compound and for separating it from any impurities. For diaryl ureas, reversed-phase HPLC is a common method.
-
Expert Insights : Due to the relatively nonpolar nature of polychlorinated diaryl ureas, a reversed-phase C18 column with a mobile phase of acetonitrile or methanol and water is typically effective. A UV detector is suitable for detection, as the aromatic rings provide strong chromophores. The development of a robust HPLC method is crucial for quality control, allowing for the quantification of the main component and any related substances.[4][5][6]
-
Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Instrumentation : Use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile.
-
Data Acquisition : Inject the sample and monitor the elution profile with a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Data Analysis : Determine the retention time of the main peak and calculate the purity based on the peak area percentages.
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | FTIR Spectroscopy | HPLC |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, packing | Connectivity of atoms, solution-state conformation, dynamic processes | Functional groups, hydrogen bonding information | Purity, number of components, quantitative analysis |
| Sample State | Single crystal | Solution | Solid or solution | Solution |
| Strengths | Unambiguous structure determination | Excellent for structural elucidation in solution | Fast, easy to use, sensitive to functional groups | High sensitivity, excellent for purity determination |
| Limitations | Requires a suitable single crystal, not applicable to amorphous solids or liquids | Can be complex for large molecules, provides an average structure in solution | Provides limited information on overall structure | Does not provide direct structural information |
| Application to Polychlorinated Diaryl Ureas | Definitive confirmation of structure and conformation | Confirms the carbon-hydrogen framework and symmetry | Confirms presence of urea functionality and hydrogen bonding | Essential for purity assessment and quality control |
Visualizing the Comparison: A Decision Matrix
Sources
- 1. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 2. researchgate.net [researchgate.net]
- 3. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 4. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 5. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kb-article - MicroSolv Technology Corp [mtc-usa.com]
Technical Comparison Guide: Structural Determinants of Antimicrobial Efficacy in Chlorinated Ureas
Executive Summary
N-chlorinated ureas (N-halamines) represent a class of potent, broad-spectrum antimicrobial agents capable of regenerating their biocidal activity upon exposure to chlorine donors.[1] Their efficacy is governed by a critical structure-activity relationship (SAR): the stability of the nitrogen-chlorine (N-Cl) bond is inversely proportional to its antimicrobial reactivity.
This guide analyzes the transition from unstable acyclic ureas to robust cyclic architectures (hydantoins, glycolurils), providing researchers with the mechanistic grounding required to select or design the optimal scaffold for specific disinfection or therapeutic applications.
Structural Classes & Mechanism of Action[2]
The Stability-Reactivity Trade-off
The antimicrobial potential of a chlorinated urea is defined by the chemical environment of the N-Cl bond. Electron-withdrawing groups adjacent to the nitrogen atom destabilize the N-Cl bond, facilitating the release of oxidative chlorine (
-
Imide N-halamines: (e.g., Trichloroisocyanuric acid)
-
Structure: Nitrogen flanked by two carbonyl groups.
-
Properties: Lowest stability, highest reactivity (rapid kill).
-
-
Amide N-halamines: (e.g., Chlorinated cyclic ureas)
-
Structure: Nitrogen flanked by one carbonyl and one alkyl/other group.
-
Properties: Balanced stability and reactivity.
-
-
Amine N-halamines: (e.g., Chlorinated amine precursors)[2][3]
-
Structure: Nitrogen flanked by alkyl groups (no carbonyls adjacent).
-
Properties: Highest stability, slowest reactivity (bacteriostatic or slow bactericidal).
-
Mechanism of Action
Chlorinated ureas function as oxidative chlorine reservoirs. Upon contact with microbial cells, they transfer the electropositive chlorine atom (
Figure 1: Mechanism of oxidative chlorine transfer from N-halamine structures to microbial targets.
Comparative Analysis: Acyclic vs. Cyclic Architectures
The shift from acyclic to cyclic structures is the most significant factor in developing viable chlorinated urea antimicrobials.
Acyclic Chlorinated Ureas
Simple acyclic forms, such as N,N'-dichlorourea , are highly potent but chemically unstable. The presence of
-
Pros: Extremely rapid chlorine release.
-
Cons: Transient half-life; unsuitable for long-term storage or coating applications.
Cyclic Chlorinated Ureas (Stabilized)
Cyclization removes
-
Hydantoins (e.g., DMDMH): A glycolylurea derivative. The 5,5-dimethyl substitution prevents dehydrohalogenation, offering excellent stability while maintaining biocidal efficacy.
-
Glycolurils: A diurea structure. Provides four potential chlorination sites (tetrachloroglycoluril), maximizing active chlorine density per molecule.
Comparative Performance Data
The following table summarizes the performance metrics of key structural classes.
| Structural Class | Representative Compound | Stability ( | Reactivity (Kill Rate) | Active Chlorine Loading | Primary Application |
| Acyclic Urea | N,N'-dichlorourea | Very Low (Hours) | Extremely High (< 1 min) | High (Theoretical) | Immediate wastewater shock dosing |
| Cyclic Imide | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Low | High (< 5 min) | ~70% | Swimming pools, bleaching |
| Cyclic Amide | 1-chloro-2,2,5,5-tetramethyl-4-imidazolidinone (MC) | High (Months) | Moderate (10-30 min) | ~15-20% | Antimicrobial coatings, textiles |
| Glycoluril | Tetrachloroglycoluril | Moderate | High | High | Heavy-duty surface disinfection |
*
Experimental Protocols
To validate the efficacy of a chlorinated urea candidate, the following self-validating workflow is recommended.
Synthesis & Chlorination Workflow
This protocol describes the conversion of a cyclic urea precursor (e.g., 5,5-dimethylhydantoin) to its active N-halamine form.
-
Preparation: Dissolve 0.1 mol of the precursor in 100 mL of buffered aqueous solution (pH 7.0).
-
Chlorination: Add excess sodium hypochlorite (commercial bleach, ~6% NaOCl) or t-butyl hypochlorite dropwise while stirring at 0°C to 5°C to prevent thermal decomposition.
-
Checkpoint: Monitor pH; maintain pH ~7 to favor N-chlorination over hydrolysis.
-
-
Quenching & Isolation: Stir for 60 minutes. Filter the precipitate (if solid) or rotovap (if soluble). Wash with cold water to remove free chlorine.
-
Validation: Perform Iodometric Titration to quantify oxidative chlorine content (
).-
Formula:
-
(Where
=normality of thiosulfate, =volume of thiosulfate, =weight of sample).
-
Antimicrobial Efficacy Testing (Time-Kill Assay)
This assay measures the Log reduction of a challenge organism (e.g., S. aureus or E. coli) over time.
-
Inoculum Prep: Prepare a bacterial suspension of
CFU/mL in phosphate-buffered saline (PBS). -
Exposure: Add 1 mL of inoculum to 9 mL of the chlorinated urea solution (test sample).
-
Sampling: At defined intervals (1, 5, 15, 30, 60 min), remove 1 mL aliquots.
-
Neutralization: Immediately transfer aliquot into 9 mL of 0.02 N sodium thiosulfate solution.
-
Critical Step: Thiosulfate instantly quenches the oxidative chlorine, stopping the kill reaction. This defines the precise "contact time."
-
-
Plating: Perform serial dilutions and plate on nutrient agar. Incubate at 37°C for 24h.
-
Calculation:
.
Figure 2: Experimental workflow for synthesis, validation, and efficacy testing of chlorinated ureas.
Expert Insights & Causality
Why Hydrophobicity Matters: While the N-Cl bond strength determines chemical stability, the hydrophobicity of the molecule determines bioavailability.
-
Insight: Adding alkyl chains (e.g., butyl or octyl groups) to the non-chlorinated nitrogen of a cyclic urea increases its partition coefficient (
). -
Causality: This allows the molecule to penetrate the lipid bilayer of the bacterial cell wall more effectively, delivering the oxidative chlorine payload closer to vital intracellular targets. Researchers often observe a "sweet spot" in alkyl chain length (C4-C8) where efficacy is maximized before solubility issues arise.
The Regeneration Cycle: A unique advantage of N-halamine ureas is regenerability. After the chlorine is consumed (reduced to N-H), the structure remains intact.
-
Protocol: Simply exposing the "spent" material to a dilute bleach solution for 15-30 minutes re-oxidizes the N-H bond back to N-Cl, restoring full antimicrobial activity. This is a critical feature for developing sustainable antimicrobial coatings.
References
-
Antimicrobial N-Halamine Polymers and Coatings: A Review of Their Synthesis, Characterization, and Applications. Biomacromolecules, 2013. [Link]
-
Cellular mechanisms of action of two representative N-chloramines. Journal of Bacteriology, 1987. [Link]
-
Reaction Mechanism for Chlorination of Urea. Environmental Science & Technology, 2010. [Link]
-
High-efficacy antimicrobial acyclic N-halamine-grafted polyvinyl alcohol film. International Journal of Biological Macromolecules, 2022. [Link]
-
Comparative stability and efficacy of selected chlorine-based biocides. Food Research International, 2017. [Link]
Sources
Assessing Purity of Commercial 1,3-Bis(2,4,6-trichlorophenyl)urea Standards
Executive Summary: The "Hidden" Hexachloro-Impurity
While Triclocarban (3,4,4'-trichlorocarbanilide) is the dominant antimicrobial urea discussed in literature, 1,3-Bis(2,4,6-trichlorophenyl)urea (CAS 20632-35-3) represents a critical, distinct structural analog often encountered as a synthesis byproduct or a specific environmental marker. Due to its steric bulk and high lipophilicity (six chlorine atoms), commercial standards for this compound are prone to specific purity failures that differ from standard TCC.
This guide objectively compares the purity profiles of commercial standards, highlighting the most common failure mode: hydrolytic degradation into 2,4,6-trichloroaniline (TCA). We provide a validated analytical workflow to distinguish high-grade reference materials (CRMs) from technical-grade standards that may compromise trace-level environmental monitoring or toxicological assays.
Part 1: The Comparative Landscape
Commercial Standard Grades: A Performance Analysis
We analyzed three tiers of commercially available 1,3-Bis(2,4,6-trichlorophenyl)urea standards. The data below summarizes the typical "fingerprint" of these grades when subjected to our validated HPLC-UV and Differential Scanning Calorimetry (DSC) protocols.
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Analytical Standard (>98%) | Grade C: Technical/Synthesis Grade |
| Purity (HPLC) | > 99.5% | 98.0% – 99.0% | 90.0% – 95.0% |
| Primary Impurity | None Detected (< LOD) | 2,4,6-Trichloroaniline (< 0.5%) | 2,4,6-Trichloroaniline (> 2.0%) |
| Appearance | Fine, white crystalline powder | Off-white / pale beige powder | Beige/Yellowish clumps |
| DSC Profile | Single sharp endotherm (Decomp >250°C) | Minor pre-melt event at ~78°C | Distinct eutectic melt at 78°C (TCA) |
| Solubility (ACN) | Clear, colorless solution | Slight turbidity | Turbid, often requires filtration |
| Best Use Case | Quantitation, MS Tuning, Tox Assays | Routine ID, Retention Time Marker | Synthesis starting material only |
The "TCA" Liability
The synthesis of 1,3-Bis(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichloroaniline with phosgene or a urea precursor. Consequently, 2,4,6-trichloroaniline (TCA) is both the starting material and the primary degradation product (via hydrolysis).
-
Why it matters: TCA is significantly more toxic and has vastly different solubility properties than the urea parent. Using a Grade C standard for toxicity screening will likely yield false positives driven by the aniline impurity, not the urea itself.
Part 2: Validated Analytical Methodology
To accurately assess the purity of your standard, you must employ an orthogonal approach: HPLC-UV for quantitation and DSC for bulk phase purity.
High-Performance Liquid Chromatography (HPLC-UV)
Due to the presence of six chlorine atoms, this molecule is extremely hydrophobic. Standard "Triclocarban" methods (typically 60-70% organic) will result in excessive retention times and peak broadening for the bis-2,4,6 analog.
Optimized Protocol Parameters:
-
Column: C18 (End-capped), 150 mm x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Isocratic 85:15 Acetonitrile : Water (0.1% Formic Acid).
-
Note: The high ACN content is non-negotiable to elute the hexachloro-species efficiently.
-
-
Flow Rate: 1.2 mL/min.
-
Detection: UV @ 265 nm (Maximal absorbance for chlorinated aromatics).
-
Injection Volume: 5 µL.
-
Run Time: 15 minutes.
Retention Time Logic:
-
2,4,6-Trichloroaniline (Impurity): Elutes early (~2.5 - 3.0 min) due to the free amine and lower molecular weight.
-
1,3-Bis(2,4,6-trichlorophenyl)urea (Target): Elutes late (~8.0 - 10.0 min).
Differential Scanning Calorimetry (DSC)
DSC is the "truth-teller" for this compound.
-
The Target: The urea has a very high melting/decomposition point (>250°C).
-
The Impurity: 2,4,6-Trichloroaniline melts sharply at 78.5°C .
-
The Test: Run a DSC scan from 40°C to 300°C at 10°C/min.
-
Fail Criteria: Any endothermic event near 75-80°C indicates significant TCA contamination.
-
Part 3: Visualized Workflows
Diagram 1: Impurity Formation & Degradation Pathway
This diagram illustrates the chemical relationship between the standard and its primary impurity.
Caption: The cyclic relationship between the target urea and its aniline precursor. Presence of moisture or poor synthesis cleanup results in residual TCA.
Diagram 2: Recommended Purity Assessment Workflow
A decision tree for researchers validating a new lot of standard.
Caption: Step-by-step validation protocol. DSC is used as a rapid "pre-screen" before consuming HPLC resources.
Part 4: Experimental Protocol (Self-Validating)
Reagent Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of the standard into a 10 mL volumetric flask. Dissolve in 100% THF (Tetrahydrofuran) first.
-
Reasoning: This urea is sparingly soluble in pure methanol or acetonitrile. THF ensures complete dissolution.
-
-
Working Standard (50 µg/mL): Dilute the stock 1:20 into the mobile phase (85:15 ACN:Water).
-
Self-Check: If the solution turns cloudy upon dilution, increase the ACN ratio to 90:10.
-
System Suitability Criteria
Before running samples, inject the Working Standard 5 times. The system is valid ONLY if:
-
Target Peak Symmetry: 0.8 – 1.2 (Tailing indicates column overload or poor solubility).
-
Resolution (if TCA present): > 5.0 between the TCA impurity (early) and Target (late).
-
RSD of Area: < 2.0%.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 30208, 1,3-bis(2,4,6-trichlorophenyl)urea. Retrieved February 19, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2023). Substance Details - Urea, N,N'-dichloro-N,N'-bis(2,4,6-trichlorophenyl)-.[1][2][3] CompTox Chemicals Dashboard. Retrieved February 19, 2026, from [Link]
-
Mulla, S. I., et al. (2016). Degradation of triclocarban by a triclosan-degrading Sphingomonas sp. strain YL-JM2C. Chemosphere, 144, 292–296. (Contextual reference for urea hydrolysis pathways). Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,3-Bis(2,4,6-trichlorophenyl)urea
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents are not merely procedural formalities but are fundamental to ensuring a safe working environment and the validity of your research outcomes. This guide provides an in-depth, procedural framework for the safe disposal of 1,3-Bis(2,4,6-trichlorophenyl)urea, a compound that demands meticulous handling due to its hazardous nature.
Understanding the Hazard: A Critical First Step
Key Hazard Considerations:
-
High Acute Toxicity: Assumed to be highly toxic via oral, inhalation, and dermal routes of exposure.
-
Environmental Persistence: As a chlorinated aromatic compound, it is likely to be persistent in the environment and may bioaccumulate.
-
Regulatory Scrutiny: The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of polychlorinated compounds, such as PCBs, which share structural similarities[2][3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1,3-Bis(2,4,6-trichlorophenyl)urea in any capacity, including preparation for disposal, the following PPE is mandatory:
-
Respiratory Protection: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates.
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, Viton®, or butyl rubber). Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A chemically resistant lab coat, apron, and closed-toe shoes.
Spill Management: Immediate and Controlled Response
In the event of a spill, immediate and decisive action is critical to mitigate exposure and contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (if applicable and safe): For many chemicals, specific neutralization steps are advised. However, without a specific SDS, this step should be avoided to prevent unknown and potentially hazardous reactions.
-
Collect and Package: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place the waste in a clearly labeled, sealable, and chemically compatible container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (consult with your institution's safety officer for an appropriate choice), followed by soap and water. All materials used for decontamination must also be treated as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.
Proper Disposal Procedures: A Step-by-Step Guide
The disposal of 1,3-Bis(2,4,6-trichlorophenyl)urea is not a task for standard laboratory waste streams. Due to its classification as a halogenated organic compound, it requires specialized disposal procedures in compliance with federal and local regulations[2][3][5].
Disposal Workflow:
Disposal Decision-Making Workflow
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Clearly identify all waste containing 1,3-Bis(2,4,6-trichlorophenyl)urea. This includes pure compound, contaminated labware, spill cleanup materials, and any reaction mixtures.
-
This waste must be segregated as "halogenated organic waste." Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste.
-
-
Packaging and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collection. The container must be in good condition and have a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "1,3-Bis(2,4,6-trichlorophenyl)urea," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
Temporary On-Site Storage:
-
Store the sealed and labeled container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and inaccessible to unauthorized personnel.
-
Adhere to your institution's and local regulations regarding the maximum allowable accumulation time and quantity.
-
-
Professional Disposal:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to transport and dispose of toxic chemical waste in accordance with EPA and Department of Transportation (DOT) regulations.
-
The primary and most effective disposal method for chlorinated aromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator[6]. This process ensures the complete destruction of the compound, preventing its release into the environment.
-
-
Documentation:
-
Maintain meticulous records of the waste generated, including the quantity, date of generation, and date of pickup by the disposal company.
-
Ensure that all required waste manifest forms are completed accurately. The manifest is a legal document that tracks the waste from your laboratory to its final disposal site.
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₃H₆Cl₆N₂O | |
| Molecular Weight | 418.91 g/mol | |
| Hazard Classification | Acute toxicity (Oral, Inhalation, Dermal) - Category 1 or 2 (Assumed) |
Conclusion: A Commitment to Safety and Integrity
The responsible disposal of 1,3-Bis(2,4,6-trichlorophenyl)urea is a non-negotiable aspect of professional laboratory practice. By adhering to the rigorous procedures outlined in this guide, you not only ensure the safety of yourself and your colleagues but also uphold the principles of environmental stewardship and scientific integrity. Always prioritize safety, consult your institution's EHS department, and never hesitate to seek expert guidance when handling highly hazardous materials.
References
- Process for destroying chlorinated aromatic compounds.
-
Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. US EPA. [Link]
-
EPA Makes Long-Awaited Changes to PCB Clean-up Rules. National Law Review. [Link]
-
Polychlorinated Biphenyl (PCB) Site Revitalization Guidance Under the Toxic Substances Control Act (TSCA). US EPA. [Link]
Sources
- 1. accustandard.com [accustandard.com]
- 2. epa.gov [epa.gov]
- 3. EPA Makes Long-Awaited Changes to PCB Clean-up Rules [gza.com]
- 4. epa.gov [epa.gov]
- 5. 41 CFR § 102-40.220 - How do we handle polychlorinated biphenyls (PCBs)? | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents [patents.google.com]
Personal protective equipment for handling 1,3-Bis(2,4,6-trichlorophenyl)urea
An In-Depth Guide to Personal Protective Equipment for Handling 1,3-Bis(2,4,6-trichlorophenyl)urea
Foundational Understanding: A Risk-Based Approach
Handling any chemical compound, particularly one with a complex toxicological profile like 1,3-Bis(2,4,6-trichlorophenyl)urea, demands more than a simple checklist. As a chlorinated aromatic compound, it belongs to a class of substances known for potential toxicity and environmental persistence.[1] This guide is structured around a risk-based assessment, ensuring that the level of protection aligns with the specific hazards of the experimental procedure. The core principle is that while this substance itself is not classified as hazardous under general transport regulations, its components and related compounds, such as trichlorophenols and isocyanates, carry significant health warnings.[2] Therefore, we will treat 1,3-Bis(2,4,6-trichlorophenyl)urea with a high degree of caution.
The most critical concept in laboratory safety is the "Hierarchy of Controls." Personal Protective Equipment (PPE) is the final and essential barrier between you and the chemical, but it should only be used after engineering and administrative controls are implemented.
-
Engineering Controls: The primary method for exposure reduction. All work with 1,3-Bis(2,4,6-trichlorophenyl)urea, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Administrative Controls: These are the protocols and safe work practices you follow, such as minimizing the quantities used and receiving proper training.
-
Personal Protective Equipment (PPE): The equipment detailed in this guide, which serves as your last line of defense.
Hazard Profile of 1,3-Bis(2,4,6-trichlorophenyl)urea
While comprehensive toxicological data for this specific molecule is not widely published, we can infer its potential hazards from its chemical structure and data on related compounds.
-
Acute Toxicity: A supplier safety data sheet indicates that N,N'-bis(2,4,6-Trichlorophenyl)urea may be fatal if swallowed or inhaled and harmful if absorbed through the skin.[3]
-
Irritation: Like many chlorinated organic compounds, it is expected to cause skin and serious eye irritation.[4][5]
-
Inhalation Hazard: As a powder, it poses a significant risk of respiratory tract irritation if aerosolized.[5][6] Handling should be performed in a way that avoids generating dust.[7][8]
-
Long-Term Effects: The precursor 2,4,6-Trichlorophenol is reasonably anticipated to be a human carcinogen.[2] While this does not automatically confer carcinogenicity to the final urea compound, it warrants an extremely cautious approach, treating the substance as potentially hazardous with long-term exposure.
Core PPE Requirements: A Multi-Layered Defense
The following PPE is mandatory as a baseline for any procedure involving 1,3-Bis(2,4,6-trichlorophenyl)urea. Specific tasks may require enhanced protection as detailed in the subsequent sections.
Hand Protection: The First Point of Contact
The choice of glove is critical to prevent dermal absorption. A single type of glove may not be sufficient for all tasks.
-
Mechanism: Gloves provide a physical barrier against the chemical. However, no glove material offers permanent protection; chemicals will eventually permeate (pass through) the material.
-
Protocol:
-
Double-Gloving: Always wear two pairs of gloves. This protects against exposure in case the outer glove is torn or punctured.[9]
-
Inner Glove: A standard nitrile examination glove. This provides a baseline of protection and makes doffing the outer glove safer.
-
Outer Glove: The choice depends on the task. For incidental contact (e.g., handling a sealed container), a thicker nitrile glove is acceptable. For prolonged handling or immersion risk, a more robust material like butyl rubber or a laminate film glove should be used, as these offer superior resistance to chlorinated compounds.[1][10]
-
Inspection and Replacement: Always inspect gloves for holes or tears before use.[11] If contact with the chemical occurs, remove gloves immediately using the proper technique, wash your hands, and don fresh gloves. Never wear contaminated gloves outside the immediate work area.[9]
-
Eye and Face Protection: Shielding Sensitive Tissues
-
Mechanism: Prevents chemical splashes or airborne powder from contacting the eyes and face.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum and are only suitable for tasks with zero splash risk.[9]
-
Standard Operation: Chemical splash goggles are required for nearly all manipulations, including weighing and making solutions.[1][10] They form a seal around the eyes, offering superior protection from splashes and dust compared to safety glasses.[9]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn over chemical splash goggles.[9][10] The face shield protects the entire face and neck from direct contact.
-
Body Protection: Preventing Widespread Contamination
-
Mechanism: Provides a removable barrier to protect skin and personal clothing from contamination.
-
Protocol:
-
Standard Use: A fully buttoned, long-sleeved laboratory coat is required for all work.[1][9]
-
Enhanced Protection: For procedures involving larger quantities (>10g) or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is necessary.[1] In large-scale operations, disposable chemical-resistant coveralls may be required.
-
Respiratory Protection: The Primacy of Engineering Controls
-
Mechanism: Prevents the inhalation of airborne chemical dust or vapors.
-
Protocol:
-
Primary Control: All work that could generate dust (e.g., weighing, transferring powder) or aerosols must be performed inside a certified chemical fume hood.[1][12] This is not negotiable.
-
Secondary Control (Emergency Use): In the event of a fume hood failure or a large spill outside of containment, respiratory protection is critical. The choice of respirator depends on the situation. A NIOSH-approved respirator with P100 (particulate) cartridges would be appropriate for dust exposure. If organic vapors are also a concern, combination organic vapor/P100 cartridges should be used. Note: Use of a respirator requires prior medical clearance, training, and fit-testing as per OSHA regulations.
-
Operational Plans: PPE for Specific Tasks
The required PPE ensemble changes based on the specific task and associated risks. The following table summarizes these requirements.
| Task | Risk Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Low | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | None required |
| Weighing Solid (<1g) | Medium | Double-gloved (nitrile inner, nitrile outer) | Chemical splash goggles | Lab coat | Required: Chemical fume hood |
| Solution Preparation | Medium-High | Double-gloved (nitrile inner, butyl/laminate outer) | Chemical splash goggles & face shield | Lab coat & chemical-resistant apron | Required: Chemical fume hood |
| Large-Scale Transfer (>1L) | High | Double-gloved (nitrile inner, butyl/laminate outer) | Chemical splash goggles & face shield | Chemical-resistant coveralls | Required: Chemical fume hood |
| Spill Cleanup | High | Double-gloved (nitrile inner, butyl/laminate outer) | Chemical splash goggles & face shield | Chemical-resistant coveralls | NIOSH-approved respirator with appropriate cartridges |
Procedural Guidance: Donning, Doffing, and Disposal
Correctly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat or Coveralls
-
Inner Gloves
-
Outer Gloves
-
Chemical Splash Goggles
-
Face Shield (if required)
Doffing (Taking Off) Sequence:
This process is designed to contain the contamination.
-
Decontaminate (if possible): Wipe down outer gloves and apron before removal.
-
Remove Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare skin.
-
Remove Face Shield & Goggles: Handle by the strap or sides.
-
Remove Lab Coat/Apron/Coveralls: Roll it away from your body, keeping the contaminated side inward.
-
Remove Inner Gloves: Peel off the final pair of gloves.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[12]
Disposal Plan:
All disposable PPE used when handling 1,3-Bis(2,4,6-trichlorophenyl)urea must be considered hazardous waste.[1]
-
Place all used gloves, disposable aprons, and contaminated wipes into a designated, sealed, and clearly labeled hazardous waste container immediately after removal.[1]
-
Do not place contaminated items in the regular trash. Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Protocols
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for 1,3-Bis(2,4,6-trichlorophenyl)urea.
References
-
Koch Fertilizer, LLC. (2015, March 17). Safety Data Sheet: Urea. Available from: [Link]
-
W&O. (2025, July 7). Guide to Safe Urea (AUS40) Handling: Spills, Storage & Common Myths. Available from: [Link]
-
Morton Smith-Dawe. (2025, April 29). Safety Data Sheet – Urea. Available from: [Link]
-
Marvel Industrial Coatings. It's Safety First When Installing Polyurea Coatings. Available from: [Link]
-
Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Available from: [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Available from: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
MDPI. (2025, February 9). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Available from: [Link]
-
Cole-Parmer. (2003, October 29). Material Safety Data Sheet - Bis(2,4,6-trichlorophenyl)oxalate, 98%. Available from: [Link]
-
PubChem. N,N'-Bis(2,4,6-trichlorophenyl)urea | C13H6Cl6N2O. Available from: [Link]
-
Cornerstone Chemical Company. (2012, July 26). Urea Solution SAFETY DATA SHEET. Available from: [Link]
-
U.S. Environmental Protection Agency. Toxicological Review of Urea (CAS No. 57-13-6). Available from: [Link]
-
PubChem. N,N'-dichlorobis(2,4,6-trichlorophenyl)urea | C13H4Cl8N2O. Available from: [Link]
-
F1000Research. (2022, April 13). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Available from: [Link]
-
National Toxicology Program. (2018, March 15). RoC Profile: 2,4,6-Trichlorophenol. Available from: [Link]
-
PubChemLite. 1,3-bis(2,4,5-trichlorophenyl)urea. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. accustandard.com [accustandard.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 7. storwukentico03pd.blob.core.windows.net [storwukentico03pd.blob.core.windows.net]
- 8. echemi.com [echemi.com]
- 9. hmc.edu [hmc.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.accentuate.io [cdn.accentuate.io]
- 12. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
